1-(2-nitrobenzyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332450 | |
| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-49-7 | |
| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-nitrobenzyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its structural and spectroscopic characteristics, thermal properties, solubility profile, and acidity, offering a foundational understanding for its application in research and development. Methodologies for the determination of these properties are also discussed, providing practical insights for laboratory investigation.
Introduction
1-(2-Nitrobenzyl)-1H-imidazole is a molecule of significant interest due to the incorporation of two key functionalities: the imidazole ring and the 2-nitrobenzyl group. The imidazole moiety is a ubiquitous heterocycle in biological systems, forming the core of the amino acid histidine and participating in numerous enzymatic reactions. Its unique electronic and proton-donating/accepting capabilities make it a valuable component in drug design.
The 2-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light, this group can be cleaved, allowing for the controlled release of the protected molecule. This "caging" technology provides spatiotemporal control over the release of bioactive compounds, a powerful tool in chemical biology and drug delivery. The combination of these two moieties in 1-(2-nitrobenzyl)-1H-imidazole suggests its potential as a photocleavable ligand or in the synthesis of more complex photoresponsive systems. A thorough understanding of its physicochemical properties is therefore essential for its effective utilization.
Molecular Structure and Properties
The fundamental molecular characteristics of 1-(2-nitrobenzyl)-1H-imidazole provide the basis for its physical and chemical behavior.
Table 1: Core Molecular Properties of 1-(2-Nitrobenzyl)-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| CAS Number | 61292-49-7 | [1] |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | [1] |
| logP (Computed) | 1.8396 | [1] |
The computed logP value suggests a moderate lipophilicity, which has implications for its solubility and potential to cross biological membranes. The TPSA is a useful predictor of drug transport properties.
Caption: Molecular graph of 1-(2-nitrobenzyl)-1H-imidazole.
Synthesis
The synthesis of 1-(2-nitrobenzyl)-1H-imidazole is typically achieved through the N-alkylation of imidazole with a suitable 2-nitrobenzyl halide. A general procedure is outlined below.
Experimental Protocol: Synthesis of 1-(2-Nitrobenzyl)-1H-imidazole
Materials:
-
Imidazole
-
2-Nitrobenzyl bromide (or chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford 1-(2-nitrobenzyl)-1H-imidazole.
Caption: General workflow for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole.
Physicochemical Properties
Thermal Properties
The melting point of a compound is a critical indicator of its purity. For 1-(2-nitrobenzyl)-1H-imidazole, a sharp melting point is expected for a pure sample. While no specific experimental value was found in the initial search, related nitroimidazole derivatives exhibit a range of melting points, often above 100 °C. For instance, 1-benzyl-2-methyl-4-nitro-1H-imidazole has a reported melting point of 106 °C.[2]
Table 2: Thermal Properties of 1-(2-Nitrobenzyl)-1H-imidazole
| Property | Value | Method |
| Melting Point | Data not available | Capillary Method |
| Boiling Point | Data not available | - |
Solubility
The solubility of 1-(2-nitrobenzyl)-1H-imidazole in various solvents is crucial for its handling, purification, and application. Based on its structure, it is expected to be soluble in polar organic solvents.
Table 3: Predicted Solubility Profile of 1-(2-Nitrobenzyl)-1H-imidazole
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | Presence of polar imidazole and nitro groups, but also a significant nonpolar benzyl ring. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the imidazole nitrogens. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can interact via dipole-dipole interactions. |
| Dichloromethane, Chloroform | Soluble | Moderately polar solvents. |
| Hexane, Toluene | Sparingly soluble to insoluble | Nonpolar solvents. |
Acidity (pKa)
The pKa of the imidazole ring is a key parameter that influences its biological activity and chemical reactivity. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa of the conjugate acid of imidazole is approximately 7.[3] The substitution of the 2-nitrobenzyl group at the N1 position will influence the basicity of the N3 nitrogen. The electron-withdrawing nature of the nitrobenzyl group is expected to decrease the basicity of the imidazole ring, resulting in a lower pKa compared to unsubstituted imidazole.
Experimental Determination of pKa: The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometric titration.[4][5]
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and characterization of 1-(2-nitrobenzyl)-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and the 2-nitrobenzyl rings. The benzylic protons (CH₂) will likely appear as a singlet. The protons on the imidazole ring will appear as three distinct signals. The aromatic protons of the nitrobenzyl group will show a characteristic splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the imidazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
Aromatic C-H stretching vibrations.
-
C=C and C=N stretching vibrations from the aromatic and imidazole rings.
-
Asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ at m/z 203.20 is expected.
UV-Vis Spectroscopy
The UV-Vis spectrum is particularly important due to the photolabile nature of the 2-nitrobenzyl group. Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region.[6] The absorption maximum (λmax) is crucial for determining the optimal wavelength for photocleavage. For 2-nitrobenzyl derivatives, this is often in the range of 300-365 nm.[6][7]
Reactivity and Applications
The primary reactivity of interest for 1-(2-nitrobenzyl)-1H-imidazole is the photolytic cleavage of the 2-nitrobenzyl group. This reaction proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the imidazole and the formation of a 2-nitrosobenzaldehyde byproduct. This property makes it a valuable tool in "caged compound" applications for the controlled release of imidazole or imidazole-containing molecules.
Caption: Simplified mechanism of 2-nitrobenzyl group photocleavage.
Conclusion
1-(2-nitrobenzyl)-1H-imidazole possesses a unique combination of a biologically relevant imidazole core and a photolabile protecting group. Its physicochemical properties, including moderate lipophilicity and expected solubility in common organic solvents, make it a tractable compound for research applications. The key feature of this molecule is its potential for photo-induced cleavage, offering a means for the controlled release of imidazole. Further experimental determination of its thermal properties, solubility profile, and pKa, along with detailed spectroscopic analysis, will be crucial for its full exploitation in the fields of medicinal chemistry, chemical biology, and materials science.
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Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. (2010). Analytica Chimica Acta, 665(2), 113-122. [Link]
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Potentiometric titration of some imidazole derivatives in nonaqueous solvent. (n.d.). DergiPark. [Link]
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Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Nucleic Acids Research, 43(2), 737-746. [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 838. [Link]
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1-(4-Nitrobenzyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
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Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2011). Asian Journal of Chemistry, 23(12), 5727-5731. [Link]
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Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (2012). Angewandte Chemie International Edition, 51(34), 8495-8499. [Link]
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Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
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[1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. (2013). Open Journal of Medicinal Chemistry, 3(2), 50-54. [Link]
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Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. (2003). Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]
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Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved from [Link]
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A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta, 1185, 339042. [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). ResearchGate. [Link]
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An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 1-(2-nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-nitrobenzyl)-1H-imidazole is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its structure, combining a biologically relevant imidazole ring with a photolabile 2-nitrobenzyl group, makes it a potential candidate for applications in photoprotecting group chemistry and as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-nitrobenzyl)-1H-imidazole, grounded in the fundamental principles of spectroscopy and data from closely related analogs.
Molecular Structure and Key Spectroscopic Features
The structure of 1-(2-nitrobenzyl)-1H-imidazole features two key components that dictate its spectral properties: the imidazole ring and the 2-nitrobenzyl group. The imidazole moiety is an aromatic five-membered heterocycle with three distinct proton environments and three unique carbon environments. The 2-nitrobenzyl group consists of a benzene ring substituted with a nitro group (NO₂) and a methylene bridge (-CH₂-) connecting it to the imidazole ring. The ortho-position of the nitro group relative to the benzyl bridge introduces specific electronic and steric effects that influence the spectral data.
¹H NMR Spectral Analysis
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 1-(2-nitrobenzyl)-1H-imidazole in a deuterated solvent like CDCl₃ would exhibit distinct signals for the imidazole ring protons, the methylene bridge protons, and the aromatic protons of the nitrobenzyl group.
Expected Chemical Shifts (δ) and Multiplicities:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| H-2' (Imidazole) | 7.50 - 7.70 | Singlet (s) | - | The H-2' proton of the imidazole ring is the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. |
| H-4', H-5' (Imidazole) | 7.00 - 7.20 | Singlets (s) or Doublets (d) | ~1.0-1.5 Hz | These protons are less deshielded than H-2'. They may appear as separate singlets or as doublets with a small coupling constant. |
| Methylene (-CH₂-) | 5.30 - 5.50 | Singlet (s) | - | The methylene protons are deshielded by the adjacent imidazole ring and the aromatic nitrobenzyl group. |
| H-6 (Nitrobenzyl) | 7.90 - 8.10 | Doublet of doublets (dd) | ~8.0 Hz, ~1.5 Hz | This proton is ortho to the electron-withdrawing nitro group, causing significant deshielding. |
| H-3 (Nitrobenzyl) | 7.60 - 7.80 | Doublet of doublets (dd) | ~8.0 Hz, ~1.5 Hz | This proton is also ortho to the benzyl substituent and experiences deshielding. |
| H-4, H-5 (Nitrobenzyl) | 7.40 - 7.60 | Multiplet (m) | - | These protons are in a more complex environment and will likely appear as a multiplet. |
Causality Behind Expected Shifts:
-
Imidazole Protons: The chemical shifts of the imidazole protons are well-established, with the H-2' proton consistently appearing downfield due to the strong electron-withdrawing nature of the adjacent nitrogen atoms[1][2][3].
-
Methylene Bridge: The benzylic methylene protons are deshielded by both the aromatic ring and the imidazole ring. The presence of the ortho-nitro group will have a modest additional deshielding effect.
-
Nitrobenzyl Protons: The powerful electron-withdrawing and anisotropic effects of the nitro group dominate the chemical shifts of the aromatic protons on the benzyl ring. The proton ortho to the nitro group (H-6) is expected to be the most downfield signal in the aromatic region.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(2-nitrobenzyl)-1H-imidazole will give a distinct signal.
Expected Chemical Shifts (δ):
| Carbon(s) | Expected Chemical Shift (ppm) | Justification |
| C-2' (Imidazole) | 137 - 140 | This carbon is situated between two nitrogen atoms, leading to significant deshielding. |
| C-4', C-5' (Imidazole) | 118 - 130 | These carbons are part of the aromatic imidazole ring. |
| Methylene (-CH₂-) | 50 - 55 | The benzylic carbon is attached to two electron-withdrawing groups, the imidazole and the nitrobenzyl moieties. |
| C-1 (Nitrobenzyl) | 135 - 138 | This is the ipso-carbon attached to the methylene bridge. |
| C-2 (Nitrobenzyl) | 148 - 152 | The carbon bearing the nitro group is strongly deshielded. |
| C-3, C-4, C-5, C-6 (Nitrobenzyl) | 124 - 134 | These are the remaining aromatic carbons of the nitrobenzyl ring. |
Expert Insights:
The assignment of the imidazole carbons can be confirmed using heteronuclear correlation experiments like HSQC and HMBC. The C-2' carbon, lacking a directly attached proton, will be identifiable in the HMBC spectrum through its correlation with the H-2' proton.
Infrared (IR) Spectral Analysis
The IR spectrum reveals the presence of specific functional groups in a molecule through their characteristic vibrational frequencies.
Expected Key Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3050 - 3150 | Medium | Stretching |
| Aliphatic C-H (CH₂) | 2850 - 2960 | Medium | Stretching |
| C=N and C=C (Imidazole & Benzene) | 1450 - 1620 | Medium to Strong | Ring Stretching |
| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong | Stretching |
| Symmetric NO₂ Stretch | 1340 - 1390 | Strong | Stretching |
| C-N Stretch | 1200 - 1300 | Medium | Stretching |
Trustworthiness of Assignments:
The two strong absorption bands for the nitro group are highly characteristic and a reliable indicator of its presence[4][5][6][7]. The precise positions of the C=N and C=C stretching bands can be complex due to the overlap of vibrations from both the imidazole and benzene rings[1][8].
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(2-nitrobenzyl)-1H-imidazole (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.20 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 203 would correspond to the intact molecule.
-
Loss of NO₂: A significant fragment would be observed at m/z = 157, resulting from the cleavage of the C-N bond and loss of the nitro group (46 Da).
-
Formation of the Benzyl Cation: A prominent peak at m/z = 91 is expected, corresponding to the tropylium ion (C₇H₇⁺), a common and stable fragment in benzyl-containing compounds.
-
Formation of the Imidazolylmethyl Cation: A fragment at m/z = 81, corresponding to the C₄H₅N₂⁺ ion, could be formed by cleavage of the benzyl-imidazole bond.
-
Other Fragments: Loss of NO and subsequent rearrangements can also lead to other characteristic fragments.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(2-nitrobenzyl)-1H-imidazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
3. Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., EI, ESI).
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
Visualizations
Molecular Structure of 1-(2-nitrobenzyl)-1H-imidazole
Caption: Molecular structure of 1-(2-nitrobenzyl)-1H-imidazole.
¹H NMR Correlation Diagram
Caption: Expected ¹H NMR correlations for 1-(2-nitrobenzyl)-1H-imidazole.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways in the mass spectrum.
Conclusion
The spectral analysis of 1-(2-nitrobenzyl)-1H-imidazole is a critical step in its characterization and utilization. By leveraging a deep understanding of the spectroscopic principles governing its constituent parts—the imidazole ring and the 2-nitrobenzyl group—we can confidently predict and interpret its ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide provides a robust framework for researchers to identify and analyze this important molecule, ensuring the integrity and reliability of their scientific endeavors. The combination of predictive analysis based on well-understood chemical principles and established experimental protocols offers a self-validating system for the comprehensive characterization of 1-(2-nitrobenzyl)-1H-imidazole.
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A Comprehensive Guide to the ¹H NMR Spectroscopic Characterization of 1-(2-Nitrobenzyl)-1H-imidazole
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific validity. 1-(2-Nitrobenzyl)-1H-imidazole is a heterocyclic compound with potential applications as a synthetic intermediate and a caged compound, leveraging the photolabile nature of the ortho-nitrobenzyl group.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and routine technique for the structural elucidation of such organic molecules in solution.
This technical guide provides a detailed, field-proven methodology for the ¹H NMR characterization of 1-(2-nitrobenzyl)-1H-imidazole. We will move beyond a simple recitation of spectral data to explore the underlying principles that govern the chemical shifts and coupling patterns observed in the spectrum. This guide is designed for researchers and scientists who require not only to verify the identity and purity of their compound but also to understand the causal relationships between molecular structure and spectral output.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum of 1-(2-nitrobenzyl)-1H-imidazole, it is essential first to identify the distinct proton environments within the molecule. The structure consists of two key moieties: the imidazole ring and the 2-nitrobenzyl group, linked by a methylene bridge. Due to the asymmetry of the molecule, all aromatic and imidazole protons are chemically non-equivalent.
The protons are labeled as follows for the purpose of spectral assignment:
-
Imidazole Protons: H2, H4, H5
-
Methylene Bridge Protons: Hα
-
Nitrobenzyl Ring Protons: H3', H4', H5', H6'
The diagram below illustrates these unique proton environments.
Caption: Molecular structure of 1-(2-nitrobenzyl)-1H-imidazole with proton labels.
Theoretical Principles: Understanding the Spectrum
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and moving its signal to a lower chemical shift (upfield).
-
Imidazole Ring Protons (H2, H4, H5):
-
H2: This proton is positioned between two electronegative nitrogen atoms. This environment causes significant deshielding, making H2 the most downfield of the imidazole protons.[3][4][5]
-
H4 and H5: These protons are less deshielded than H2. Their chemical shifts are similar but distinct due to the asymmetric N1-substitution. The N-benzyl substituent breaks the tautomeric equilibrium that would otherwise make H4 and H5 equivalent in unsubstituted imidazole.[6]
-
-
Methylene Bridge Protons (Hα):
-
These two protons (CH₂) are chemically equivalent and are not coupled to any adjacent protons, so they appear as a sharp singlet.
-
They are attached to a nitrogen atom of the imidazole ring and the aromatic benzyl ring, both of which are deshielding. Their chemical shift is therefore expected in the 5.0-6.0 ppm range.[7][8]
-
-
2-Nitrobenzyl Ring Protons (H3', H4', H5', H6'):
-
The -NO₂ Group Effect: The nitro group is a very strong electron-withdrawing and anisotropic group. It strongly deshields the ortho proton (H3') and the para proton (H6'). The anisotropic effect arises from the magnetic field generated by the π-electrons of the nitro group, which can either shield or deshield nearby protons depending on their spatial orientation.
-
H6': This proton is adjacent to the electron-withdrawing nitro group, leading to a significant downfield shift.
-
H3', H4', H5': These protons will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. They typically appear as multiplets in the aromatic region. The coupling constants between them (J-coupling) provide valuable information about their relative positions (ortho, meta, para).
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for 1-(2-nitrobenzyl)-1H-imidazole in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6' | ~ 8.15 | dd | 1H | Jortho ≈ 8.2, Jmeta ≈ 1.2 |
| H4' | ~ 7.65 | td | 1H | Jortho ≈ 7.7, Jmeta ≈ 1.2 |
| H2 | ~ 7.60 | s | 1H | - |
| H3' | ~ 7.50 | td | 1H | Jortho ≈ 8.2, Jmeta ≈ 1.0 |
| H5' | ~ 7.25 | dd | 1H | Jortho ≈ 7.7, Jmeta ≈ 1.0 |
| H5 | ~ 7.10 | t | 1H | J ≈ 1.2 |
| H4 | ~ 6.95 | t | 1H | J ≈ 1.2 |
| Hα (CH₂) | ~ 5.60 | s | 2H | - |
Note: Chemical shifts are predictions and can vary based on solvent, concentration, and instrument calibration. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets.
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol outlines a self-validating workflow for obtaining a publication-quality ¹H NMR spectrum.
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2-nitrobenzyl)-1H-imidazole. The causality here is that this concentration provides a good signal-to-noise ratio without causing solubility or line-broadening issues.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean vial. Ensure the sample is fully dissolved.
-
Self-Validation: Use a solvent containing a known internal standard like tetramethylsilane (TMS) or reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) for accurate chemical shift calibration.[9]
-
Transfer the solution to a 5 mm NMR tube. The solution height should be sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially in the complex aromatic region.
-
Insert the sample into the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.
-
Tuning and Matching: Tune the probe to the ¹H frequency to ensure maximum energy transfer and sensitivity.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. Poor shimming results in broad, distorted peaks, compromising resolution and accuracy.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay without saturating the signals.
-
Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans. The signal-to-noise ratio improves with the square root of the number of scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Manually phase correct the spectrum so that all peaks have a pure absorption lineshape and the baseline is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 2H for the methylene singlet, 1H for each imidazole proton).
-
Potential Impurities and Their Signatures
A crucial aspect of spectral characterization is identifying potential impurities from the synthesis. The common synthesis involves the reaction of imidazole with 2-nitrobenzyl bromide.[8][10]
-
Unreacted Imidazole: Will show a broad singlet for the N-H proton (often >10 ppm) and two signals in the aromatic region, with the H4/H5 protons being equivalent due to tautomerism.[11][12]
-
Unreacted 2-Nitrobenzyl Halide: The benzylic CH₂ protons of 2-nitrobenzyl bromide or chloride appear as a singlet around 4.8-5.0 ppm.
-
Solvent Residue: Signals from common recrystallization or reaction solvents like acetone (~2.17 ppm), ethyl acetate (~1.26, 2.05, 4.12 ppm), or dichloromethane (~5.30 ppm) may be present.
Conclusion
The ¹H NMR spectrum of 1-(2-nitrobenzyl)-1H-imidazole provides a unique fingerprint that confirms its molecular structure and assesses its purity. The key characteristic signals are the downfield singlet for the H2 proton of the imidazole ring, the sharp two-proton singlet for the benzylic methylene bridge, and the distinct, complex multiplets of the four protons on the 2-nitrophenyl ring. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and reliability of their scientific work.
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2016). National Institutes of Health (NIH). Retrieved from [Link]
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1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]
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2-Nitro-1-vinyl-1H-imidazole. (2022). MDPI. Retrieved from [Link]
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An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. Retrieved from [Link]
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Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved from [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC - NIH. Retrieved from [Link]
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Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. (2019). Photochemical & Photobiological Sciences. Retrieved from [Link]
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Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. (2021). Asian Journal of Chemistry. Retrieved from [Link]
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Imidazole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
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2-Nitro-1-vinyl-1H-imidazole. (2022). ResearchGate. Retrieved from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved from [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Chemical Reviews. Retrieved from [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega. Retrieved from [Link]
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1H-Imidazole. (n.d.). NIST WebBook. Retrieved from [Link]
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1H-imidazole, 1-(2-chlorobenzoyl)-2-[[(2-methyl-1-naphthalenyl)methyl]thio]-4-(4-nitrophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
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Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Figure S9. 1 H-NMR of 1-(4-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole... (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Nitrobenzyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 1-(2-nitrobenzyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of the molecule's vibrational spectroscopy, a robust experimental protocol for sample analysis, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and peak assignments, this guide serves as an authoritative resource for the structural characterization and quality control of this important heterocyclic compound.
Introduction: The Molecular Blueprint
1-(2-Nitrobenzyl)-1H-imidazole is a heterocyclic compound featuring three key functional moieties: an imidazole ring, a benzene ring, and a nitro group. This specific arrangement of atoms makes it a valuable building block in medicinal chemistry and materials science. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for its characterization. It provides a unique "molecular fingerprint" by probing the vibrational modes of the molecule's chemical bonds. A high-quality IR spectrum can confirm the presence of key functional groups, verify structural integrity, and assess the purity of a synthesized batch, making it a critical first-pass analytical tool in any research or development workflow.
Theoretical Framework: Predicting the Vibrational Spectrum
The IR spectrum of 1-(2-nitrobenzyl)-1H-imidazole is a superposition of the vibrational modes of its constituent parts. Understanding the characteristic frequencies for each functional group is paramount for accurate spectral interpretation.
-
The Nitro Group (-NO₂): The N-O bonds in a nitro group are highly polar, resulting in some of the most intense absorption bands in the spectrum.[1] Aromatic nitro compounds typically exhibit two distinct, strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).[2][3] For an ortho-substituted nitrobenzyl group, these are expected in the ranges of 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹ , respectively.[1][4] The presence of this strong doublet is a primary indicator of successful nitration.
-
The Benzene Ring: The aromatic ring gives rise to several characteristic absorptions.
-
C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ .
-
C=C Stretching (νC=C): The stretching of the carbon-carbon double bonds within the ring produces a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Bending (δC-H): Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern. For an ortho-disubstituted benzene ring (four adjacent hydrogen atoms), a strong absorption is expected in the 760-740 cm⁻¹ range.[5]
-
-
The Imidazole Ring: The imidazole ring has a complex set of vibrations.
-
C-H Stretching (νC-H): The C-H bonds on the imidazole ring also contribute to the absorption bands above 3000 cm⁻¹ , often appearing around 3160-3100 cm⁻¹ .[6]
-
Ring Stretching (νC=N, νC=C): The coupled stretching vibrations of the C=N and C=C bonds within the heterocyclic ring typically result in medium-to-strong bands in the 1500-1400 cm⁻¹ region.[6][7] These can sometimes overlap with the benzene ring absorptions.
-
-
The Methylene Bridge (-CH₂-): The methylene group linking the benzyl and imidazole moieties will exhibit its own characteristic vibrations, although they may be weak and harder to distinguish.
-
C-H Stretching (νC-H): Asymmetric and symmetric C-H stretching bands are expected in the 2950-2850 cm⁻¹ region.
-
C-H Bending (δC-H): A scissoring (bending) vibration may be observed near 1450 cm⁻¹ .
-
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
For solid samples like 1-(2-nitrobenzyl)-1H-imidazole, the Potassium Bromide (KBr) pellet method is a gold-standard transmission technique that yields high-quality spectra suitable for library matching and detailed analysis.[8] The principle relies on the property of alkali halides like KBr to become transparent to infrared radiation when subjected to high pressure.[9][10]
Rationale for Method Selection: The KBr method is chosen over alternatives like Attenuated Total Reflectance (ATR) when a high-resolution transmission spectrum is desired. While ATR is faster, the KBr pellet technique often provides sharper peaks and a more defined fingerprint region, which is crucial for unambiguous structural confirmation.[8]
Step-by-Step Protocol:
-
Equipment and Material Preparation:
-
Ensure all equipment (agate mortar and pestle, die set) is meticulously cleaned with a suitable solvent (e.g., acetone or ethanol) and thoroughly dried in an oven to prevent moisture contamination.[11]
-
Use spectroscopic grade KBr powder, which should be kept in a desiccator to minimize water absorption. For quantitative work, it is best practice to dry the KBr in a muffle furnace.[10]
-
-
Sample Preparation:
-
Mixing:
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[9] The ideal sample concentration is 0.5-2% by weight.[10][12]
-
Mix the sample and KBr gently but thoroughly until the mixture is uniform. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[9][12]
-
-
Pellet Formation:
-
Transfer the powder mixture into the pellet die sleeve.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually to approximately 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[12] This allows the KBr to "cold-flow" and form a solid, transparent disc, removing trapped air.[12]
-
-
Spectral Acquisition:
-
Carefully remove the resulting pellet from the die. It should be thin and transparent.
-
Place the pellet in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Spectral Analysis and Data Interpretation
The interpretation of the resulting spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table summarizes the expected key absorptions for 1-(2-nitrobenzyl)-1H-imidazole.
| Expected Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3160 - 3100 | C-H Stretch | Imidazole Ring | Weak - Medium |
| 3100 - 3000 | C-H Stretch | Benzene Ring | Weak - Medium |
| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) | Weak |
| 1550 - 1500 | Asymmetric N-O Stretch | Aromatic Nitro (-NO₂) | Strong |
| 1500 - 1450 | C=C / C=N Ring Stretch | Benzene & Imidazole | Medium - Strong |
| 1360 - 1330 | Symmetric N-O Stretch | Aromatic Nitro (-NO₂) | Strong |
| ~1450 | CH₂ Scissoring | Methylene (-CH₂) | Weak - Medium |
| 1220 - 1090 | Ring Vibrations / C-N Stretch | Imidazole Ring | Medium |
| 760 - 740 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | Strong |
Key Interpretive Insights:
-
Confirmation of the Nitro Group: The two most prominent and easily identifiable peaks will be the strong asymmetric and symmetric N-O stretches.[1] Their presence in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is the primary confirmation of the nitrobenzyl moiety.[2][3][4]
-
Aromaticity and Substitution: The presence of peaks above 3000 cm⁻¹ confirms the C-H bonds on the aromatic and imidazole rings. The strong band around 750 cm⁻¹ is a highly reliable indicator of the ortho-substitution pattern on the benzene ring.
-
The Fingerprint Region (< 1400 cm⁻¹): This region contains a complex array of bending and stretching vibrations, including imidazole ring modes and C-N stretches. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and serves as a definitive fingerprint for identification.
Visual Summary: Structure-Spectrum Correlation
The following diagram illustrates the relationship between the functional groups of 1-(2-nitrobenzyl)-1H-imidazole and their characteristic regions in the infrared spectrum.
Caption: Key functional groups and their corresponding IR absorption regions.
Conclusion
Infrared spectroscopy is a powerful and essential tool for the structural verification of 1-(2-nitrobenzyl)-1H-imidazole. By understanding the theoretical basis of the molecule's vibrational modes and employing a robust experimental protocol, researchers can confidently confirm its identity and purity. The characteristic strong doublet of the nitro group, combined with the diagnostic bands for the ortho-substituted benzene ring and the imidazole moiety, provides a unique spectral fingerprint. This guide equips scientists with the foundational knowledge and practical steps necessary to leverage FTIR spectroscopy effectively in their research and development endeavors.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Wavelength selective refractive index modulation in a ROMP derived polymer bearing phenyl- and ortho-nitrobenzyl ester groups. Journal of Materials Chemistry C. Retrieved from [Link]
-
ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Nitrobenzyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 1-(2-nitrobenzyl)-1H-imidazole, a compound of significant interest due to its use as a photolabile protecting group (PPG) in organic synthesis.[1] Penned for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and data interpretation strategies essential for the robust characterization of this molecule. We delve into the rationale for selecting specific ionization techniques, namely Electrospray Ionization (ESI) and Electron Impact (EI), and present a meticulous analysis of the resultant fragmentation patterns. Mechanistic insights, supported by authoritative literature, explain the characteristic cleavage pathways, including the notable "ortho effect" exhibited by the 2-nitrobenzyl moiety.[2][3] This guide is structured to serve as a practical, field-proven resource, integrating step-by-step methodologies with visual aids, such as fragmentation pathway diagrams, to ensure both scientific rigor and accessible interpretation.
Introduction: The Analytical Imperative for 1-(2-Nitrobenzyl)-1H-imidazole
1-(2-Nitrobenzyl)-1H-imidazole (Figure 1) belongs to a critical class of organic molecules known as photolabile (or photocleavable) protecting groups.[1] These groups offer a powerful tool for synthetic chemists, enabling the temporary masking of a reactive functional group—in this case, the nitrogen of the imidazole ring—which can be later removed with high spatial and temporal control using UV light.[4][5] The application of such compounds is widespread, from peptide synthesis to the controlled release of bioactive molecules.[6][7]
| Compound Property | Value |
| Chemical Formula | C₁₀H₉N₃O₂ |
| Monoisotopic Mass | 203.0695 u |
| Key Structural Features | Imidazole Ring, 2-Nitrobenzyl Group, Photocleavable C-N Bond |
Table 1: Key Properties of 1-(2-nitrobenzyl)-1H-imidazole.
Given its role, the unambiguous identification and purity assessment of 1-(2-nitrobenzyl)-1H-imidazole are paramount. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural information from minimal sample quantities. This guide will focus on elucidating the molecule's behavior under the two most common ionization techniques: soft ionization via ESI and hard ionization via EI.
Ionization Technique Selection: A Strategic Choice
The choice of ionization source is the most critical parameter in designing an MS experiment. The structure of 1-(2-nitrobenzyl)-1H-imidazole, possessing both a basic imidazole nitrogen and a labile nitrobenzyl group, makes it amenable to multiple ionization methods, each providing unique and complementary information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing the intact molecule with minimal fragmentation in the source. The basic nitrogen atom on the imidazole ring is readily protonated in the presence of an acidic mobile phase, making analysis in positive ion mode highly efficient.[8][9] The primary ion observed will be the protonated molecule, [M+H]⁺. Subsequent fragmentation via tandem mass spectrometry (MS/MS) allows for controlled, structurally informative dissociation. ESI is the method of choice for reaction monitoring and quantification when coupled with liquid chromatography (LC-MS).
-
Electron Impact (EI): EI is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[10] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for initial structure confirmation and library matching.[11] EI is particularly useful for revealing fragmentation pathways that may not be observed under the gentler conditions of ESI-MS/MS, such as complex rearrangements involving the ortho-positioned nitro group.[3]
Experimental Protocol: A Validated Workflow for ESI-MS/MS
This section provides a self-contained, reproducible protocol for the analysis of 1-(2-nitrobenzyl)-1H-imidazole using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
3.1. Sample and Reagent Preparation
-
Stock Solution: Accurately weigh ~1 mg of 1-(2-nitrobenzyl)-1H-imidazole and dissolve it in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a mobile phase solvent mixture.
-
Mobile Phase: Prepare a solvent of 50:50 (v/v) acetonitrile and water, fortified with 0.1% formic acid. The formic acid is crucial for promoting efficient protonation of the imidazole nitrogen.
3.2. Mass Spectrometer Parameters (Positive ESI Mode)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Promotes formation of [M+H]⁺ due to the basic imidazole moiety. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Nebulizer Gas (N₂) | 2.0 - 3.0 L/min | Assists in droplet formation and desolvation.[12] |
| Drying Gas (N₂) Temp. | 250 - 350 °C | Facilitates solvent evaporation to release gas-phase ions.[12] |
| Scan Range (MS1) | m/z 50 - 400 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| Precursor Ion (MS2) | m/z 204.0768 | Isolates the [M+H]⁺ ion for collision-induced dissociation (CID). |
| Collision Energy | 10 - 30 eV | A ramped or stepped collision energy allows for observation of both primary and secondary fragments. |
Table 2: Recommended Starting Parameters for ESI-MS/MS Analysis.
3.3. Experimental Workflow Diagram
Caption: Standard experimental workflow for MS analysis.
Fragmentation Analysis and Mechanistic Interpretation
The fragmentation of 1-(2-nitrobenzyl)-1H-imidazole is dictated by its structure, with the benzyl-imidazole C-N bond being the most labile site. The behavior differs significantly between ESI and EI conditions.
4.1. ESI-MS/MS Fragmentation of [M+H]⁺
Under CID conditions, the protonated molecule ([M+H]⁺, m/z 204.1) primarily undergoes cleavage at the benzylic C-N bond. This is the lowest energy fragmentation pathway.
-
Primary Fragmentation: The most abundant fragment ion results from the homolytic cleavage of the C-N bond, leading to the formation of the 2-nitrobenzyl cation at m/z 136.0 . The charge is stabilized by the aromatic ring. The other product is neutral imidazole.
-
Secondary Fragmentation: The 2-nitrobenzyl cation (m/z 136.0) can further fragment through the loss of nitric oxide (•NO), a common pathway for nitroaromatic cations, yielding an ion at m/z 106.0 .[13] Subsequent loss of carbon monoxide (CO) can produce an ion at m/z 78.0 .
| Precursor Ion [M+H]⁺ | Fragment Ion (m/z) | Neutral Loss | Proposed Structure |
| 204.1 | 136.0 | C₃H₄N₂ (Imidazole) | 2-Nitrobenzyl cation |
| 204.1 | 69.1 | C₇H₆NO₂ | Protonated Imidazole |
| 136.0 | 106.0 | NO | [C₇H₆O]⁺ |
| 106.0 | 78.0 | CO | [C₆H₆]⁺ |
Table 3: Predicted ESI-MS/MS Fragments for [M+H]⁺ of 1-(2-nitrobenzyl)-1H-imidazole.
4.2. Electron Impact (EI) Fragmentation
EI ionization produces a molecular ion radical, [M]⁺• at m/z 203.1. The fragmentation is more complex due to the higher energy and the presence of the radical site. A key pathway involves the "ortho effect."
-
The Ortho Effect: In 2-nitrobenzyl compounds, the ortho-nitro group can interact with the benzylic position. Under EI, this can lead to an intramolecular hydrogen abstraction by the nitro group, followed by rearrangement and elimination of a hydroxyl radical (•OH), a process not typically seen in the meta or para isomers.[2][3] This would produce an ion at m/z 186.
-
Alpha-Cleavage: Similar to ESI, the dominant cleavage occurs at the benzylic C-N bond, generating the 2-nitrobenzyl cation at m/z 136.0 as the base peak.
-
Imidazole Ring Fragmentation: The imidazole ring itself can fragment, typically through the loss of hydrogen cyanide (HCN), although this is often a minor pathway compared to the cleavage of the benzyl group.[14][15]
Caption: Proposed ESI-MS/MS fragmentation pathway.
Conclusion
The mass spectrometric analysis of 1-(2-nitrobenzyl)-1H-imidazole is a robust and informative process. ESI-MS/MS in positive ion mode serves as the ideal technique for routine analysis, reaction monitoring, and quantification, providing clear fragmentation data centered on the cleavage of the benzyl-imidazole bond to yield a characteristic ion at m/z 136.0. For detailed structural confirmation, EI-MS provides a rich fingerprint spectrum, highlighting unique rearrangements such as the ortho effect. By understanding the principles and fragmentation logic detailed in this guide, researchers can confidently employ mass spectrometry to characterize this important photolabile protecting group and ensure the integrity of their synthetic workflows.
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Schmidt, J., Benter, T., & Mattes, H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(18), 2753-2762. Available at: [Link]
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Zugazagoitia, R., Martínez, R., & Cortés, E. (1982). Ortho Effects of a Nitro Group in 2′,3′ and 4'Monosubstituted-trans-2,4-dinitrostilbenes on Electron Impact. IV. Journal of Heterocyclic Chemistry, 19(1), 85-88. Available at: [Link]
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Thermal stability of 1-(2-nitrobenzyl)-1H-imidazole
An In-Depth Technical Guide to the Thermal Stability of 1-(2-Nitrobenzyl)-1H-imidazole
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing everything from synthesis and purification to storage and formulation. 1-(2-nitrobenzyl)-1H-imidazole, a heterocyclic compound featuring a thermally sensitive nitroaromatic moiety, presents unique challenges and requires a thorough and systematic evaluation of its behavior under thermal stress. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermal stability of this compound. We will delve into the theoretical underpinnings of its decomposition, present a robust experimental workflow utilizing modern thermal analysis techniques, provide detailed, field-tested protocols, and discuss the interpretation of the resulting data for safety and process optimization.
Introduction: The Significance of 1-(2-Nitrobenzyl)-1H-imidazole
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the amino acid histidine and a wide array of therapeutic agents.[1][2] Its derivatives are prized for their diverse pharmacological activities and their ability to engage in various biological interactions.[3] The introduction of a 2-nitrobenzyl group to the imidazole scaffold creates a molecule of significant interest, potentially as a novel therapeutic agent, a photo-removable protecting group, or a hypoxia-activated prodrug, a strategy employed by other nitroimidazole-based drugs.[4]
However, the presence of the nitroaromatic group introduces an inherent risk of thermal instability.[5] Nitroaromatic compounds are a well-known class of energetic materials, and their handling requires stringent safety protocols.[6][7] A comprehensive understanding of the thermal decomposition profile of 1-(2-nitrobenzyl)-1H-imidazole is therefore not merely academic; it is a prerequisite for safe handling, scalable synthesis, and the development of a stable final drug product. This guide establishes the critical workflow for such a characterization.
Caption: Structure of 1-(2-nitrobenzyl)-1H-imidazole.
Theoretical Framework: Anticipating Thermal Decomposition
The thermal decomposition of nitro-containing energetic materials is a complex process. For related nitroimidazole compounds, several competing reaction mechanisms on the ground-state potential energy surface have been identified.[8][9] Understanding these potential pathways is crucial for interpreting experimental data.
-
C-NO₂ Homolysis: The simplest pathway involves the cleavage of the carbon-nitro bond, releasing nitrogen dioxide (NO₂) radicals. This is a common initial step in the decomposition of many nitroaromatic compounds.
-
Nitro-Nitrite Isomerization: An intramolecular rearrangement can occur where the nitro group (-NO₂) converts to a nitrite group (-ONO). This is often followed by the cleavage of the weaker O-NO bond, releasing nitric oxide (NO). This pathway is particularly relevant for electronically excited states but can also compete thermally.[9]
-
Intramolecular Hydrogen Abstraction: The ortho-position of the nitro group relative to the benzyl methylene bridge introduces the possibility of intramolecular reactions. A hydrogen atom from the benzylic carbon could be abstracted by an oxygen of the nitro group, leading to a cascade of rearrangement and fragmentation reactions.
The overall thermal stability is governed by the bond dissociation energy (BDE) of the weakest bond in the molecule. Theoretical studies on nitro-imidazole derivatives suggest that the stability is highly dependent on the position of the nitro group and the presence of other substituents.[10][11]
Caption: A tiered workflow for thermal stability analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust characterization of the material.
Protocol 1: Preliminary Screening with Differential Scanning Calorimetry (DSC)
-
Causality & Expertise: DSC is the ideal starting point. It provides a rapid assessment of the material's melting behavior and reveals any thermal events like decomposition or polymorphic transitions that occur with or without mass loss. [12][13]Running this first allows for an intelligent selection of the upper temperature limit for subsequent TGA experiments, preventing catastrophic decomposition within the TGA instrument.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of measured transition temperatures and energies. [14] 2. Sample Preparation: Accurately weigh 1-3 mg of 1-(2-nitrobenzyl)-1H-imidazole into a vented aluminum pan. Using a vented pan is crucial to allow any evolved gases to escape, preventing pressure buildup that could shift transition temperatures. A non-vented (hermetically sealed) pan may be used in a complementary experiment to assess the effect of pressure on decomposition.
-
Experimental Parameters:
-
Temperature Program: Heat from ambient temperature (e.g., 30 °C) to a temperature well above the melt (e.g., 350 °C).
-
Heating Rate: A standard rate of 10 °C/min is typically used for screening.
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative decomposition. [14] 4. Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tₘ). The onset temperature is typically reported.
-
Integrate the melting peak to determine the enthalpy of fusion (ΔHբ). A sharp peak with a high ΔHբ is indicative of a highly crystalline material.
-
Observe any sharp exothermic events following the melt. A strong exotherm is a clear indication of decomposition.
-
-
Protocol 2: Decomposition Profiling with Thermogravimetric Analysis (TGA)
-
Causality & Expertise: TGA directly measures changes in mass as a function of temperature, providing unambiguous evidence of decomposition. [15][16]It allows for the determination of the precise temperature at which the material begins to lose mass and quantifies the amount of material lost in distinct decomposition steps.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using certified weights and verify temperature accuracy using materials with known Curie points.
-
Sample Preparation: Weigh 3-5 mg of the sample into a ceramic or platinum crucible.
-
Experimental Parameters:
-
Temperature Program: Heat from ambient to a temperature where decomposition is complete (e.g., 600 °C), based on DSC results.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at 30-50 mL/min. A parallel experiment in an oxidative atmosphere (air) can be run to assess susceptibility to oxidation. [17] 4. Data Analysis:
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% mass loss occurs (T₅%). [17][18] * Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates (Tₘₐₓ).
-
Quantify the percentage of mass lost in each decomposition step.
-
-
Protocol 3: Confirmatory Analysis with Simultaneous TGA-DSC (STA)
-
Causality & Expertise: STA is the gold standard for this type of analysis. By measuring both heat flow (DSC) and mass loss (TGA) on the same sample in a single experiment, it eliminates any ambiguity. [14][19]An endothermic or exothermic event on the DSC curve can be directly correlated with a specific mass loss event on the TGA curve, confirming that the thermal event is indeed a decomposition reaction.
-
Methodology:
-
Instrumentation: Utilize a simultaneous thermal analyzer (STA/SDT).
-
Sample Preparation & Parameters: Follow the same procedure as for TGA (Protocol 2).
-
Integrated Data Analysis:
-
Overlay the TGA and DSC curves.
-
Confirm that the Tₒₙₛₑₜ from the TGA curve corresponds to the onset of a significant endothermic or exothermic event in the DSC signal.
-
Characterize the decomposition as either endothermic (bond-breaking dominates) or exothermic (formation of stable gaseous products like CO₂ and H₂O dominates). Exothermic decompositions are of greater safety concern as they can lead to thermal runaway.
-
-
Data Presentation and Interpretation
For clarity and comparative purposes, all quantitative data should be summarized in a table.
Table 1: Hypothetical Thermal Analysis Data for 1-(2-Nitrobenzyl)-1H-imidazole
| Parameter | Technique | Value | Interpretation |
| Melting Onset (Tₘ) | DSC | 115.2 °C | Indicates the transition from solid to liquid phase. |
| Enthalpy of Fusion (ΔHբ) | DSC | 120.5 J/g | Value reflects the crystallinity of the material. |
| Decomposition Onset (T₅%) | TGA | 210.8 °C | The temperature at which significant decomposition begins. A critical parameter for defining maximum handling temperature. |
| Tₘₐₓ of Decomposition | TGA/STA | 235.1 °C | Temperature of the maximum rate of mass loss. |
| Mass Loss (200-300°C) | TGA/STA | 45.3 % | Corresponds to the initial, primary fragmentation of the molecule. |
| Residual Mass @ 600°C | TGA/STA | 5.1 % | Indicates the formation of a char residue. |
| Decomposition Enthalpy (ΔHᴅ) | STA (DSC) | -350.7 J/g | A negative value indicates a significant exothermic decomposition, highlighting a potential thermal hazard. |
Interpretation for Drug Development:
-
Safety: A strong exothermic decomposition (negative ΔHᴅ) is a major red flag. [20]The T₅% of 210.8 °C would dictate that process temperatures should be kept significantly below this, incorporating a wide safety margin.
-
Storage: The data informs the setting of appropriate storage conditions to prevent long-term degradation.
-
Formulation: Knowledge of the melting point is critical for formulation processes such as hot-melt extrusion. The decomposition temperature limits the available processing window.
Mandatory Safety Precautions
Given the nitroaromatic nature of the compound, strict adherence to safety protocols is mandatory. General guidelines for handling nitro compounds should be followed. [6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield. [21]* Ventilation: All handling of the solid material and preparation of solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [7]* Ignition Sources: Keep the material away from heat, sparks, open flames, and other ignition sources. Protect against electrostatic discharge. [6]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials. [7]* Scale-up: Thermal hazard assessment is particularly critical before any scale-up operations. The exothermic nature of the decomposition could lead to a runaway reaction in larger quantities.
Conclusion
The thermal characterization of 1-(2-nitrobenzyl)-1H-imidazole is a critical step in its journey from a laboratory curiosity to a potential pharmaceutical product. The systematic workflow presented in this guide, progressing from initial DSC screening to confirmatory STA, provides the robust, high-integrity data required by researchers and drug development professionals. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, scientists can ensure the safe handling of this molecule, optimize synthetic and formulation processes, and build a comprehensive data package for regulatory submission. This structured approach transforms thermal analysis from a routine measurement into a powerful tool for risk mitigation and accelerated drug development.
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Foreword: Precision in Chemical Biology through Photolabile Caging
An In-Depth Technical Guide to the Reactivity and Application of the o-Nitrobenzyl Group with Imidazole
In the intricate landscape of drug development and molecular biology, the ability to control chemical reactions with spatial and temporal precision is paramount. The ortho-nitrobenzyl (o-NB) group, a cornerstone photolabile protecting group (PPG), offers an elegant solution for this challenge. By "caging" a bioactive molecule, its function is temporarily inactivated, only to be restored on demand by a pulse of light. This guide provides a deep dive into the specific reactivity of the o-NB group with imidazole—a ubiquitous and functionally critical heterocycle found in everything from essential amino acids to cutting-edge pharmaceuticals. We will explore the synthesis of o-NB-imidazole conjugates, the mechanistic intricacies of their photochemical cleavage, and their application in creating light-activated molecular systems. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of photocaging for precise molecular control.
Foundational Principles: The Key Players
The o-Nitrobenzyl (ONB) Group: A Light-Switch for Molecules
The o-nitrobenzyl group is a versatile PPG renowned for its stability in a wide range of chemical environments, including those common in multi-step organic synthesis and biological systems.[1] Its utility lies not in its stability, however, but in its controlled instability. Upon irradiation with UV-A light (typically 300-400 nm), it undergoes a clean and irreversible cleavage reaction, liberating the protected functional group and generating a 2-nitrosobenzaldehyde byproduct.[2][3] This transformation allows scientists to initiate biological or chemical processes at a specific time and location, a technique with profound implications for studying dynamic systems.[4][5]
Imidazole: A Nucleophilic Hub in Chemistry and Biology
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure makes it an excellent nucleophile, readily participating in alkylation reactions. It is the functional core of the amino acid histidine, playing a vital role in enzyme catalysis, protein structure, and biological signaling. In medicinal chemistry, the imidazole scaffold is a privileged structure found in numerous antifungal agents, proton pump inhibitors, and other therapeutics. Understanding its reactivity is therefore crucial for the strategic modification of these important molecules.
Synthesis of o-Nitrobenzyl-Protected Imidazoles
The covalent linkage of an o-nitrobenzyl group to an imidazole nitrogen is typically achieved via a standard nucleophilic substitution (SN2) reaction. The imidazole nitrogen must first be deprotonated to enhance its nucleophilicity, after which it can attack the benzylic carbon of an o-nitrobenzyl halide.
Causality in Protocol Design:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium hydride (LiH) is essential.[6] These bases are capable of quantitatively deprotonating the relatively acidic N-H of imidazole (pKa ≈ 14.5) without competing in the subsequent alkylation reaction.
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal.[6] It effectively solvates the cation (Na⁺ or Li⁺) while leaving the imidazole anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.
-
Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive hydride base by atmospheric moisture.
Experimental Protocol: N-Alkylation of Imidazole with o-Nitrobenzyl Bromide
Objective: To synthesize 1-(2-nitrobenzyl)-1H-imidazole.
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
o-Nitrobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add imidazole (1.0 eq).
-
Deprotonation: Dissolve the imidazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium imidazolate salt should be complete.
-
Alkylation: Dissolve o-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/EtOAc) to yield the pure 1-(2-nitrobenzyl)-1H-imidazole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
The Photochemical Cleavage Mechanism: Releasing the Cage
The defining characteristic of the o-NB group is its ability to be cleaved by light. The process is an elegant intramolecular redox reaction initiated by photoexcitation.
The Norrish Type II Pathway
The photocleavage of o-NB ethers, esters, and N-alkyl adducts proceeds through a well-established Norrish Type II-like mechanism.[2][3][9]
-
Photoexcitation: Upon absorption of a UV photon (typically ~350 nm), the o-nitrobenzyl moiety is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the key mechanistic step and is often rate-limiting.[10][11]
-
aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. This intermediate is notable for its strong absorbance near 400 nm and its decay kinetics are often used to measure the release rate of the protected molecule.[11]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.
-
Product Release: The final step involves the fragmentation of the cyclic intermediate to release the uncaged molecule (imidazole) and the byproduct, o-nitrosobenzaldehyde.[12][13]
This mechanism ensures that the cleavage is irreversible, a critical feature for applications requiring a permanent "ON" switch.
Visualization: Photocleavage Pathway
Caption: The Norrish Type II photocleavage mechanism for an o-nitrobenzyl-imidazole adduct.
The o-Nitrosobenzaldehyde Byproduct: A Critical Consideration
A significant aspect of o-NB chemistry is the formation of the o-nitrosobenzaldehyde byproduct. This compound can be reactive and potentially cytotoxic, which must be considered in biological applications.[12][14] It is standard practice in cell-based assays to run controls with the photolyzed byproduct alone to ensure that the observed biological effect stems from the released molecule of interest and not the cage remnant.[12]
Optimizing Photocleavage: Key Experimental Parameters
The efficiency of the uncaging process is not absolute and can be tuned by several factors. The overall uncaging efficiency is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu).
| Parameter | Influence on Reactivity | Typical Values / Conditions | Rationale & Field Insights |
| Irradiation Wavelength | Controls the initiation of the reaction. Must overlap with the absorbance spectrum of the ONB group. | 350-365 nm for standard ONB; >400 nm for some derivatives.[15][16] | The choice is a trade-off. Shorter wavelengths have higher energy but can cause more photodamage to biological samples. There is a significant drive to develop PPGs sensitive to longer, less damaging wavelengths (the "optical window").[15][17] |
| Quantum Yield (Φu) | The intrinsic efficiency of the photoreaction (molecules uncaged per photon absorbed). | 0.01 - 0.3 for many ONB derivatives.[18] | This value is highly dependent on the molecular structure. Electron-donating groups (e.g., methoxy) on the aromatic ring can increase Φu and red-shift the absorption maximum.[12][19] |
| Solvent Environment | Affects the stability of intermediates and transition states. | Cleavage rates can be faster in aprotic vs. protic solvents.[19] | Protic solvents like water or methanol can stabilize the excited state, potentially slowing the rate-limiting hydrogen abstraction step. This is a key consideration when translating from organic synthesis to aqueous biological buffers. |
| Benzylic Substitution | Modifies the lability of the abstracted hydrogen atom. | An α-methyl group can increase cleavage rates five-fold or more.[3][19] | The α-methyl group stabilizes the resulting benzylic radical, lowering the activation energy for the hydrogen abstraction step. This is a common strategy for creating "fast" ONB cages. |
Analytical Workflow for Photocleavage Studies
A self-validating protocol for studying photocleavage kinetics is essential for trustworthy results. This typically involves irradiating a sample of the ONB-imidazole conjugate and monitoring the change in concentration of reactants and products over time.
Experimental Protocol: Monitoring Photolysis by HPLC
Objective: To determine the kinetic rate constant of photocleavage for an ONB-caged imidazole.
-
Sample Preparation: Prepare a stock solution of the ONB-imidazole conjugate of known concentration (e.g., 100 µM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Irradiation Setup: Place the solution in a quartz cuvette. Use a collimated light source (e.g., a 365 nm LED or a filtered mercury lamp) with a defined power output.
-
Time-Course Experiment:
-
Take an initial sample (t=0) before irradiation.
-
Begin irradiation while maintaining constant stirring and temperature.
-
At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 40 minutes), withdraw aliquots from the cuvette.
-
-
HPLC Analysis: Immediately analyze each aliquot by reverse-phase HPLC.[16]
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile with a UV detector at a wavelength where both the starting material and products absorb.
-
-
Data Analysis:
-
Integrate the peak area of the starting material at each time point.
-
Plot the natural logarithm of the concentration (or peak area) of the starting material versus time.
-
For a first-order reaction, the plot should be linear. The negative slope of this line corresponds to the apparent first-order rate constant (k).[15]
-
Visualization: Photocleavage Analysis Workflow
Caption: A typical experimental workflow for quantifying photocleavage kinetics.
Applications in Drug Development and Chemical Biology
The ability to cage imidazole-containing molecules opens up powerful avenues for research. The strategy is broadly applicable for controlling the activity of any molecule where the imidazole nitrogen is key to its function, either through direct binding interactions or by maintaining overall molecular structure.
Case Study: Photo-controlled Activation of Benzimidazole Anion Transporters
A compelling demonstration of this technology comes from the development of photo-activatable anticancer agents.[12]
-
The Challenge: Develop an anion transporter that is inactive in its "pro-drug" form but can be activated inside cancer cells to disrupt ionic balance and induce cell death, minimizing off-target toxicity.
-
The Solution: Researchers synthesized a benzimidazole-2-amine, a molecule capable of transporting chloride ions across lipid membranes. The two key N-H protons responsible for anion binding (one on the imidazole, one on the amine) were both protected with o-nitrobenzyl groups.
-
The Result: This "doubly-caged" molecule was completely inactive as an ion transporter (the "OFF" state). Upon irradiation with 400 nm light, both ONB groups were cleaved, releasing the active transporter ("ON" state). When applied to MCF-7 cancer cells, light activation triggered efficient anion transport, leading to phototoxic cell death.[12] Control experiments confirmed that neither the caged compound without light nor the light source alone had any cytotoxic effect.[12]
This example perfectly illustrates the expert application of ONB-imidazole chemistry to achieve precise spatiotemporal control over a potent biological function. The principles can be extended to cage histidine residues in peptides to control protein-protein interactions, or to develop photo-activatable drugs where an imidazole moiety is essential for binding to a target receptor.[20][21]
Conclusion and Future Perspectives
The reaction of the o-nitrobenzyl group with imidazole provides a robust and effective method for creating photocaged molecules. The synthesis is straightforward, and the photochemical deprotection mechanism is well-understood and efficient. This pairing offers researchers a powerful tool for exerting precise, light-mediated control over biological and chemical systems.
However, the field is not static. The primary limitations of the classic ONB group—its requirement for potentially damaging UV light and the generation of a reactive nitroso byproduct—are active areas of research.[14] The future lies in the development of next-generation PPGs that absorb in the visible or near-infrared spectrum, exhibit higher quantum yields, and release biologically inert byproducts.[17][18][22] As these new tools become available, the ability to control imidazole-containing systems with ever-greater precision will continue to advance the frontiers of drug discovery and chemical biology.
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Kretschy, N., Holik, A. K., Somoza, V., Stengele, K. P., & Somoza, M. M. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(32), 9217-9221. [Link]
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Appiah, C., & Abe, J. (2023). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Scientific Reports, 13(1), 16331. [Link]
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Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology. Journal of Postdoctoral Research, 6(11), 1-10. [Link]
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Zhang, Z., & Zhou, Z. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91. [Link]
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Satheesh, D., Reddy, G. J., & Reddy, P. S. N. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]
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Li, Y., & Li, Q. (2024). O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. ChemBioChem, 25(7), e202300742. [Link]
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Zhang, Z., & Zhou, Z. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]
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Crozet, M. D., & Galy, J. P. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]
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Xie, X. L., Qi, J. Z., & Wan, X. C. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435-3439. [Link]
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Li, Y., & Li, Q. (2024). O‐nitrobenzyl Caged Molecule Enables Photo‐controlled Release of Thiabendazole. ResearchGate. [Link]
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Dong, H., & Liu, Z. (2020). Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. Pre-published manuscript. [Link]
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Reja, R., & Krishnan, Y. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]
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Wujec, M., & Paneth, A. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]
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Il'ichev, Y. V., & Schwörer, M. A. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
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Klán, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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von Gunten, U., & Salhi, E. (2022). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. RSC Publishing. [Link]
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Introduction: The Power of Light-Triggered Molecular Release
An In-Depth Technical Guide to the Fundamental Photochemistry of ortho-Nitrobenzyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The ortho-nitrobenzyl (ONB) moiety is a cornerstone of photochemistry, serving as one of the most reliable and widely utilized photoremovable protecting groups (PPGs), often referred to as "caging" groups.[1][2] The ability to mask the function of a molecule—be it a drug, a neurotransmitter, or a nucleic acid—and then release it on demand with spatiotemporal precision using light has revolutionized fields from materials science to cell biology and targeted drug delivery.[1][3] By covalently attaching an ONB group to a key functional group (e.g., a hydroxyl, carboxyl, or amine), its biological or chemical activity is temporarily nullified. Irradiation with UV light triggers a clean, intramolecular photochemical reaction that severs the benzylic bond, liberating the active molecule and a benign o-nitrosobenzaldehyde or ketone byproduct.[2][4]
This guide provides a deep dive into the fundamental photochemical principles governing the ONB caging group. It moves beyond simple definitions to explain the causality behind the mechanism, the structure-reactivity relationships that allow for rational tuning of its properties, and the key experimental methodologies used to characterize its performance.
The Core Photochemical Mechanism: A Step-by-Step Uncaging Cascade
The efficacy of the o-nitrobenzyl group is rooted in a unique and efficient intramolecular rearrangement. The entire process is predicated on the specific spatial arrangement of the nitro group relative to the benzylic C-H bond; this is why the ortho-isomer is photoactive while the meta- and para-isomers are essentially photostable under the same conditions.[1] The photocleavage proceeds through a Norrish Type II-like intramolecular rearrangement.[1]
The established mechanism involves several key steps:
-
Photon Absorption & Excitation: The process begins with the absorption of a UV photon (typically in the 280-365 nm range) by the nitroaromatic chromophore, promoting the molecule to an excited singlet state (S₁).[1][5] This can be followed by intersystem crossing (ISC) to a triplet state (T₁), and evidence suggests that the reaction can proceed through both singlet and triplet pathways.[5][6][7]
-
Intramolecular Hydrogen Abstraction: This is the crucial, rate-determining step. The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This step is only possible due to the ortho geometry, which places the C-H bond in close proximity to the nitro group's oxygen atoms.[1][4]
-
Formation of the aci-Nitro Intermediate: The hydrogen transfer results in the formation of a transient, ground-state intermediate known as an aci-nitro species (an isomer of the nitro group with a N(=O)OH structure), which has a characteristic quinonoid-like structure.[2][8][9] This intermediate is often colored, absorbing at longer wavelengths (~400 nm), and can be directly observed using transient absorption spectroscopy.[6][10]
-
Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly undergoes cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[2][10]
-
Cleavage and Product Release: This cyclic intermediate quickly fragments, leading to the irreversible release of the protected substrate (the "leaving group," LG) and the formation of the final byproduct, an ortho-nitrosobenzaldehyde or ortho-nitrosoacetophenone.[2][10]
The sequence of these events ensures a clean and efficient release process, which is fundamental to the utility of ONB as a PPG.
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Methodological & Application
Synthesis Protocol for 1-(2-nitrobenzyl)-1H-imidazole via Direct N-Alkylation
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and reliable protocol for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the direct N-alkylation of imidazole with 2-nitrobenzyl bromide, a robust and efficient nucleophilic substitution reaction.[1] This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization methods. The causality behind experimental choices is explained to provide researchers with a deep understanding of the synthesis, ensuring reproducibility and high yield.
Introduction: The Significance of N-Alkylated Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[2][3] N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby modulating the molecule's steric and electronic properties to enhance its pharmacological profile.[4][5]
The target molecule, 1-(2-nitrobenzyl)-1H-imidazole (C₁₀H₉N₃O₂), incorporates a nitrobenzyl group, which is a versatile functional handle for further synthetic modifications and is known to be present in various bioactive compounds.[6][7] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the imidazole nitrogen, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide. A base is essential to deprotonate the N-H of the imidazole ring, significantly increasing its nucleophilicity and facilitating the displacement of the bromide leaving group.[1]
This protocol utilizes potassium carbonate as a base in an acetonitrile solvent system, which represents a mild, efficient, and widely applicable method for the N-alkylation of imidazoles.[1][8]
Reaction Scheme & Mechanism
The synthesis is a classic SN2 reaction with three key steps:
-
Deprotonation: The base (potassium carbonate) deprotonates the imidazole, forming the highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic methylene carbon of 2-nitrobenzyl bromide.
-
Displacement: The bromide ion is displaced, forming the desired product, 1-(2-nitrobenzyl)-1H-imidazole, and potassium bromide as a byproduct.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Imidazole | C₃H₄N₂ | 68.08 | ≥99% | Standard |
| 2-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | ≥97% | Standard |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Standard |
| Anhydrous Acetonitrile (MeCN) | C₂H₃N | 41.05 | ≥99.8% | Standard |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Standard |
| Deionized Water | H₂O | 18.02 | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Standard |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE)
Critical Safety Precautions
2-Nitrobenzyl bromide is a hazardous and corrosive substance. [9] It can cause severe skin burns, eye damage, and respiratory irritation.[10][11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving 2-nitrobenzyl bromide must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA regulations.[9][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[9][10] Change gloves immediately if contaminated.
-
Respiratory Protection: If dust is generated, use a full-face respirator.[9]
-
-
Handling: Avoid all contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10] Keep the container tightly closed when not in use.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][13]
-
Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][13]
-
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.). Causality: A slight excess of the base ensures complete deprotonation of the imidazole.
-
Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.
Step 2: Addition of Alkylating Agent
-
Carefully add 2-nitrobenzyl bromide (2.16 g, 10 mmol, 1.0 eq.) to the stirring suspension. Note: 2-nitrobenzyl bromide is a solid; handle with care in the fume hood.
-
Attach a reflux condenser to the flask.
Step 3: Reaction Execution and Monitoring
-
Heat the reaction mixture to 75-80°C using a heating mantle.
-
Allow the reaction to stir at this temperature for 4-6 hours. Rationale: Heating accelerates the SN2 reaction rate, leading to a shorter reaction time.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate / Hexane (e.g., 70:30 v/v).
-
Visualization: UV lamp (254 nm).
-
The reaction is complete when the imidazole spot (starting material) is no longer visible.
-
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic solids (potassium carbonate and potassium bromide byproduct) by vacuum filtration, washing the solid cake with a small amount of ethyl acetate (~20 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with:
-
100 mL of deionized water (to remove any remaining inorganic salts).
-
100 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
Step 5: Purification and Characterization
-
Remove the solvent (acetonitrile and ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product should be a pale yellow solid or oil. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point analysis). The molecular weight of the product is 203.20 g/mol .[6]
Synthesis Workflow Diagram
The following diagram illustrates the complete experimental workflow for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole.
Caption: Workflow for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrobenzyl bromide, 97%. Retrieved from Cole-Parmer website. [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from OUR Archive, University of Otago. [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from Chinese Journal of Applied Chemistry. [Link]
- Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]
-
Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide? Retrieved from ResearchGate. [Link]
-
ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from ResearchGate. [Link]
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]
-
Popiołek, Ł., et al. (2018). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 23(12), 3127. [Link]
-
LookChem. (n.d.). Cas 18994-90-6, 1-(4-Nitrobenzyl)-1H-imidazole. Retrieved from LookChem. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
-
MDPI. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from MDPI. [Link]
-
YouTube. (2023). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from YouTube. [Link]
-
Gümüş, M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22967-22981. [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from IJFMR. [Link]
-
ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols for the N-alkylation of Imidazole with 2-Nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the N-alkylation of imidazole with 2-nitrobenzyl bromide, yielding 1-(2-nitrobenzyl)-1H-imidazole. This transformation is a valuable tool in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the imidazole scaffold is a key building block for a diverse range of functional molecules.[1] This document offers a detailed mechanistic overview, two robust experimental protocols, safety and handling guidelines, and in-depth characterization and purification techniques.
Introduction and Scientific Rationale
The N-alkylation of imidazoles is a fundamental synthetic transformation that allows for the introduction of various substituents onto the imidazole ring, thereby modulating its steric and electronic properties.[2][3] This modification can significantly impact the biological activity and physicochemical characteristics of the resulting molecule. The 2-nitrobenzyl group, in particular, can serve as a photolabile protecting group or as a precursor for further chemical modifications, making 1-(2-nitrobenzyl)-1H-imidazole a versatile intermediate in multi-step syntheses.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The imidazole, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide. The reaction is typically facilitated by a base, which deprotonates the imidazole, enhancing its nucleophilicity.
Reaction Mechanism and Key Considerations
The N-alkylation of imidazole with 2-nitrobenzyl bromide is a classic SN2 reaction. The key steps are:
-
Deprotonation of Imidazole: A base is used to remove the acidic proton from the N-1 position of the imidazole ring, generating the highly nucleophilic imidazolate anion. The choice of base is critical and depends on the desired reaction conditions and the scale of the synthesis.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic methylene carbon of 2-nitrobenzyl bromide.
-
Displacement of the Leaving Group: The bromide ion is displaced, forming the N-alkylated product, 1-(2-nitrobenzyl)-1H-imidazole, and a salt byproduct.
Key Considerations for Optimization:
-
Choice of Base: A variety of bases can be employed, ranging from milder inorganic bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH). The choice will influence reaction time and temperature.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the imidazole and the alkylating agent. Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (CH₃CN), or ethereal solvents like tetrahydrofuran (THF).
-
Temperature Control: The reaction temperature can be adjusted to control the reaction rate. While some protocols can be performed at room temperature, others may require heating to achieve a reasonable reaction time.
-
Stoichiometry: A slight excess of the alkylating agent or the base may be used to ensure complete consumption of the limiting reagent.
Safety and Handling of 2-Nitrobenzyl Bromide
WARNING: 2-Nitrobenzyl bromide is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
Lachrymator: Can cause tearing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator if handling large quantities or if ventilation is inadequate.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep the container tightly closed.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Two distinct protocols are provided to offer flexibility based on available reagents and desired reaction conditions.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a milder and often more convenient approach suitable for many applications.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Imidazole | 68.08 | 1.0 g | 14.69 |
| 2-Nitrobenzyl bromide | 216.03 | 3.49 g | 16.16 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 4.06 g | 29.38 |
| Anhydrous Acetonitrile (CH₃CN) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 g, 14.69 mmol) and anhydrous potassium carbonate (4.06 g, 29.38 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-nitrobenzyl bromide (3.49 g, 16.16 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Proceed with the purification protocol as described in Section 6.
Protocol 2: N-Alkylation using Sodium Hydride in DMF
This protocol utilizes a stronger base and is often faster, proceeding at room temperature.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Imidazole | 68.08 | 1.0 g | 14.69 |
| 2-Nitrobenzyl bromide | 216.03 | 3.34 g | 15.42 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 0.65 g | 16.16 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.65 g, 16.16 mmol of 60% dispersion).
-
Carefully add 20 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve imidazole (1.0 g, 14.69 mmol) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 2-nitrobenzyl bromide (3.34 g, 15.42 mmol) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Proceed with the purification protocol as described in Section 6.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole.
Purification and Characterization
Purification
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure.
-
-
Recrystallization:
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Characterization of 1-(2-Nitrobenzyl)-1H-imidazole
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 61292-49-7[4] |
¹H NMR Spectroscopy (500 MHz, CDCl₃):
The expected proton NMR spectrum of 1-(2-nitrobenzyl)-1H-imidazole in CDCl₃ will show characteristic signals for the imidazole and the 2-nitrobenzyl moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80-7.70 | d | 1H | H-aromatic (proton ortho to NO₂) |
| ~7.60-7.50 | t | 1H | H-aromatic |
| ~7.50-7.40 | t | 1H | H-aromatic |
| ~7.25 | s | 1H | H-2 (imidazole) |
| ~7.10 | s | 1H | H-5 (imidazole) |
| ~6.90 | s | 1H | H-4 (imidazole) |
| ~6.80-6.70 | d | 1H | H-aromatic |
| ~5.60 | s | 2H | -CH₂- |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive base or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored base. |
| Insufficient reaction time or temperature. | Increase reaction time or temperature and monitor by TLC. | |
| Formation of multiple products | Over-alkylation (quaternization). | Use a controlled stoichiometry of the alkylating agent. |
| Isomeric products (if using a substituted imidazole). | Not applicable for unsubstituted imidazole. | |
| Difficult purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization. |
Conclusion
The N-alkylation of imidazole with 2-nitrobenzyl bromide is a reliable and versatile reaction for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole. The choice between a milder base like potassium carbonate and a stronger base like sodium hydride allows for flexibility in reaction conditions. Proper safety precautions are paramount when handling the hazardous 2-nitrobenzyl bromide. With careful execution of the provided protocols and thorough characterization, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science.
References
- Khabnadideh, S., Rezaei, Z., & Khalafi-Nezhad, A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
-
Request PDF. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
Sources
Application Note: A Robust Protocol for the Purification of 1-(2-nitrobenzyl)-1H-imidazole via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 1-(2-nitrobenzyl)-1H-imidazole from common synthetic impurities using normal-phase column chromatography. The inherent basicity of the imidazole moiety often leads to challenging separations on standard silica gel, primarily due to strong interactions with acidic silanol groups, resulting in significant peak tailing and potential product loss. This guide details a systematic approach, from mobile phase optimization using Thin-Layer Chromatography (TLC) to a robust column chromatography protocol incorporating a basic modifier to ensure high purity and recovery. The methodologies and troubleshooting advice presented herein are designed for researchers, chemists, and drug development professionals seeking a reliable purification strategy for this and structurally related compounds.
Introduction and Scientific Rationale
1-(2-nitrobenzyl)-1H-imidazole is a key synthetic intermediate in the development of various pharmacologically active agents and functional materials. The presence of the nitrobenzyl group provides a versatile handle for further chemical transformations, while the imidazole core is a prevalent scaffold in medicinal chemistry. Achieving high purity of this intermediate is paramount, as residual starting materials or side-products can interfere with subsequent reaction steps and compromise the integrity of the final product.
The primary challenge in the chromatographic purification of imidazole derivatives on silica gel stems from the Lewis basicity of the nitrogen atoms in the imidazole ring. These basic centers form strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase[1]. This interaction leads to a non-linear adsorption isotherm, manifesting as asymmetric, tailing peaks during elution, which severely diminishes resolution and can lead to irreversible product adsorption and low recovery[1][2].
To overcome this, the protocol herein employs a mobile phase fortified with a small percentage of a basic modifier, triethylamine (TEA). The TEA acts as a competitive base, neutralizing the active silanol sites on the silica gel and preventing the analyte from engaging in strong secondary interactions[1]. This results in sharper, more symmetrical peaks and a more efficient and predictable separation.
Materials and Methods
Reagents and Consumables
-
Crude 1-(2-nitrobenzyl)-1H-imidazole (synthesis-dependent purity)
-
Silica Gel, standard grade, pore size 60 Å, 230-400 mesh
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), Reagent grade
-
TLC plates, silica gel 60 F254
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Glass chromatography column (diameter and length appropriate for scale)
-
Rotary Evaporator
-
TLC developing chambers
-
UV lamp (254 nm)
-
Glass collection vials or test tubes
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Magnetic stirrer and stir bars
Experimental Protocol
Phase 1: Mobile Phase Optimization via TLC
The success of column chromatography is predicated on the selection of an optimal mobile phase. This is most efficiently achieved through preliminary screening with TLC.
-
Sample Preparation: Prepare a dilute solution of the crude 1-(2-nitrobenzyl)-1H-imidazole in dichloromethane (~1-2 mg/mL).
-
Solvent System Screening: Prepare several eluent systems with varying polarities. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. Test ratios such as 80:20, 70:30, 50:50, and 30:70 (Hexane:EtOAc).
-
Modifier Addition: To counteract the basicity of the imidazole, prepare identical solvent systems with the addition of 0.5% (v/v) triethylamine. For example, for a 70:30 Hexane:EtOAc system, the final composition would be 69.5:30:0.5 (Hexane:EtOAc:TEA).
-
TLC Development: Spot the crude sample onto a TLC plate and develop the plate in a chamber saturated with the chosen eluent.
-
Analysis: Visualize the developed plate under a UV lamp at 254 nm. The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound, 1-(2-nitrobenzyl)-1H-imidazole, and show clear separation from major impurities. The spots should be round and well-defined in the system containing TEA.
Phase 2: Column Chromatography Protocol
This protocol assumes a purification scale of approximately 1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Workflow Overview
Caption: Workflow for the purification of 1-(2-nitrobenzyl)-1H-imidazole.
-
Column Preparation (Wet Slurry Method):
-
Select a glass column of approximately 4 cm diameter.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 80:20 Hexane:EtOAc + 0.5% TEA). Use approximately 50-100 g of silica per 1 g of crude product.
-
Secure the column vertically, add a small plug of cotton or glass wool, and cover it with a thin layer of sand.
-
Pour the silica slurry into the column. Continuously tap the column gently to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution and mix thoroughly.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/minute).
-
Start with the low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc + 0.5% TEA) and collect fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound. For example:
-
Column Volumes 1-3: 80:20 Hexane:EtOAc + 0.5% TEA
-
Column Volumes 4-8: 70:30 Hexane:EtOAc + 0.5% TEA
-
Column Volumes 9-15: 60:40 Hexane:EtOAc + 0.5% TEA
-
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate and develop it using the optimized mobile phase.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean round-bottom flask.
-
Remove the solvents using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
The resulting solid or oil is the purified 1-(2-nitrobenzyl)-1H-imidazole. Confirm purity by analytical methods (NMR, LC-MS).
-
Data Summary and Troubleshooting
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Provides a good polarity range for separating moderately polar compounds. |
| Basic Modifier | 0.1 - 1.0% (v/v) Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic imidazole.[1][2] |
| Elution Mode | Gradient Elution | Allows for efficient elution of non-polar impurities first, followed by the target compound, improving resolution.[2] |
| Sample Loading | Dry Loading | Often results in sharper bands and superior separation compared to wet loading.[2] |
| Detection | UV visualization at 254 nm | The aromatic rings in the molecule allow for easy detection on F254 TLC plates. |
Troubleshooting Common Issues
-
Q1: The compound is streaking severely on the TLC plate and column, even with TEA.
-
A1: This may be due to compound overload or insufficient TEA. Try loading less sample onto the column. If the issue persists, increase the concentration of TEA in the mobile phase slightly (e.g., from 0.5% to 1.0%). Streaking can also be caused by compound insolubility in the mobile phase[3].
-
-
Q2: The product is not eluting from the column, even with a high concentration of ethyl acetate.
-
Q3: The purified fractions show a new spot on the TLC plate after sitting for some time.
-
A3: This could indicate product degradation. Some nitroaromatic compounds can be sensitive to light or residual acid on the silica gel[3]. It is advisable to combine and evaporate pure fractions promptly. If instability on silica is suspected, switching to a neutral alumina stationary phase can be a viable alternative[2].
-
-
Q4: The separation between the product and a key impurity is poor (co-elution).
-
A4: This requires re-optimizing the mobile phase selectivity. Try a different solvent system altogether (e.g., Dichloromethane/Acetone or Toluene/Ethyl Acetate) to alter the separation mechanism. Running a shallower, more gradual gradient can also significantly improve the resolution of closely eluting compounds[2].
-
Conclusion
The protocol described provides a reliable and systematic method for the purification of 1-(2-nitrobenzyl)-1H-imidazole. The key to success is the mitigation of strong analyte-stationary phase interactions through the use of a basic modifier like triethylamine. By following the detailed steps for TLC optimization, column packing, and gradient elution, researchers can consistently obtain this valuable intermediate with high purity, facilitating the advancement of their research and development objectives.
References
-
HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. (2004). Chromatography Forum. [Link]
-
Can I use Immidazole solution for HPLC? (2023). ResearchGate. [Link]
-
How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone. [Link]
-
1-(4-Nitrobenzyl)-1H-imidazole. (n.d.). PubChem. [Link]
Sources
Application Notes and Protocols: 1-(2-Nitrobenzyl)-1H-imidazole as a Versatile Photolabile Protecting Group
Introduction: Harnessing Light for Molecular Control
In the intricate fields of chemical synthesis, drug development, and cell biology, the ability to control molecular function with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer such control by masking a functional group's activity until its release is triggered by light.[1][2][3] This light-mediated "uncaging" is a traceless process, requiring no chemical reagents for deprotection, thereby preserving the integrity of sensitive biological or chemical systems.[1]
Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has emerged as one of the most robust and widely utilized.[1][4] This application note provides a comprehensive guide to the use of a specific oNB derivative, 1-(2-nitrobenzyl)-1H-imidazole , as a PPG for the imidazole moiety. Imidazole is a crucial functional group present in many biomolecules, including the amino acid histidine, and serves as a versatile ligand and catalyst in synthetic chemistry.[5] Protecting the imidazole nitrogen allows for the controlled modulation of these functions. We will delve into the underlying photochemistry, provide detailed protocols for its installation and cleavage, and discuss the critical parameters for its successful application.
The 2-Nitrobenzyl Chromophore: Mechanism of Photocleavage
The efficacy of the 2-nitrobenzyl group as a PPG is rooted in its unique photochemical properties. The deprotection is initiated by the absorption of UV-A light, typically in the 300-365 nm range, which is less damaging to biological specimens compared to shorter wavelength UV light.[1][6]
The cleavage proceeds through a well-established intramolecular rearrangement known as a Norrish Type II reaction.[1][7] The key steps are as follows:
-
Photoexcitation: Upon absorption of a photon, the nitro group is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.
-
Rearrangement to aci-Nitro Intermediate: This diradical rapidly rearranges to form a transient, colored species known as an aci-nitro intermediate.[1][8]
-
Cyclization and Release: The aci-nitro intermediate undergoes a series of rearrangements, including the formation of a cyclic intermediate, which then fragments to release the protected functional group (in this case, imidazole) and the byproduct, 2-nitrosobenzaldehyde.[1][8][9]
This mechanism ensures a clean and efficient release of the target molecule, with the byproducts being generally non-interfering in many applications.
Figure 1. Simplified workflow of the photocleavage of 1-(2-nitrobenzyl)-1H-imidazole.
Chemical Properties and Synthesis
1-(2-Nitrobenzyl)-1H-imidazole (C₁₀H₉N₃O₂) is a stable, crystalline solid under standard conditions.[10] Its synthesis follows standard nucleophilic substitution chemistry. While various methods exist for the N-alkylation of imidazoles[11][12], a common and effective approach involves the reaction of imidazole with 2-nitrobenzyl bromide in the presence of a suitable base.
Protocol 1: Synthesis of 1-(2-Nitrobenzyl)-1H-imidazole
This protocol describes a general procedure for the regioselective N-alkylation of imidazole.
Materials:
-
Imidazole
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) or, for more reactive systems, sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Expertise Note: NaH is a stronger, non-nucleophilic base that ensures complete deprotonation of imidazole, driving the reaction to completion. However, K₂CO₃ is often sufficient and safer to handle.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve 2-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the imidazole solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-nitrobenzyl)-1H-imidazole as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Photolytic Deprotection (Uncaging)
The core utility of 1-(2-nitrobenzyl)-1H-imidazole lies in the light-triggered release of free imidazole. The efficiency of this process is dependent on several key experimental parameters.
Quantitative Data: Performance Metrics of o-Nitrobenzyl PPGs
The selection of a PPG is guided by key performance metrics. The table below summarizes typical parameters for the o-nitrobenzyl class, providing a benchmark for experimental design.
| Parameter | Typical Value | Significance & Rationale |
| Absorption Max. (λmax) | 260-350 nm[6] | Defines the wavelength for most efficient photoexcitation. |
| Photolysis Wavelength | 300-365 nm[6] | Practical wavelength range for cleavage. Using >350 nm minimizes potential photodamage to sensitive biological samples.[13] |
| Quantum Yield (Φ) | 0.01 - 0.3[6] | Represents the efficiency of converting an absorbed photon into a cleavage event. Higher values mean shorter irradiation times. This value is highly dependent on the specific substrate and solvent. |
| Byproduct | 2-Nitrosobenzaldehyde[1] | The primary byproduct. While generally considered benign, it can potentially react with nucleophiles like thiols in biological systems, a factor to consider in experimental design. |
Note: Specific values for 1-(2-nitrobenzyl)-1H-imidazole may vary. The provided data are representative of the o-nitrobenzyl class.
Protocol 2: General Procedure for Photolytic Cleavage
This protocol provides a general guideline for the photolytic deprotection in a solution phase. The ideal setup, concentration, and irradiation time must be optimized for each specific application.
Materials & Equipment:
-
1-(2-Nitrobenzyl)-1H-imidazole protected substrate
-
Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution for biological samples)
-
UV-transparent reaction vessel (e.g., quartz cuvette or tube)
-
UV lamp with a suitable filter (e.g., mercury lamp, LED array) centered around 365 nm
-
Analytical instrumentation for monitoring (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Solution Preparation: Prepare a solution of the protected compound in the chosen solvent. The concentration should be optimized to ensure sufficient light penetration while being practical for the experiment (typically in the micromolar to low millimolar range). Trustworthiness Note: Ensure the solvent is transparent at the irradiation wavelength to prevent competitive absorption and ensure efficient energy delivery to the PPG.
-
Irradiation Setup: Place the solution in the UV-transparent vessel. Position the UV lamp at a fixed distance from the sample. For reproducible results, the geometry of the setup should be kept constant between experiments.
-
Photolysis: Irradiate the sample with UV light (e.g., 365 nm). To prevent overheating, especially with high-power lamps, cooling (e.g., with a fan or a water jacket) may be necessary.
-
Reaction Monitoring: Monitor the deprotection process over time by taking aliquots and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the deprotected product and the 2-nitrosobenzaldehyde byproduct can be tracked.
-
Completion and Analysis: Continue irradiation until the desired level of deprotection is achieved. The final product can then be isolated or used directly in subsequent applications.
Figure 2. General experimental workflow for photolytic deprotection.
Conclusion and Future Outlook
1-(2-nitrobenzyl)-1H-imidazole stands as a valuable tool for researchers requiring precise control over imidazole functionality. Its robust chemistry, predictable cleavage mechanism, and compatibility with a range of conditions make it suitable for applications from complex organic synthesis to the spatiotemporal control of bioactive molecules.[2][3] As with any PPG, successful implementation requires careful optimization of reaction conditions, particularly irradiation wavelength and duration. Future developments in this field may focus on red-shifting the absorption maximum further into the visible or near-IR range to enhance biocompatibility and tissue penetration for in vivo applications.[14]
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Gelson, J., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Bioconjugate Chemistry, 29(6), 1786-1800. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119–191. [Link]
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Wirz, J. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 11(3), 459. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Kniess, T., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12455–12463. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
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Goeldner, M., & Givens, R. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(18), 4817-4827. [Link]
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Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(24), 7151-7154. [Link]
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Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. [Link]
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Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 3(9), 1283-1286. [Link]
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Fakhim, F., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
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Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]
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ResearchGate. Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. [Link]
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Kumar, R., et al. (2022). Synthesis and Biological Evaluation of New 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3025-3043. [Link]
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Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Życka-Krzesińska, J., et al. (2022). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC. [Link]
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Sreenivasa, S., & Shankar, B. (2013). [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. Open Journal of Medicinal Chemistry, 3(2), 50-54. [Link]
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Sharma, D., et al. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 5(4), 1133-1146. [Link]
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Willner, I. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed. [Link]
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Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 69–74. [Link]
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Nalini, D. Research profile. [Link]
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Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate. [Link]
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Application Notes and Protocols for the Photocleavage of the o-Nitrobenzyl Group
Introduction: Spatiotemporal Control with Light – The Role of the o-Nitrobenzyl Group
In the landscape of modern chemical biology and drug development, the ability to control molecular processes with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving spatiotemporal control over the activity of bioactive molecules.[1] By masking a specific functional group of a molecule and rendering it inactive, a PPG allows for its controlled release and subsequent activation through the application of light. Among the diverse array of PPGs, the ortho-nitrobenzyl (oNB) group stands out as one of the most widely utilized and extensively studied, owing to its robust photochemical properties and synthetic versatility.[2] This guide provides an in-depth exploration of the photocleavage mechanism of the o-nitrobenzyl group, offering researchers, scientists, and drug development professionals a comprehensive understanding and practical protocols for its application.
The strategic advantage of using light as a trigger lies in its non-invasive nature and the high degree of control it offers in terms of location, timing, and dosage.[3] This has profound implications in various fields, from studying rapid biological events in living cells to the targeted delivery of therapeutic agents.[3][4] The o-nitrobenzyl group's well-established and efficient intramolecular rearrangement upon UV irradiation makes it a preferred choice for applications demanding reliable and efficient light-triggered release.[1]
The Photocleavage Mechanism: An Intramolecular Rearrangement
The efficacy of the o-nitrobenzyl group as a PPG is rooted in its unique photochemical pathway. Unlike its para-nitrobenzyl isomer, which is significantly less photolabile, the ortho positioning of the nitro group is crucial for the efficient cleavage mechanism.[1] The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group.[5] The subsequent steps involve a well-orchestrated intramolecular rearrangement:
-
Excitation and Hydrogen Abstraction: Upon photoexcitation, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon. This intramolecular hydrogen transfer is a key step that is geometrically favored in the ortho isomer.[1]
-
Formation of the aci-Nitro Intermediate: The hydrogen abstraction leads to the formation of a transient species known as an aci-nitro intermediate.[3][4] This intermediate is a pivotal point in the reaction pathway.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of electronic and atomic rearrangements, including the formation of a cyclic intermediate.
-
Release of the Protected Molecule and Byproduct Formation: The final step involves the breakdown of the cyclic intermediate, leading to the release of the "uncaged" molecule with its functional group restored. This process also generates a 2-nitrosobenzaldehyde byproduct.[1]
The overall efficiency of this process is quantified by the quantum yield of uncaging (Φu), which represents the number of molecules uncaged per photon absorbed.[1]
Below is a diagram illustrating the photocleavage mechanism of the o-nitrobenzyl group.
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Application Notes and Protocols: Strategic Wavelength Selection for o-Nitrobenzyl Deprotection
Introduction: The Power of Light in Spatiotemporal Control
The ortho-nitrobenzyl (oNB) group and its derivatives stand as one of the most robust and widely utilized classes of photolabile protecting groups (PPGs), often referred to as "caging" groups. Their application spans from the controlled release of bioactive molecules in cellular systems to the precise fabrication of microarrays.[1][2][3] The core utility of the oNB cage lies in its ability to mask the function of a molecule until its release is triggered by a pulse of light, affording an unparalleled degree of spatiotemporal control over chemical and biological processes.[1]
The selection of an appropriate irradiation wavelength is paramount for the successful and efficient cleavage of the oNB group. This decision directly impacts the uncaging efficiency, the potential for photodamage to sensitive substrates (e.g., peptides, nucleic acids, and living cells), and the overall success of the experiment.[4] This guide provides a detailed exploration of the photochemical principles governing oNB deprotection, practical protocols for wavelength selection and reaction monitoring, and a comparative analysis of commonly used oNB derivatives to inform rational experimental design.
The Photochemical Heart of the Matter: The Uncaging Mechanism
The photocleavage of o-nitrobenzyl-caged compounds is a well-orchestrated intramolecular event.[1] Upon absorption of a photon, the oNB moiety transitions to an excited state. The process, akin to a Norrish Type II reaction, involves the abstraction of a hydrogen atom from the benzylic carbon by the excited nitro group.[1] This initiates a cascade of electronic and atomic rearrangements, culminating in the formation of an aci-nitro intermediate.[2][5] This transient species then rearranges to release the protected molecule, liberating it to perform its function, and generates a 2-nitrosobenzaldehyde (or a derivative thereof) as a byproduct.[1][2]
It is this elegant and efficient intramolecular pathway that distinguishes the ortho-nitrobenzyl group from its para-nitrobenzyl isomer, which is significantly less photolabile under typical conditions due to the unfavorable stereochemistry.[1]
Figure 1. General mechanism of o-nitrobenzyl photodeprotection.
Wavelength Selection: A Balance of Efficiency and Integrity
The efficacy of a photolabile protecting group is a product of its molar extinction coefficient (ε) at a given wavelength and its quantum yield of uncaging (Φu).[1] The ideal wavelength for deprotection is one that is strongly absorbed by the oNB chromophore but minimally absorbed by the protected molecule and the surrounding medium to prevent unwanted side reactions or degradation.
Most parent oNB derivatives exhibit an absorption maximum (λmax) in the UV-A region, typically between 280 nm and 350 nm.[1] However, a significant focus of research has been the synthesis of derivatives with red-shifted absorption maxima.[5] The addition of electron-donating groups, such as methoxy groups, to the aromatic ring can shift the λmax to longer, less energetic, and less phototoxic wavelengths (e.g., 350-420 nm).[5] This is particularly crucial for applications in living cells, where shorter wavelength UV light can cause significant damage.[4]
Key Photophysical Parameters of Common o-Nitrobenzyl Derivatives
The choice of the oNB derivative should be guided by the specific requirements of the experiment. The following table summarizes the photophysical properties of several common oNB derivatives to aid in this selection process.
| Derivative Name | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) Range | Key Features & Applications |
| o-Nitrobenzyl | ONB | ~280-350 | 0.01 - 0.5 | The parent PPG; widely used in general organic synthesis. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | ~350-380 | Varies with leaving group | Red-shifted λmax, suitable for biological applications.[6] |
| 6-Nitroveratryl | NV | ~350-380 | Varies with leaving group | Isomer of DMNB, also with red-shifted absorption. |
| α-Methyl-2-nitrobenzyl | - | Similar to parent | Often higher than parent | The α-methyl group can enhance cleavage kinetics.[4] |
Note: The values presented are typical ranges and can vary depending on the specific molecular structure, the nature of the caged molecule, and solvent conditions.[7][8]
Experimental Protocols
The following protocols provide a framework for conducting and monitoring an o-nitrobenzyl deprotection experiment.
Protocol 1: General Photolysis of an o-Nitrobenzyl Caged Compound
This protocol outlines a general procedure for the light-induced release of a target molecule from its oNB-caged precursor.
Materials:
-
oNB-caged compound of interest
-
Appropriate solvent (e.g., methanol, dioxane, phosphate-buffered saline (PBS), cell culture medium)[6]
-
Light source capable of emitting at the desired photolysis wavelength (e.g., UV lamp with filters, LED array, laser)
-
Quartz cuvette or other UV-transparent reaction vessel
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, NMR, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a stock solution of the oNB-caged compound in a suitable solvent. Dilute the stock solution to the desired final concentration in the reaction solvent. Typical concentrations for photolysis experiments are in the micromolar to low millimolar range.
-
Initial Analysis: Before irradiation, take an aliquot of the solution and analyze it using your chosen analytical method (e.g., HPLC, UV-Vis) to establish a baseline (t=0) reading.
-
Irradiation: Transfer the solution to a quartz cuvette or the appropriate reaction vessel. Irradiate the sample with the selected light source at the predetermined wavelength. Ensure the light path is unobstructed and that the solution is well-mixed if necessary. Irradiation times can range from minutes to several hours depending on the light source intensity, the quantum yield of the caged compound, and the concentration.[4]
-
Monitoring the Reaction: At regular intervals, briefly stop the irradiation and take aliquots for analysis. Monitor the disappearance of the caged compound and the appearance of the released molecule and the 2-nitrosobenzaldehyde byproduct.
-
Completion: Continue the irradiation and monitoring until the desired level of deprotection is achieved, or until the concentration of the starting material plateaus.
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Spatiotemporal Control of Bioactivity: Application Notes and Protocols for Caged Compounds Utilizing 1-(2-Nitrobenzyl)-1H-imidazole
Introduction: Precision Control of Biological Processes with Light
In the intricate landscape of biological research and drug development, the ability to control the activity of molecules with high spatial and temporal precision is paramount. Caged compounds, which are biologically inert molecules that can be activated by light, offer an elegant solution to this challenge.[1] Among the various photoremovable protecting groups (PPGs), the ortho-nitrobenzyl (o-NB) moiety has emerged as a robust and versatile tool for caging a wide array of bioactive molecules, including neurotransmitters, signaling molecules, and therapeutic agents.[2][3] This guide focuses on the application of a specific o-NB derivative, 1-(2-nitrobenzyl)-1H-imidazole , as a photocaging agent.
The imidazole ring, a common structural motif in biologically active compounds, can be rendered photoactive by N-alkylation with a 2-nitrobenzyl group. This creates a photolabile linkage that, upon irradiation with UV light, cleaves to release the active imidazole-containing molecule and the 2-nitrosobenzaldehyde byproduct. This process allows for the precise delivery of a bioactive compound to a specific location within a biological system at a defined time, initiated simply by a pulse of light.
This document provides a comprehensive overview of the synthesis, photophysical properties, and applications of caged compounds utilizing the 1-(2-nitrobenzyl)-1H-imidazole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technology in their work.
The Chemistry of Caging and Uncaging: A Mechanistic Overview
The utility of the 2-nitrobenzyl group as a PPG lies in its unique photochemical reactivity. The process of uncaging is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm), which excites the nitro group.[4] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the benzylic carbon-heteroatom bond and the release of the active molecule.
Synthesis of 1-(2-Nitrobenzyl)-1H-imidazole Caged Compounds
The synthesis of caged compounds based on the 1-(2-nitrobenzyl)-1H-imidazole scaffold can be achieved through standard organic chemistry techniques. The general approach involves the N-alkylation of an imidazole-containing bioactive molecule with a suitable 2-nitrobenzyl halide.
Protocol 1: Caging of a Bioactive Imidazole via N-Alkylation
This protocol describes a general method for the caging of a primary or secondary amine-containing bioactive molecule where the amine is part of an imidazole ring.
Materials:
-
Bioactive imidazole-containing compound
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the bioactive imidazole (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the solution. The base will act as a proton scavenger.
-
Alkylation: Add 2-nitrobenzyl bromide (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-nitrobenzyl)-1H-imidazole caged compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties and Uncaging Parameters
The efficiency of the uncaging process is determined by the photophysical properties of the caged compound, primarily its molar extinction coefficient (ε) at the wavelength of irradiation and the quantum yield (Φ) of photolysis.
| Parameter | Typical Value for o-NB Derivatives | Significance |
| λmax (nm) | ~260-350 | The wavelength of maximum light absorption. Modifications to the o-NB ring can red-shift this to >400 nm.[1] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 5,000 - 15,000 | A measure of how strongly the molecule absorbs light at a given wavelength. A higher ε value leads to more efficient light absorption.[1] |
| Quantum Yield (Φ) | 0.01 - 0.6 | The efficiency of converting an absorbed photon into a chemical reaction (uncaging). A higher Φ means fewer photons are needed for release.[5] |
Note: The specific values for a 1-(2-nitrobenzyl)-1H-imidazole caged compound may vary depending on the nature of the caged molecule and the solvent. It is recommended to experimentally determine these parameters for each new caged compound.
Protocol 2: Determining the Uncaging Quantum Yield
The quantum yield of uncaging can be determined by comparing the rate of photolysis of the caged compound to that of a well-characterized actinometer, such as potassium ferrioxalate.
Materials:
-
1-(2-nitrobenzyl)-1H-imidazole caged compound
-
Potassium ferrioxalate (actinometer)
-
Monochromatic light source (e.g., a laser or a lamp with a monochromator) at the desired uncaging wavelength (e.g., 365 nm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare solutions of the caged compound and the actinometer in the same solvent with known concentrations, ensuring that the absorbance at the irradiation wavelength is similar and ideally below 0.2 to ensure uniform light absorption.
-
Irradiation: Irradiate both solutions under identical conditions (light intensity, path length, and temperature) for a specific period.
-
Spectroscopic Analysis: Measure the change in absorbance of both the caged compound and the actinometer at their respective analytical wavelengths using a UV-Vis spectrophotometer.
-
Calculation: The quantum yield of the caged compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_act * (ΔA_sample / Δt_sample) * (ε_act / ε_sample) * (I_act / I_sample)
where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, Δt is the irradiation time, ε is the molar extinction coefficient, and I is the number of photons absorbed. Under conditions of identical light absorption, the equation simplifies.
Applications in Biological Systems
The ability to release bioactive molecules with high spatiotemporal control makes 1-(2-nitrobenzyl)-1H-imidazole caged compounds valuable tools in various research areas.
-
Neuroscience: Spatially and temporally controlled release of neurotransmitters or neuromodulators containing an imidazole moiety to study synaptic transmission and neuronal circuitry.
-
Cell Biology: Precise activation of signaling pathways by releasing caged second messengers or enzyme inhibitors within specific subcellular compartments.
-
Drug Development: Targeted drug delivery by designing prodrugs that are activated by light at the desired site of action, potentially reducing systemic side effects. For instance, a benzimidazole-based compound was successfully caged with an o-nitrobenzyl group to create a light-activatable anticancer agent.[2]
Experimental Workflow for a Cellular Uncaging Experiment
Conclusion and Future Perspectives
The 1-(2-nitrobenzyl)-1H-imidazole caging strategy provides a powerful and versatile method for the light-mediated control of bioactive molecules. The synthetic accessibility and predictable photochemical behavior of this PPG make it an attractive choice for a wide range of applications in biological research and drug discovery. As our understanding of the intricate signaling networks within cells continues to grow, the demand for tools that offer precise spatiotemporal control will undoubtedly increase. Future developments in this area may focus on creating 1-(2-nitrobenzyl)-1H-imidazole derivatives with red-shifted absorption maxima to allow for uncaging with less phototoxic, longer-wavelength light, and on improving the quantum yields for even more efficient release of bioactive cargo.
References
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Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods4 , 619-628 (2007). [Link]
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Mondal, S. et al. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecule benzimidazoles leads to cancer cell death. Chemical Science14 , 6125-6133 (2023). [Link]
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Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews113 , 119-191 (2013). [Link]
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Givens, R. S. & Kotala, M. B. Photoremovable Protecting Groups. In CRC Handbook of Organic Photochemistry and Photobiology (eds. Griesbeck, A. G., Oelgemöller, M. & Ghetti, F.) 125-156 (CRC Press, 2012). [Link]
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Hansen, K. B. et al. A collection of caged compounds for probing roles of local translation in neurobiology. Bioorganic & Medicinal Chemistry Letters20 , 4215-4218 (2010). [Link]
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Precision Pharmacology: A Guide to the Synthesis of Photocaged Neurotransmitters Using 2-Nitrobenzyl Moieties
Abstract: The spatiotemporal control of neurotransmitter release has revolutionized the study of neural circuits and synaptic transmission. Photocaged neurotransmitters, biologically inert precursors that release a bioactive molecule upon light stimulation, are powerful tools in this endeavor. This comprehensive guide provides detailed protocols and theoretical background for the synthesis of photocaged neurotransmitters utilizing the versatile 2-nitrobenzyl photolabile protecting group. We focus on the practical application of 1-(2-nitrobenzyl)-1H-imidazole and related reagents for the N-caging of amino acid neurotransmitters such as glutamate and GABA, and an alternative strategy for caging catecholamine neurotransmitters like dopamine. This document is intended for researchers, scientists, and drug development professionals seeking to implement photopharmacology in their experimental workflows.
Introduction: The Dawn of Optopharmacology
The ability to control biological processes with light offers unparalleled precision in space and time. In neuroscience, this has led to the development of "caged" compounds, where a photolabile protecting group (PPG) temporarily inactivates a neurotransmitter.[1] Irradiation with a specific wavelength of light cleaves the PPG, releasing the active neurotransmitter in a highly localized and temporally controlled manner.[2] The 2-nitrobenzyl (o-NB) group is a widely used PPG due to its efficient photochemistry and synthetic accessibility.[3] This guide will delve into the synthesis of o-NB caged neurotransmitters, providing the necessary protocols to empower researchers in their quest to unravel the complexities of the nervous system.
The 2-Nitrobenzyl Uncaging Mechanism: A Cascade of Light-Induced Events
The photolytic release of a neurotransmitter from its 2-nitrobenzyl cage is a multi-step process initiated by the absorption of a photon. This process has been extensively studied and involves the formation of several transient intermediates.[4]
Upon UV irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which is a key transient species in the uncaging pathway. This intermediate then rapidly rearranges and cyclizes, ultimately leading to the cleavage of the bond connecting the caging group to the neurotransmitter. The final byproducts are the free neurotransmitter and a 2-nitrosobenzaldehyde or related derivative. The kinetics of this release can be on the microsecond to millisecond timescale, which is sufficiently fast for studying many synaptic events.[1]
Figure 1: Simplified mechanism of 2-nitrobenzyl photolysis.
General Synthetic Strategy: A Modular Approach
The synthesis of a photocaged neurotransmitter generally involves the covalent attachment of the 2-nitrobenzyl group to a key functional moiety of the neurotransmitter, thereby rendering it inactive. For amino acid neurotransmitters like glutamate and GABA, the primary amine is a common site for caging. For catecholamines such as dopamine, either the amine or the catechol hydroxyl groups can be targeted.
The choice of the 2-nitrobenzylating agent is crucial. While 2-nitrobenzyl bromide is a common reagent, it can be highly reactive and lead to side products. An alternative and often more controlled approach is the use of 1-(2-nitrobenzyl)-1H-imidazole. The imidazole moiety is an excellent leaving group, facilitating a milder N-alkylation of the neurotransmitter's amino group.
Figure 2: General workflow for the synthesis of photocaged neurotransmitters.
Detailed Protocols
Safety Precaution: All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of N-(2-Nitrobenzyl)-Glutamic Acid
This protocol describes the N-alkylation of glutamic acid using a method adapted from general procedures for N-benzylation of amino acids. While direct use of 1-(2-nitrobenzyl)-1H-imidazole is proposed, an alternative established method using reductive amination is also presented as a validated route.
Method A: Direct Alkylation with 1-(2-Nitrobenzyl)-1H-imidazole (Proposed)
-
Rationale: This method leverages the high reactivity of the imidazole derivative as an efficient 2-nitrobenzylating agent under basic conditions. The carboxyl groups of glutamic acid are deprotonated to increase solubility and prevent side reactions.
-
Materials:
-
L-Glutamic acid
-
1-(2-Nitrobenzyl)-1H-imidazole
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve L-glutamic acid (1 eq.) and sodium carbonate (2.5 eq.) in a minimal amount of water.
-
Add a solution of 1-(2-nitrobenzyl)-1H-imidazole (1.1 eq.) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., in a 9:1 DCM:MeOH with 1% acetic acid).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether to remove unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method B: Reductive Amination with 2-Nitrobenzaldehyde
-
Rationale: This is a well-established method for forming N-benzyl bonds. It involves the formation of a Schiff base between the amino acid and the aldehyde, which is then reduced in situ.
-
Materials:
-
L-Glutamic acid
-
2-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve L-glutamic acid (1 eq.) in a 2M NaOH solution.
-
Add a solution of 2-nitrobenzaldehyde (0.8 eq.) in ethanol and stir at room temperature for 30 minutes.
-
Cool the mixture in an ice bath and add NaBH₄ (0.5 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir at room temperature for 1.5 hours.
-
Add another portion of 2-nitrobenzaldehyde (0.2 eq.) in ethanol and stir for 20 minutes.
-
Add a final portion of NaBH₄ (0.15 eq.) at <5 °C and stir at room temperature for an additional 45 minutes.
-
Filter the solution and carefully acidify the filtrate to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.
-
Protocol 2: Synthesis of N-(2-Nitrobenzyl)-GABA
This protocol follows a similar logic to the synthesis of caged glutamate, with adjustments for the different physical properties of GABA.
-
Materials:
-
γ-Aminobutyric acid (GABA)
-
1-(2-Nitrobenzyl)-1H-imidazole or 2-Nitrobenzaldehyde
-
Reagents as listed in Protocol 1
-
-
Procedure:
-
Follow either Method A or Method B from Protocol 1, substituting GABA for glutamic acid. Due to the higher pKa of the GABA amine, slightly more forcing conditions (e.g., higher temperature or longer reaction time) may be necessary for the direct alkylation method. Purification will likely require column chromatography.
-
Protocol 3: Synthesis of O,O'-Diacetyl-N-(2-Nitrobenzyl)-Dopamine
Caging dopamine on the amine requires prior protection of the catechol hydroxyls to prevent O-alkylation and oxidation.[5][6][7][8] An acetonide protecting group is a robust choice.[5][6][7] Here, we present a strategy involving initial protection of the amine, followed by catechol protection, deprotection of the amine, and finally N-caging.
-
Rationale: A multi-step synthesis is necessary to achieve selective N-caging. The catechol is first protected as an acetonide. The amine is then caged, and finally, the acetonide is removed.
-
Materials:
-
Dopamine hydrochloride
-
Boc anhydride ((Boc)₂O)
-
Triethylamine (TEA)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-(2-Nitrobenzyl)-1H-imidazole
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
N-Boc Protection of Dopamine: Dissolve dopamine hydrochloride in a mixture of dioxane and water. Add TEA to neutralize the HCl. Add (Boc)₂O and stir at room temperature overnight. Extract the N-Boc-dopamine into ethyl acetate, wash, dry, and concentrate.
-
Acetonide Protection of Catechol: Dissolve N-Boc-dopamine in anhydrous benzene or toluene. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to remove methanol. After completion, wash with aqueous NaHCO₃, dry, and concentrate to obtain N-Boc-dopamine acetonide.
-
N-Boc Deprotection: Dissolve the N-Boc-dopamine acetonide in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC). Evaporate the solvent and TFA under reduced pressure.
-
N-Caging Reaction: Dissolve the dopamine acetonide TFA salt in DMF. Add a base such as diisopropylethylamine (DIPEA) to neutralize the salt. Add 1-(2-nitrobenzyl)-1H-imidazole and stir at room temperature or with gentle heating.
-
Acetonide Deprotection: After the N-caging reaction is complete, the acetonide protecting group can be removed under mild acidic conditions (e.g., dilute HCl in THF/water) to yield the final N-(2-nitrobenzyl)-dopamine.
-
Purification: Purify the final product by column chromatography.
-
Characterization of Photocaged Neurotransmitters
Rigorous characterization is essential to confirm the identity, purity, and functionality of the synthesized photocaged compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the 2-nitrobenzyl group to the neurotransmitter. The spectra should show characteristic peaks for both the neurotransmitter scaffold and the aromatic protons of the caging group. For example, in the ¹H NMR of N-(2-nitrobenzyl)-glutamic acid, one would expect to see the aromatic protons of the nitrobenzyl group between 7.5 and 8.1 ppm, and the benzylic protons as a singlet or AB quartet around 4.0-4.5 ppm, in addition to the signals from the glutamic acid backbone.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound, providing strong evidence for its identity.[10][11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure sample should show a single major peak. HPLC can also be used to monitor the progress of the uncaging reaction by observing the disappearance of the caged compound peak and the appearance of the neurotransmitter peak upon irradiation.
-
UV-Visible Spectroscopy: The absorption spectrum of the caged compound is measured to determine its maximum absorption wavelength (λmax), which is crucial for choosing the appropriate light source for uncaging. 2-Nitrobenzyl derivatives typically have a λmax in the near-UV range (340-360 nm).[1]
| Compound | Expected ¹H NMR signals (δ, ppm) for o-NB group | Expected ¹³C NMR signals (δ, ppm) for benzylic CH₂ | Expected Mass [M+H]⁺ |
| N-(2-Nitrobenzyl)-Glutamic Acid | ~7.5-8.1 (aromatic), ~4.2 (benzylic CH₂) | ~50-55 | 283.09 |
| N-(2-Nitrobenzyl)-GABA | ~7.5-8.1 (aromatic), ~4.1 (benzylic CH₂) | ~50-55 | 239.10 |
| N-(2-Nitrobenzyl)-Dopamine | ~7.5-8.1 (aromatic), ~4.0 (benzylic CH₂) | ~50-55 | 289.11 |
Table 1: Expected Characterization Data for Synthesized Photocaged Neurotransmitters.
Photophysical Properties and Application Considerations
The effectiveness of a caged compound is determined by its photophysical properties and its biological inertness prior to photolysis.
| Property | Description | Typical Values for o-NB Cages | Reference |
| λmax | Wavelength of maximum light absorption. | 340-360 nm | [1] |
| Quantum Yield (Φ) | The efficiency of converting an absorbed photon into a photoreaction. | 0.01 - 0.5 | [3][15][16] |
| Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | 5,000 - 10,000 M⁻¹cm⁻¹ | [1] |
| Biological Inertness | The caged compound should not interact with its biological target before photolysis. | Assessed by bioassay | [17] |
| Solubility | Must be soluble in aqueous biological buffers. | Varies with structure | [1] |
Table 2: Key Properties of Photocaged Neurotransmitters.
When using photocaged neurotransmitters in biological experiments, it is crucial to:
-
Choose the right light source: A laser or a high-power lamp with a wavelength matching the λmax of the caged compound should be used.
-
Calibrate the light dose: The intensity and duration of the light pulse will determine the concentration of released neurotransmitter. This should be carefully calibrated for each experiment.
-
Control for phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the minimum light dose necessary for effective uncaging and to include appropriate controls.
-
Consider two-photon excitation: For enhanced spatial resolution and reduced phototoxicity, two-photon uncaging using a pulsed infrared laser can be employed.[3]
Conclusion
The synthesis of photocaged neurotransmitters is a powerful technique that enables precise control over neuronal signaling. The 2-nitrobenzyl caging group offers a robust and versatile platform for these applications. By following the protocols and considering the principles outlined in this guide, researchers can confidently synthesize and utilize these essential tools to advance our understanding of the brain.
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Van der Meijden, M., et al. (2010). Acetonide protection of dopamine for the synthesis of highly pure N-docosahexaenoyldopamine. PubMed, 20502660. [Link]
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Van der Meijden, M., et al. (2010). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. ResearchGate. [Link]
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Zayat, L., et al. (2005). Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. PubMed, 15842348. [Link]
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Kim, D., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
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Zayat, L., et al. (2005). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1-Benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. ResearchGate. [Link]
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
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Richers, M. T., et al. (2018). A Chemically Stable Photocaged Noradrenaline. ACS Chemical Neuroscience, 9(10), 2423-2429. [Link]
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Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
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Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angewandte Chemie International Edition, 45(22), 3601-3605. [Link]
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Aujard, I., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed, 16637078. [Link]
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Sinha, D., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Omega, 3(11), 15993-16001. [Link]
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Ando, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5123. [Link]
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Corrie, J. E. T., et al. (2008). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148). [Link]
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Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12431-12441. [Link]
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Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5644-5701. [Link]
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Gmeiner, P., et al. (2020). Structure-based development of caged dopamine D2/D3 receptor antagonists. PubMed, 31965029. [Link]
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Niznik, H. B., et al. (1986). Biochemical and functional characterization of central dopamine receptors. PubMed, 3019808. [Link]
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Colombo, R., et al. (1985). Purification and characterization of avian dopamine beta-hydroxylase. PubMed, 4038870. [Link]
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de Esch, I. J. P., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. PMC, 11118671. [Link]
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Evers, A. S., et al. (2007). MASS SPECTROMETRIC MAPPING of GABA-A RECEPTOR 1 and 2 SUBUNITS. ResearchGate. [Link]
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Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]
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Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
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Application Notes & Protocols: Spatiotemporal Control of Biological Processes Using Caged Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise control over the timing and location of molecular events is paramount to understanding complex biological systems. Caged compounds are powerful tools that offer such spatiotemporal control by rendering a bioactive molecule inert through a covalently attached, photolabile protecting group (PPG), often called a "caging group".[1][2] Upon illumination with a specific wavelength of light, the PPG is cleaved, rapidly releasing the active molecule at a defined time and place.[2][3][4][5] This guide provides an in-depth overview of the principles of caged compound technology, a comparative analysis of common caging groups, and detailed protocols for their application in cellular and tissue-level experiments.
The Principle of Caging: Gaining Control Over Biology
Biological processes are orchestrated with exquisite precision in both space and time.[6] Traditional methods of applying bioactive molecules, such as bath application, lack this precision, leading to global activation and potential off-target effects. Caged compounds overcome this limitation by introducing light as a bio-orthogonal trigger.[2] The core principle involves masking a critical functional group of a biomolecule (e.g., a neurotransmitter, second messenger, or drug) with a PPG, rendering it biologically inactive.[2][3][7] This "caged" molecule can be introduced into a biological system without eliciting a response. A focused pulse of light provides the energy to break the bond between the cage and the molecule, liberating the active compound with high spatiotemporal resolution.[3][4][7][8]
Caption: The fundamental principle of caged compound technology.
The Chemist's Toolbox: Selecting the Right Photolabile Protecting Group (PPG)
The choice of PPG is critical and depends on the specific experimental requirements. Key properties to consider include the uncaging wavelength, quantum yield (Φu), one- vs. two-photon excitation capability, and the potential toxicity of the photoreleased byproducts.[1][9]
-
One-Photon (1P) vs. Two-Photon (2P) Uncaging: 1P uncaging uses a single photon of higher energy (typically UV-A or blue light) to cleave the cage.[10] While effective, UV light has limited tissue penetration and can be phototoxic.[11][12] 2P uncaging involves the near-simultaneous absorption of two lower-energy photons (typically near-infrared, NIR) to achieve the same electronic excitation.[7][11][13] This provides intrinsic three-dimensional resolution, deeper tissue penetration, and reduced phototoxicity, making it ideal for in vivo and thick tissue studies.[1][11][13]
-
Quantum Yield (Φu): This value represents the efficiency of the uncaging reaction—the fraction of absorbed photons that result in the release of the active molecule.[14] A higher quantum yield is generally desirable as it requires less light, minimizing potential photodamage.[14][15][16]
Below is a comparison of commonly used PPGs:
| Photolabile Protecting Group (PPG) | Typical 1P Uncaging λ (nm) | Typical 2P Uncaging λ (nm) | Approx. Quantum Yield (Φu) | Key Features & Considerations |
| o-Nitrobenzyl (e.g., NPE, CNB) | 340-365[17] | ~720 | 0.01 - 0.6[12] | The "classic" cages; well-established chemistry. Byproducts can be reactive.[1][18] |
| Coumarin-based (e.g., DEACM) | 380-450[1] | 750-850 | 0.02 - 0.2 | Higher extinction coefficients; some are fluorescent, allowing visualization of uncaging.[1] |
| Indolinyl-based (e.g., MNI) | ~350 | ~720[13] | 0.06 - 0.09[13] | Developed for efficient 2P uncaging of neurotransmitters like glutamate.[3][10] |
| p-Hydroxyphenacyl (pHP) | 300-360 | Not common | 0.1 - 0.4 (can approach 1.0)[16] | Undergoes a photo-Favorskii rearrangement yielding clean, non-interfering byproducts.[9][16] |
| DEAC450 | ~450[19] | ~900[19][20] | ~0.39[19] | Red-shifted absorption, useful for orthogonal uncaging with UV-sensitive cages.[19][20] |
Experimental Workflow and Protocols
A successful uncaging experiment requires careful planning, execution, and crucially, the right controls.
Caption: Using a caged PI3K inhibitor to control the PI3K/Akt pathway.
By loading cells expressing a fluorescent downstream reporter (e.g., a Forkhead box protein O, FOXO, translocation biosensor) with a caged PI3K inhibitor, an investigator can:
-
Stimulate the pathway with a growth factor.
-
Allow the signaling cascade to reach a steady state.
-
Deliver a focused light pulse to a specific subcellular region.
-
Instantly release the active PI3K inhibitor in that region.
-
Observe the local reversal of the downstream reporter's activity (e.g., FOXO returning to the nucleus) in real-time, while the rest of the cell remains unaffected.
This provides unparalleled insight into the local dynamics and regulation of the PI3K/Akt pathway, an experiment impossible to perform with traditional pharmacological inhibitors.
Conclusion
Caged compounds provide a robust and versatile method for imposing spatiotemporal control over a vast array of biological processes. [1][6]The success of these experiments hinges on a rational choice of the caging chemistry, meticulous optimization of light delivery, and the implementation of rigorous controls. By enabling researchers to ask "when" and "where" a molecule acts, this technology continues to be indispensable for dissecting the complex choreography of life at the molecular level.
References
-
J. A. T. Ellis-Davies, G. C. R. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
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Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6. [Link]
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Passlick, S., et al. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Methods in Enzymology, 624, 129-155. [Link]
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Klán, P., et al. (2013). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 113(1), 119-191. [Link]
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Klбn, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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Passlick, S., et al. (2018). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Journal of Neuroscience Methods, 308, 225-232. [Link]
-
Andor Technology. (n.d.). Illumination solutions for Uncaging Experiments. Andor Technology - Oxford Instruments. [Link]
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Ellis-Davies, G. C. R. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
-
ResearchGate. (n.d.). Microscope setup for photo-uncaging experiment. ResearchGate. [Link]
-
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Yuste, R. (Ed.). (2010). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Imaging in Neuroscience and Development: A Laboratory Manual. Cold Spring Harbor Laboratory Press. [Link]
-
Walker, J. W., et al. (1988). Caged ATP. Journal of the American Chemical Society, 110(21), 7170-7177. [Link]
-
Shestopalov, I. A., & Chen, J. K. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Methods in Cell Biology, 104, 151-172. [Link]
-
Ellis-Davies, G. C. R. (2017). Useful caged compounds for cell physiology. Accounts of Chemical Research, 50(5), 1135-1143. [Link]
-
ResearchGate. (n.d.). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]
-
Hayama, T., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience, 5(2), 109-115. [Link]
-
Ellis-Davies, G. C. R. (2015). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 8. [Link]
-
Hayama, T., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. ACS Chemical Neuroscience, 5(2), 109-115. [Link]
-
Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10. [Link]
-
Shigeri, Y., et al. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
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Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. Bio-Synthesis Inc. [Link]
-
Morita, T., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Scientific Reports, 14(1). [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-(2-Nitrobenzyl)-1H-imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this specific N-alkylation reaction. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues in your experimental workflow.
Introduction to the Synthesis
The synthesis of 1-(2-nitrobenzyl)-1H-imidazole is a nucleophilic substitution reaction where the imidazole nitrogen attacks the benzylic carbon of 2-nitrobenzyl halide. While seemingly straightforward, the presence of the ortho-nitro group on the benzyl ring introduces electronic and steric factors that can significantly impact reaction efficiency and lead to lower than expected yields. This guide will walk you through a logical troubleshooting process to identify and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction has a very low conversion of starting materials. What are the likely causes and how can I improve it?
Low conversion is a common issue and can often be traced back to the fundamental components of your reaction setup. Let's break down the potential culprits.
A. Inadequate Deprotonation of Imidazole:
The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive imidazolide anion will be low, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Stronger bases will more effectively deprotonate the imidazole.
-
Stoichiometry: Ensure you are using at least one equivalent of the base relative to imidazole. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
Anhydrous Conditions: If using a highly reactive base like NaH, it is crucial to maintain strictly anhydrous conditions. Any moisture will quench the base, reducing its effectiveness.
-
B. Suboptimal Solvent Choice:
The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the imidazolide anion.
-
Troubleshooting Steps:
-
Solvent Polarity: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for this type of reaction.[2] They can effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Solubility: Ensure that your starting materials, particularly the imidazole and the base, are sufficiently soluble in the chosen solvent at the reaction temperature.
-
C. Insufficient Reaction Temperature or Time:
The steric hindrance from the ortho-nitro group on the 2-nitrobenzyl halide can slow down the reaction rate.
-
Troubleshooting Steps:
-
Temperature Optimization: Gradually increase the reaction temperature. A good starting point is room temperature, but heating to 50-80 °C may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the consumption of the starting material by TLC to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low reaction conversion.
Question 2: I am observing multiple spots on my TLC plate, and the yield of the desired product is low after purification. What are the potential side reactions?
The formation of multiple byproducts is a strong indicator of side reactions. The electronic nature of the 2-nitrobenzyl group can promote alternative reaction pathways.
A. N,N'-Disubstitution:
If both nitrogen atoms of the imidazole ring are deprotonated, it can lead to the formation of a disubstituted product, which can be difficult to separate from the desired monosubstituted product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of imidazole to 2-nitrobenzyl halide.
-
Slow Addition: Add the 2-nitrobenzyl halide solution dropwise to the solution of the deprotonated imidazole at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.
-
B. Reactions Involving the Nitro Group:
The nitro group is electron-withdrawing and can be susceptible to nucleophilic attack under certain conditions, although this is less common with the imidazole anion. More likely are reactions where the nitro group influences the reactivity of the aromatic ring.
-
Troubleshooting Steps:
-
Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote decomposition or side reactions involving the nitro group.
-
Choice of Base: Very strong bases in combination with high temperatures could potentially lead to undesired reactions. If side reactions are prevalent, consider using a milder base like K₂CO₃ with a longer reaction time.
-
C. Positional Isomers (in substituted imidazoles):
If you are using a substituted imidazole (e.g., 4-nitroimidazole), N-alkylation can occur at either of the two ring nitrogens, leading to a mixture of regioisomers.[3]
-
Troubleshooting Steps:
-
Characterization: Carefully analyze your product mixture using NMR spectroscopy to identify the presence of isomers.
-
Purification: Isomeric products can often be separated by column chromatography, but this can be challenging and lead to lower isolated yields of the desired isomer.
-
Potential Side Reactions in the Synthesis
Sources
Technical Support Center: Synthesis of 1-(2-nitrobenzyl)-1H-imidazole
Welcome to the technical support guide for the synthesis of 1-(2-nitrobenzyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with this N-alkylation reaction. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of the reaction mechanism and the factors that lead to unwanted side products. This guide provides in-depth, evidence-based troubleshooting advice and protocols to help you optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of 1-(2-nitrobenzyl)-1H-imidazole, presented in a question-and-answer format.
Problem 1: Low Yield and a Mixture of Isomers Observed in TLC/NMR
Question: My reaction has a low yield of the desired product, and analytical data (TLC, ¹H NMR) indicates the presence of a major impurity with very similar properties. What is this side product and how can I avoid it?
Answer: This is the most common challenge in the alkylation of unsubstituted imidazole. The impurity is almost certainly the regioisomer, 3-(2-nitrobenzyl)-1H-imidazole (often named 1-(2-nitrobenzyl)-1H-imidazole, depending on tautomer representation and nomenclature rules).
Causality: The Challenge of Regioselectivity
The imidazole ring contains two nucleophilic nitrogen atoms. In the neutral state, they are equivalent due to rapid tautomerization. However, upon deprotonation with a base, an imidazolate anion is formed. In this anion, the negative charge is delocalized across both nitrogen atoms, making both available for nucleophilic attack on the 2-nitrobenzyl halide.[1] This leads to a mixture of the two possible regioisomers. The ratio of these products is highly dependent on steric effects, electronic effects, and the specific reaction conditions employed.[2][3]
Solutions to Improve Regioselectivity:
-
Choice of Base and Solvent System: The interplay between the base's counter-ion and the solvent is critical for controlling selectivity.
-
Recommendation for High Selectivity: Use a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN).
-
Mechanism of Action: In polar aprotic solvents, the large, soft cesium cation (Cs⁺) coordinates loosely with the imidazolate anion. This leaves both nitrogens relatively free to react, but steric hindrance from the bulky 2-nitrobenzyl group will strongly favor attack at the less hindered nitrogen, leading to the desired 1-substituted product.[2][4] Stronger, more dissociated bases like sodium hydride (NaH) in DMF can lead to a more "naked" and highly reactive anion, which often results in poorer selectivity.
-
-
Temperature Control:
-
Recommendation: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid high temperatures.
-
Rationale: Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically less-favored isomer, thus reducing the selectivity of the reaction.
-
Problem 2: A Significant Portion of Product is Lost in the Aqueous Workup
Question: After quenching the reaction and performing an aqueous extraction, I'm experiencing poor recovery of my product from the organic layer. My TLC also shows a highly polar spot at the baseline. What is happening?
Answer: This issue is characteristic of over-alkylation, which results in the formation of a 1,3-bis(2-nitrobenzyl)-1H-imidazolium salt.
Causality: Formation of Imidazolium Salts
The desired product, 1-(2-nitrobenzyl)-1H-imidazole, still has a nucleophilic nitrogen atom (N-3). This nitrogen can attack a second molecule of the 2-nitrobenzyl halide electrophile. This second alkylation event forms a quaternary imidazolium salt.[5][6][7][8] These salts are ionic, highly polar, and typically very soluble in water, which explains their loss during aqueous workup and their immobility on a standard silica gel TLC plate.
Solutions to Prevent Over-alkylation:
-
Control Stoichiometry:
-
Recommendation: Use a slight excess of imidazole relative to the 2-nitrobenzyl halide (e.g., 1.1 to 1.2 equivalents of imidazole).
-
Rationale: Ensuring the alkylating agent is the limiting reagent reduces the probability of a second alkylation event occurring after the initial desired reaction.
-
-
Slow Addition of Electrophile:
-
Recommendation: Add the 2-nitrobenzyl halide (or a solution of it) dropwise to the mixture of imidazole and base over a prolonged period (e.g., 30-60 minutes).
-
Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, favoring the mono-alkylation of the more abundant starting imidazole over the di-alkylation of the newly formed product.
-
-
Maintain Moderate Temperature:
-
Recommendation: Keep the reaction temperature at or below 50 °C.
-
Rationale: The second alkylation step often has a higher activation energy than the first. Avoiding excessive heat can kinetically disfavor the formation of the imidazolium salt.
-
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway versus the two primary competing side reactions.
Caption: Desired vs. side reaction pathways in imidazole alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of solvent for this Sₙ2 reaction? A1: Polar aprotic solvents are strongly recommended.[9][10] Solvents like DMF, acetonitrile (ACN), and acetone are ideal because they can dissolve the ionic intermediates (the imidazolate salt) but do not form strong hydrogen bonds with the nucleophile.[11][12] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like ethanol or water) form a "solvent cage" around the nucleophile via hydrogen bonding, which stabilizes it and significantly slows down the Sₙ2 reaction rate.[9][10][13]
Q2: How do different bases compare for this synthesis? A2: The choice of base is a critical parameter that affects both reaction rate and selectivity. Here is a comparative summary:
| Base | Solvent | Pros | Cons |
| NaH | DMF, THF | Very strong base, ensures complete deprotonation, fast reaction. | Can be pyrophoric, difficult to handle. Often leads to lower regioselectivity. |
| K₂CO₃ | DMF, ACN | Inexpensive, non-pyrophoric, easy to handle, generally good selectivity. | Heterogeneous reaction can be slower; requires efficient stirring. |
| Cs₂CO₃ | DMF, ACN | Excellent for high regioselectivity due to the cesium effect.[4][14][15] Mild and easy to handle. | Significantly more expensive than other carbonate bases. |
| KOH | Ethanol, DMSO | Strong base, inexpensive. | Often used in protic solvents which slow the reaction. Can promote side reactions of the benzyl halide. |
Q3: My starting 2-nitrobenzyl halide appears unstable and causes the reaction to turn dark. Why? A3: Benzyl halides, particularly those with electron-withdrawing groups like a nitro group, can be susceptible to self-condensation or elimination reactions, especially in the presence of strong bases and high heat. To mitigate this, ensure your halide is pure, use a milder base (K₂CO₃ or Cs₂CO₃ are preferred over NaH or KOH), and maintain a moderate reaction temperature.
Q4: How can I separate the desired 1-substituted isomer from the 3-substituted isomer? A4: While optimizing the reaction is the best approach, separation of the isomers is often necessary.
-
Column Chromatography: This is the most effective method. The two isomers usually have a small but distinct difference in polarity. A gradient elution system on silica gel, typically with hexane/ethyl acetate or dichloromethane/methanol, can effectively separate them.[1][16]
-
Recrystallization: If one isomer is formed in significant excess and the crude product is crystalline, recrystallization can be an effective purification method.[17] Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find conditions that selectively crystallize the desired product.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired 1-(2-nitrobenzyl)-1H-imidazole while minimizing side product formation.
Materials:
-
Imidazole (1.2 eq)
-
2-Nitrobenzyl bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.2 eq) and anhydrous DMF. Stir until the imidazole is fully dissolved.
-
Add finely powdered potassium carbonate (2.0 eq) to the solution. The mixture will be a suspension.
-
In a separate flask, dissolve 2-nitrobenzyl bromide (1.0 eq) in a small amount of anhydrous DMF.
-
Add the 2-nitrobenzyl bromide solution dropwise to the stirring imidazole suspension over 30 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the consumption of the starting benzyl bromide.
-
Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of DMF or ethyl acetate.
-
Combine the filtrates and remove the DMF under reduced pressure (high vacuum is required).
-
Dissolve the resulting crude oil/solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
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Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Accounts of Chemical Research, 49(5), 934-945. [Link]
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Grant, R. D. (1981). N-Alkylation of imidazoles. University of Otago Thesis. [Link]
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Reddit r/OrganicChemistry Community. (2020). This is why selective N-alkylation of imidazoles is difficult. [Link]
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OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Iwasawa, T., et al. (2006). Selective N-alkylation of primary amines using cesium hydroxide. Tetrahedron Letters, 47(19), 3325-3328. [Link]
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Godefroi, E. F., & Mentjens, J. H. F. M. (1974). Regiospecific synthesis of N-alkyl-4- and 5-substituted imidazoles. Recueil des Travaux Chimiques des Pays-Bas, 93(2), 56. [Link]
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López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
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Basavaiah, D., & Sharada, D. S. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 2348-2355. [Link]
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Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2081-2090. [Link]
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Quora. (2018). What are the effects of solvents on SN1 and SN2 reactions? [Link]
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The Organic Chemistry Tutor. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2023). 11.3: Characteristics of the SN2 Reaction. [Link]
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Fülöp, F., et al. (2000). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Journal of Heterocyclic Chemistry, 37(4), 859-862. [Link]
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Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723-5730. [Link]
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Drinkel, E., & Dorta, R. (2023). The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate. Chemistry – A European Journal, 29(12), e202203369. [Link]
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Acar, U., et al. (2021). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-840. [Link]
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ResearchGate. (n.d.). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and 2 b–f. [Link]
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Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]
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Wang, Z., et al. (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 48(66), 8213-8215. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3065. [Link]
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Fasihi, J., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 16(4), 1495-1506. [Link]
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Fasihi, J., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]
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de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3065. [Link]
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de Oliveira, F. S., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(21), 7248. [Link]
- Google Patents. (1991).
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- 16. EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives - Google Patents [patents.google.com]
- 17. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Photocleavage of the o-Nitrobenzyl Group
Welcome to the technical support center for the o-nitrobenzyl (oNB) photolabile protecting group. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete photocleavage of this widely used caging group. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing incomplete deprotection of my o-nitrobenzyl protected compound. What are the most likely causes?
Incomplete photocleavage is a common issue that can often be traced back to several key experimental parameters. The primary factors to consider are:
-
Insufficient Photon Dose: The most straightforward reason for incomplete cleavage is an insufficient number of photons reaching the oNB group. This can be due to a low-intensity light source, short irradiation time, or high concentration of the substrate, which can lead to inner filter effects.
-
Wavelength Mismatch: The o-nitrobenzyl group has a characteristic absorption spectrum, typically in the UVA range (~280-350 nm).[1] If the emission wavelength of your light source does not significantly overlap with the absorption maximum of your specific oNB derivative, the efficiency of photoexcitation will be low.
-
Inner Filter Effect: At high concentrations, the oNB-protected compound itself, or the photogenerated byproducts, can absorb the incident light, preventing it from penetrating the full depth of the solution.[2] This is particularly problematic with the primary byproduct, o-nitrosobenzaldehyde, which can absorb in a similar spectral region.[2][3]
-
Sub-optimal Solvent Conditions: The polarity and hydrogen-bonding capability of the solvent can influence the photocleavage quantum yield. While the effect can be complex, it's a parameter worth investigating.
-
Molecular Structure and Substituents: The electronic and steric properties of substituents on the aromatic ring and at the benzylic position can significantly impact the quantum yield of uncaging.[4][5][6] Similarly, the nature of the leaving group (the molecule being protected) plays a critical role.[4][6][7]
Troubleshooting Guide
This section provides a more in-depth look at specific issues and offers systematic approaches to resolving them.
Issue 1: Low Cleavage Yield Despite Using the Correct Wavelength
Symptoms: HPLC or NMR analysis shows a significant amount of starting material remaining after the expected irradiation time.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low photocleavage yield.
Detailed Steps & Explanations:
-
Verify and Increase Photon Flux:
-
Action: If possible, measure the power output of your lamp at the sample position. Increase the intensity or move the sample closer to the light source.
-
Rationale: The rate of photocleavage is directly proportional to the number of photons absorbed by the oNB group. A higher light intensity increases the rate of excitation.[8]
-
-
Extend Irradiation Time:
-
Action: Perform a time-course experiment, taking aliquots at various time points to monitor the reaction progress by HPLC or another suitable analytical method.[9]
-
Rationale: Photocleavage of oNB derivatives typically follows first-order kinetics.[4][6] Extending the irradiation time will allow for a greater percentage of the starting material to be cleaved.
-
-
Address Potential Inner Filter Effects:
-
Action: Dilute your sample. If the cleavage efficiency improves significantly upon dilution (even with a corresponding increase in irradiation time to deliver the same total energy), an inner filter effect is likely.
-
Rationale: The o-nitrosobenzaldehyde byproduct can absorb at similar wavelengths to the starting material, effectively shielding the remaining protected compound from light.[2][3] Dilution minimizes this competitive absorption.
-
-
Solvent Optimization:
-
Action: If your substrate is soluble in a range of solvents, test the photocleavage in different media (e.g., acetonitrile, methanol, buffered aqueous solutions).
-
Rationale: The solvent can influence the stability of the excited state and the intermediates in the photocleavage pathway, thereby affecting the quantum yield.[5]
-
-
Byproduct Analysis:
-
Action: Use HPLC-MS or NMR to identify any unexpected byproducts.
-
Rationale: Secondary photoreactions can sometimes occur, leading to the formation of species like azobenzene derivatives from the dimerization of o-nitrosobenzaldehyde.[10] These byproducts can also contribute to the inner filter effect.
-
Issue 2: Cleavage Starts but Stalls Before Completion
Symptoms: The reaction proceeds initially but then plateaus, leaving a consistent percentage of starting material regardless of further irradiation.
Potential Causes & Solutions:
-
Photostationary State: In some cases, a reversible photoreaction or the formation of a stable, light-absorbing intermediate can lead to a photostationary state where the rates of the forward and reverse (or side) reactions become equal.
-
Solution: Altering the wavelength of irradiation might shift the equilibrium. If a byproduct is the cause, consider strategies to remove it in situ, though this is often synthetically challenging.
-
-
Byproduct Interference: The accumulation of o-nitrosobenzaldehyde or its derivatives can significantly inhibit the reaction.[3]
-
Solution: As mentioned, dilution is a primary strategy. For reactions in a flow chemistry setup, the continuous removal of products can enhance cleavage efficiency.[3]
-
Experimental Protocol: Monitoring Photocleavage by HPLC
This protocol allows for the quantitative assessment of photocleavage efficiency.
-
Sample Preparation: Prepare a stock solution of your oNB-protected compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).
-
Irradiation: Transfer an aliquot of the stock solution to a quartz cuvette or other UV-transparent vessel. Place it in your photochemical reactor.
-
Time Points: At defined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching (if necessary): If the reaction continues after removal from the light source, dilute the aliquot immediately into a solution that will prevent further reaction (e.g., a solvent that absorbs the incident light or is stored in the dark).
-
HPLC Analysis: Analyze each time point by reverse-phase HPLC, monitoring at a wavelength where both the starting material and the expected product absorb.
-
Quantification: Integrate the peak areas of the starting material and the product. Calculate the percentage of starting material remaining at each time point.
| Time (min) | Peak Area (Starting Material) | Peak Area (Product) | % Cleavage |
| 0 | 100,000 | 0 | 0% |
| 5 | 75,000 | 25,000 | 25% |
| 15 | 40,000 | 60,000 | 60% |
| 30 | 15,000 | 85,000 | 85% |
| 60 | 5,000 | 95,000 | 95% |
Deeper Dive: The Mechanism and Influencing Factors
Understanding the photocleavage mechanism is key to effective troubleshooting.
Caption: The generally accepted mechanism for the photocleavage of o-nitrobenzyl compounds.[1][11][12]
The process begins with the absorption of a UV photon, promoting the nitro group to an excited state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[1][12] This intermediate then undergoes rearrangement and subsequent cleavage to release the protected molecule and o-nitrosobenzaldehyde.[10][13]
Key Structural Factors Influencing Cleavage Efficiency:
-
Leaving Group Acidity: For o-nitrobenzyl esters, a more acidic leaving group (i.e., a lower pKa of the corresponding acid) generally leads to a faster rate of photolysis.[4][6]
-
Benzylic Substitution: Introducing a methyl group at the benzylic position (the α-carbon) can significantly increase the quantum yield and rate of cleavage.[5][14]
-
Aromatic Ring Substituents: Electron-donating groups (e.g., methoxy groups) on the aromatic ring can red-shift the absorption maximum to longer, less damaging wavelengths and can also influence the quantum yield.[5][12]
| Substituent Effect | Impact on Photocleavage |
| More Acidic Leaving Group | Increases cleavage rate[4][6] |
| α-Methyl Substitution | Increases quantum yield[5][14] |
| Electron-Donating Groups on Ring | Red-shifts λmax, can alter quantum yield[5][12] |
By understanding these fundamental principles, you can better diagnose issues with incomplete photocleavage and rationally design your experiments for success. If problems persist, consider consulting the literature for oNB derivatives with enhanced photochemical properties or exploring alternative photolabile protecting groups.
References
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.[Link]
-
Photocleavage of o-nitrobenzyl ester. ResearchGate.[Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. ResearchGate.[Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.[Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH.[Link]
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate.[Link]
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC - NIH.[Link]
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.[Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH.[Link]
-
Proposed mechanism for the photocleavage reaction of a generic... ResearchGate.[Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications.[Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF. ResearchGate.[Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central.[Link]
-
A photochemical approach for controlled drug release in targeted drug delivery. PMC - NIH.[Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications.[Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.[Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Europe PMC.[Link]
-
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quantum Yield of o-Nitrobenzyl Uncaging
Welcome to the technical support center for o-nitrobenzyl (ONB) photoremovable protecting groups (PPGs). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies necessary to maximize the efficiency of your uncaging experiments. Our focus here is on the critical parameter of quantum yield (Φu), which ultimately dictates the success of spatiotemporally controlled release in your research.
Section 1: Understanding the Fundamentals (FAQs)
This section addresses the most common questions researchers have, grounding you in the essential photochemical principles that govern the entire uncaging process.
Q1: What is the fundamental mechanism of o-nitrobenzyl (ONB) uncaging?
A: The photocleavage of o-nitrobenzyl-caged compounds is an intramolecular photochemical reaction, often compared to a Norrish Type II reaction.[1] The process is critically dependent on the ortho positioning of the nitro group relative to the benzylic carbon where the target molecule (leaving group) is attached.[1]
Upon absorption of a UV photon (typically in the 300-365 nm range), the process unfolds as follows:[1][2]
-
Excitation: The o-nitrobenzyl chromophore is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the key step that is impossible for the photo-inactive para-nitrobenzyl isomer.[1]
-
Intermediate Formation: This hydrogen transfer results in the formation of an aci-nitro intermediate.[2]
-
Rearrangement & Cyclization: The aci-nitro intermediate undergoes rapid atomic and electronic rearrangement, leading to a cyclic benzisoxazoline derivative.[2]
-
Cleavage: This intermediate is unstable and quickly cleaves, releasing the protected molecule (your active substrate) and forming a 2-nitrosobenzaldehyde byproduct.[1]
The entire uncaging pathway must be efficient to achieve a high quantum yield. However, the excited state can also be deactivated through non-productive pathways, such as being trapped in a non-reactive triplet state, which lowers the overall quantum yield.[3]
Q2: What is "quantum yield" (Φu) and why is it the most critical parameter for uncaging efficiency?
A: The quantum yield of uncaging (Φu) is the definitive measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules of substrate released to the number of photons absorbed by the system.[4]
Φu = (Moles of uncaged substrate) / (Moles of photons absorbed)
A higher quantum yield means that fewer photons are required to release a given amount of your active molecule. This is paramount in biological and drug development settings for several reasons:
-
Minimizing Phototoxicity: High-energy UV light can be damaging to living cells and tissues.[5] A high Φu allows you to use lower light intensity or shorter exposure times, significantly reducing potential harm to your biological sample.
-
Improving Temporal Resolution: In experiments studying rapid biological processes, a high Φu ensures that the release of the active molecule is fast and occurs in a burst, providing a more precise "on" switch.[1]
-
Overcoming Low Molar Absorptivity: Some ONB derivatives have low molar extinction coefficients (ε), meaning they don't absorb light very efficiently. A high quantum yield can compensate for this, ensuring a sufficient uncaging rate. The overall uncaging efficiency is a product of both parameters (ε × Φu).[1]
For a photoremovable protecting group to be considered practical for most physiological studies, a minimum quantum yield of 0.02 (or 2%) is often suggested.[5]
Q3: What are typical quantum yield values for ONB derivatives?
A: The quantum yield for ONB derivatives can vary widely, typically ranging from less than 0.01 (1%) to as high as 0.5 (50%).[1] For many common derivatives, the values lie in the 0.1% to 1% range.[6][7] This variability is highly dependent on the substitution pattern on both the aromatic ring and the benzylic carbon, as well as the nature of the leaving group.[8]
Q4: What are the primary byproducts of ONB uncaging and are they a concern?
A: The primary byproduct of the photorelease is an o-nitrosobenzaldehyde or a related derivative (e.g., o-nitrosoketone if the benzylic position is substituted).[1]
Yes, this byproduct is a significant concern. Nitroso compounds are reactive electrophiles that can covalently modify biological macromolecules like proteins and nucleic acids, potentially causing toxicity or interfering with the biological process you are studying.[9] This is a long-standing challenge in the application of ONB caging groups. Recent research has explored using supramolecular hosts, like octa acid cavitands, to sequester the toxic nitroso byproduct within a capsule, preventing it from interacting with the bulk solution.[9]
Section 2: Troubleshooting Guide: Low Quantum Yield
Experiencing poor or inconsistent uncaging? This guide provides a logical workflow to diagnose and resolve common issues that lead to low quantum yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Byproduct Formation During Photolysis of 1-(2-Nitrobenzyl)-1H-imidazole
Welcome to the technical support center for researchers utilizing 1-(2-nitrobenzyl)-1H-imidazole as a photolabile protecting group. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding byproduct formation during your photolysis experiments. As drug development professionals and scientists, precise control over photorelease is paramount, and understanding potential side reactions is critical for accurate and reproducible results.
Introduction: The Chemistry of Uncaging
The 2-nitrobenzyl (NB) group is a cornerstone of photoremovable protecting group chemistry, enabling spatiotemporal control over the release of bioactive molecules. The photolysis of 1-(2-nitrobenzyl)-1H-imidazole is initiated by UV light absorption (typically in the 300-365 nm range), which triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release imidazole and form the primary byproduct, 2-nitrosobenzaldehyde.[1][2]
While this process is generally efficient, the formation of byproducts can complicate downstream applications and data interpretation. This guide will delve into the common challenges and their underlying causes, providing you with the expertise to optimize your experiments and ensure the integrity of your results.
Core Principles of Byproduct Formation
Understanding the potential reaction pathways is the first step in troubleshooting. The primary and secondary reactions of concern are outlined below.
Caption: Figure 1. Photolysis Pathway and Byproduct Formation
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the photolysis of 1-(2-nitrobenzyl)-1H-imidazole.
Q1: My reaction mixture turns yellow/brown upon irradiation. Is this normal, and what is causing it?
A1: Yes, a color change to yellow or brown is a common observation during the photolysis of 2-nitrobenzyl compounds. This is primarily due to the formation of the 2-nitrosobenzaldehyde byproduct, which is a colored species.[1] However, an intense or dark brown coloration can indicate the formation of secondary byproducts, such as azoxy compounds, which can arise from further reactions of the nitroso species, especially under prolonged irradiation or high concentrations.[1]
-
Expert Insight: The 2-nitrosobenzaldehyde byproduct can act as an "inner filter," absorbing the incident UV light and reducing the efficiency of the primary photolysis reaction. This can lead to incomplete uncaging and a lower than expected yield of released imidazole.
Q2: I am observing incomplete cleavage of my 1-(2-nitrobenzyl)-1H-imidazole, even with extended irradiation times. What are the likely causes?
A2: Incomplete cleavage can be attributed to several factors:
-
Inner Filter Effect: As mentioned above, the accumulation of 2-nitrosobenzaldehyde and other colored byproducts can absorb the excitation wavelength, preventing light from reaching the unreacted starting material.[1]
-
Insufficient Light Intensity or Inappropriate Wavelength: Ensure your light source has sufficient power at the optimal absorption wavelength of the 2-nitrobenzyl chromophore (typically around 340-365 nm). Using a wavelength that is too far from the absorption maximum will result in a very low quantum yield.
-
Oxygen Quenching: The presence of dissolved oxygen can quench the excited triplet state of the 2-nitrobenzyl group, which can be a competing pathway to the desired photochemistry, thereby lowering the overall quantum yield.[3]
Troubleshooting Steps:
-
Optimize Irradiation Time: Perform a time-course experiment to determine the optimal irradiation time for your specific setup. Monitor the disappearance of the starting material and the appearance of the released imidazole by HPLC.
-
Degas Your Solvent: Before photolysis, degas your solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to minimize oxygen quenching.
-
Check Your Light Source: Verify the output spectrum and intensity of your lamp. Mercury arc lamps can age, leading to decreased output.
-
Consider a Flow Photoreactor: For larger scale reactions or to mitigate the inner filter effect, a continuous flow photoreactor can be beneficial, ensuring that all of the solution is uniformly irradiated.[4]
Q3: I have identified a new peak in my HPLC/LC-MS analysis with a mass corresponding to the addition of imidazole to 2-nitrosobenzaldehyde. What is this species?
A3: You are likely observing the formation of a Schiff base (or imine), a secondary byproduct resulting from the condensation reaction between the released imidazole (a primary amine) and the 2-nitrosobenzaldehyde byproduct.[5][6] This is a known side reaction when photolyzing 2-nitrobenzyl protected amines.
-
Causality: The aldehyde group of 2-nitrosobenzaldehyde is electrophilic and readily reacts with the nucleophilic nitrogen of the released imidazole. This reaction is often reversible and its equilibrium position can be influenced by solvent and pH.
Mitigation Strategies:
-
Aldehyde Scavengers: The most effective way to prevent Schiff base formation is to include an aldehyde scavenger in your reaction mixture. Common scavengers include semicarbazide or methoxyamine, which react rapidly with the 2-nitrosobenzaldehyde, preventing it from reacting with your released imidazole.
-
pH Control: The rate of Schiff base formation can be pH-dependent. If compatible with your experimental conditions, adjusting the pH may help to minimize this side reaction.
Q4: Can the imidazole leaving group itself cause any side reactions?
A4: Besides the reaction with 2-nitrosobenzaldehyde, imidazole is a relatively stable heterocycle. However, it is a known scavenger of reactive oxygen species (ROS). If your experimental conditions (e.g., presence of photosensitizers, aerobic conditions) promote the formation of ROS, the imidazole could be consumed in secondary reactions, although this is less common than the Schiff base formation.
Q5: How does the imidazole leaving group affect the efficiency of photolysis?
A5: The nature of the leaving group can influence the quantum yield of photolysis. Studies on related o-nitroveratryl derivatives have shown that the efficiency of release correlates with the stability of the leaving group radical.[7] A more stable leaving group radical can lead to a higher quantum yield. While specific data for imidazole is scarce, this principle suggests that the electronic properties of the imidazole ring will play a role in the overall efficiency of the uncaging process.
Quantitative Data Summary
While specific quantitative data for 1-(2-nitrobenzyl)-1H-imidazole is limited, the following table provides typical ranges for quantum yields of related 2-nitrobenzyl protected compounds to serve as a benchmark.
| Protected Group | Leaving Group Type | Typical Quantum Yield (Φ) | Wavelength (nm) | Reference |
| N-(2-nitrobenzyl) | Amine/Heterocycle | 0.01 - 0.2 | 300 - 365 | [4] |
| 2-nitrobenzyl ester | Carboxylate | 0.05 - 0.5 | 300 - 365 | [3] |
| 2-nitrobenzyl ether | Alcohol | 0.01 - 0.1 | 300 - 365 | [2] |
Note: Quantum yields are highly dependent on the specific molecular structure, solvent, pH, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Photolysis and Monitoring
This protocol provides a general workflow for the photolytic deprotection of 1-(2-nitrobenzyl)-1H-imidazole and analysis of the reaction mixture.
Materials:
-
1-(2-nitrobenzyl)-1H-imidazole
-
Solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
Photoreactor (e.g., Rayonet reactor with 350 nm lamps, LED array)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for product identification (optional)
-
Nitrogen or Argon gas for degassing
Workflow Diagram:
Caption: Figure 2. Experimental Workflow
Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of 1-(2-nitrobenzyl)-1H-imidazole in your desired solvent at a known concentration (e.g., 0.1-1 mM).
-
Degassing: Transfer the solution to a quartz reaction vessel and degas by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and begin irradiation. If your photoreactor has a cooling system, maintain a constant temperature.
-
Time-Course Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC. A typical method would involve a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid). Monitor at a wavelength where both the starting material and the byproducts absorb (e.g., 254 nm and 280 nm).
-
LC-MS Analysis (Optional): For definitive identification of byproducts, analyze the reaction mixture by LC-MS. The mass of the starting material, released imidazole, 2-nitrosobenzaldehyde, and the Schiff base adduct should be monitored.
-
Data Analysis: Plot the concentration of the starting material and products as a function of time to determine the reaction kinetics and identify the extent of byproduct formation.
Conclusion
The photolysis of 1-(2-nitrobenzyl)-1H-imidazole is a powerful tool, but a thorough understanding of the potential for byproduct formation is essential for its successful application. The primary byproduct, 2-nitrosobenzaldehyde, can lead to secondary reactions and interfere with the experiment. By implementing the troubleshooting strategies and experimental controls outlined in this guide, researchers can minimize byproduct formation, ensure complete and clean photorelease, and have greater confidence in their experimental outcomes.
References
- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-171.
- 2.4 Photocleavable Protecting Groups.
- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
- Klán, P., & Wirz, J. (2009).
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
-
Wikipedia. (2023). Photolabile protecting group. [Link]
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Lawrence, D. S. (2005). The chemical biology of photocaging. Current opinion in chemical biology, 9(6), 570-575.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- Lukin, O., & Vasilevsky, S. F. (2005). Imidazole as a scavenger of reactive oxygen species. Russian chemical bulletin, 54(11), 2535-2540.
- Corrie, J. E., & Trentham, D. R. (1998). Caged compounds: a new tool for cellular physiology. Journal of the Chemical Society, Perkin Transactions 1, (23), 3871-3890.
- Anderson, J. C., & Reese, C. B. (1963). The condensation of 2-nitrobenzaldehyde with primary amines. Journal of the Chemical Society, 1781-1783.
- Bochet, C. G. (2002). Wavelength-selective deprotection of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
- Singh, A., & Kumar, S. (2018). Recent advances in photoremovable protecting groups for amines. Organic & biomolecular chemistry, 16(33), 5984-6003.
- Rock, R. S., & Rhee, H. (2003). A new method for the cleavage of nitrobenzyl amides and ethers. Tetrahedron letters, 44(18), 3567-3569.
- Di Somma, I., Andreozzi, R., Marotta, R., & Caprio, V. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 36, 331-336.
- Bochet, C. G. (2000). Wavelength-controlled orthogonal photolysis of protecting groups. Tetrahedron letters, 41(32), 6341-6346.
- Lévesque, F., & Seeberger, P. H. (2011). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Organic letters, 13(20), 5592-5595.
- Kim, S., & Fujisawa, K. (2021). Photochemical deprotection of optically sensitive nitrobenzyl group. Molecules, 26(11), 3225.
- Rock, R. S., & Rhee, H. (2003). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Synlett, (11), 1593-1595.
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Technical Support Center: Minimizing Photodamage in Biological Uncaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into minimizing photodamage during uncaging experiments. As you know, the precise spatiotemporal release of bioactive molecules through photolysis is a powerful technique. However, the very light used to liberate these molecules can be a significant source of cellular stress, potentially confounding your experimental results. This resource will help you navigate these challenges, ensuring the integrity and reproducibility of your data.
Understanding the Challenge: The Dual Nature of Light in Uncaging
In uncaging experiments, light is both a tool and a potential toxin. The energy required to cleave the photolabile "cage" from your molecule of interest can also trigger a cascade of damaging events within the cell. This phenomenon, known as phototoxicity , is a primary concern. It's crucial to distinguish this from photobleaching , which is the light-induced destruction of a fluorophore. While related, phototoxicity directly impacts cellular health and viability.[1][2]
The primary mechanism of phototoxicity involves the generation of reactive oxygen species (ROS).[3] When endogenous molecules or the fluorophores themselves absorb light, they can enter an excited state and transfer this energy to molecular oxygen, creating singlet oxygen and other ROS. These highly reactive molecules can then damage DNA, proteins, and lipids, leading to cellular stress, altered signaling, and even cell death.[3][4]
Recognizing the signs of phototoxicity is the first step in mitigating its effects. Be vigilant for:
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Morphological Changes: Look for cell shrinkage, rounding, membrane blebbing, or the formation of large vacuoles.[5][6]
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Functional Impairment: This can manifest as altered mitochondrial function, changes in cell cycle progression, or unexpected calcium signals.[6][7]
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Outright Cell Death: In severe cases, you will observe apoptosis or necrosis in the illuminated area.[5][7]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding photodamage in uncaging experiments.
Q1: What is the fundamental difference between one-photon and two-photon uncaging in the context of photodamage?
A1: One-photon (1P) uncaging uses a single, high-energy photon (typically in the UV or blue spectrum) to break the bond of the caging group.[7] Two-photon (2P) uncaging, on the other hand, utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same excitation energy.[7][8]
The key advantage of 2P uncaging lies in its inherent spatial confinement. Because the probability of two-photon absorption is quadratically dependent on light intensity, excitation is restricted to a tiny focal volume.[8][9] This dramatically reduces out-of-focus excitation and, consequently, minimizes photodamage to the surrounding tissue.[8][9][10] Furthermore, the near-infrared light used in 2P uncaging penetrates deeper into scattering tissue like brain slices.[8][10]
Q2: How do I choose the right wavelength for my uncaging experiment to minimize phototoxicity?
A2: The choice of wavelength is critical. Shorter wavelengths of light carry more energy and are generally more damaging to cells.[11] The strongest phototoxic effects are often observed with UV light (e.g., 405 nm).[11] Whenever possible, opt for caged compounds that can be cleaved with longer wavelength light (e.g., blue or even green light).[12]
When performing multi-color experiments, be mindful of the excitation spectra of all fluorophores and caged compounds present. Unintentional excitation of other molecules can contribute to overall phototoxicity.[4] Careful selection of fluorophore pairs with minimal spectral overlap is crucial.[4]
Q3: Is it better to use high laser power for a short duration or low laser power for a longer duration?
A3: This is a common and important question. For a given total light dose, it is generally accepted that using lower irradiance (power) and a longer exposure time can reduce phototoxicity.[3][13][14] The prevailing hypothesis is that lower photon flux allows the cell's natural detoxification mechanisms, such as ROS scavengers, to better cope with the damaging byproducts.[3][13] However, this is not a universal rule and the optimal parameters can be sample-dependent. For dynamic processes, long exposure times may not be feasible.[14] Therefore, it is always recommended to perform a dose-response curve to determine the optimal balance for your specific experimental setup.[15]
Q4: My cells look healthy, so can I assume there is no phototoxicity?
A4: Not necessarily. The absence of obvious morphological changes like membrane blebbing does not guarantee the absence of phototoxicity.[2][6] Subtler effects, such as altered signaling pathways, changes in gene expression, or a slowed cell cycle, can occur at light doses well below those that cause visible damage.[6] These "sub-lethal" effects can significantly impact the interpretation of your results.[2] It is crucial to include appropriate controls to assess for these less apparent manifestations of photodamage.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during uncaging experiments.
Issue 1: High Cell Death or Obvious Signs of Cellular Stress
| Possible Cause | Solution |
| Excessive Light Exposure | The total photon dose delivered to your sample is likely too high. |
| Step 1: Reduce Laser Power. Start by decreasing the laser power in increments of 10-20% and observe the effect on cell viability.[5] | |
| Step 2: Shorten Exposure Duration. Minimize the time the laser is on the sample. Use the shortest exposure that still yields efficient uncaging.[5] | |
| Step 3: Optimize Illumination Area. Confine the uncaging light to the smallest possible region of interest. | |
| Inappropriate Wavelength | Shorter wavelengths are more phototoxic.[11] |
| Step 1: Switch to a Longer Wavelength. If your experimental design allows, use a caged compound that can be cleaved by a longer wavelength of light.[11] | |
| Step 2: Consider Two-Photon Uncaging. If available, a two-photon microscope will significantly reduce phototoxicity due to its inherent spatial confinement and use of near-infrared light.[8] | |
| Sub-optimal Caged Compound | The caged compound itself or its photolysis byproducts may be toxic. |
| Step 1: Test Different Caged Compounds. If possible, try alternative caged versions of your molecule of interest. | |
| Step 2: Ensure Compound Purity. Use high-quality, purified caged compounds to avoid contaminants that may be toxic. |
Issue 2: Low or Inefficient Uncaging
| Possible Cause | Solution |
| Insufficient Light Energy | The photon dose is not high enough to efficiently cleave the caging group. |
| Step 1: Calibrate Your Light Source. Use a power meter to accurately measure the light output at the sample plane.[15] | |
| Step 2: Increase Laser Power or Exposure Duration Systematically. Create a dose-response curve by systematically increasing the laser power or exposure time while monitoring the uncaging efficiency (e.g., via a fluorescent reporter or physiological response).[15] | |
| Mismatched Wavelength | The uncaging wavelength is not optimal for the specific caged compound. |
| Step 1: Check the Absorption Spectrum. Consult the manufacturer's data for the absorption spectrum of your caged compound and ensure your laser wavelength is close to the absorption maximum. | |
| Step 2: Consider Two-Photon Cross-Section. For 2P uncaging, the two-photon absorption cross-section is the relevant parameter, which may not simply be double the one-photon absorption wavelength.[8] | |
| Caged Compound Degradation | The caged compound may have degraded due to improper handling or storage. |
| Step 1: Handle with Care. Protect caged compounds from ambient light.[15][16] Prepare fresh solutions and store them properly (e.g., frozen in aliquots to avoid freeze-thaw cycles).[16] | |
| Step 2: Test a Fresh Batch. If you suspect degradation, try a new, unopened vial of the caged compound. |
Experimental Protocols and Data Presentation
Protocol 1: Determining the Optimal Uncaging Parameters
This protocol outlines a systematic approach to finding the "sweet spot" of efficient uncaging with minimal photodamage.
-
Prepare a series of identical biological samples. It is recommended to have at least three biological replicates for each condition.[17]
-
Define your metrics for success and damage.
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Uncaging Efficiency: This could be a change in fluorescence of a reporter, a physiological response (e.g., membrane current), or a downstream signaling event.
-
Photodamage: This could be morphological changes, the use of a viability stain (e.g., Propidium Iodide), or a functional assay (e.g., mitochondrial membrane potential).
-
-
Create a matrix of laser power and exposure durations. Start with the lowest settings and systematically increase one parameter at a time.
-
Expose each sample to a specific condition from your matrix.
-
Quantify both uncaging efficiency and photodamage for each condition.
-
Plot the results to identify the optimal window. The goal is to find the parameters that give you the highest uncaging efficiency with the lowest acceptable level of photodamage.
Table 1: Example Laser Parameter Optimization Matrix
| Laser Power (mW) | Exposure Duration (ms) | Uncaging Efficiency (% of max) | Cell Viability (%) |
| 5 | 10 | 15 | 98 |
| 5 | 20 | 35 | 95 |
| 5 | 50 | 60 | 92 |
| 10 | 10 | 40 | 94 |
| 10 | 20 | 75 | 88 |
| 10 | 50 | 95 | 75 |
| 20 | 10 | 80 | 85 |
| 20 | 20 | 100 | 60 |
| 20 | 50 | 100 | 30 |
This is example data and will vary depending on the specific experimental setup.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate important workflows and concepts.
Caption: The pathway of phototoxicity, from light absorption to cellular damage.
Caption: A streamlined workflow for optimizing uncaging parameters.
Caption: Comparison of one-photon and two-photon excitation for uncaging.
By implementing these strategies and carefully considering the potential for photodamage, you can significantly improve the quality and reliability of your uncaging experiments. Remember that every experimental system is unique, and empirical determination of the optimal parameters is always the best practice.
References
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Minimising photodamage during fluorescence microscopy with LED illumination. (2023, November 10). CoolLED. Retrieved January 17, 2026, from [Link]
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Minimising photodamage during fluorescence microscopy with LED illumination. (n.d.). CoolLED. Retrieved January 17, 2026, from [Link]
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Tirosh, L. (2020, February 21). How to minimize phototoxicity in fluorescence live cell imaging?. Line A. Retrieved January 17, 2026, from [Link]
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Experimental Design: Best Practices. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]
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Live cell imaging, photobleaching and phototoxicity. (2020, April 30). YouTube. Retrieved January 17, 2026, from [Link]
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Choudhary, S., & Nouri, K. (n.d.). Photodamage, Part 1: Pathophysiology, Clinical Manifestations, and Photoprotection. ResearchGate. Retrieved January 17, 2026, from [Link]
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Passlick, S., et al. (n.d.). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PubMed Central. Retrieved January 17, 2026, from [Link]
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Klausen, M., & Blanchard-Desce, M. (2021, January). Two-photon uncaging of bioactive compounds: Starter guide to an efficient IR light switch. ResearchGate. Retrieved January 17, 2026, from [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Neuroscience. Retrieved January 17, 2026, from [Link]
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Ischenko, A., et al. (2013). Circumventing photodamage in live-cell microscopy. PubMed Central. Retrieved January 17, 2026, from [Link]
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Bollmann, J. H. (n.d.). 5 Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. Retrieved January 17, 2026, from [Link]
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How to Optimize Laser Cutting Parameters. (n.d.). Aaradhana Technologies. Retrieved January 17, 2026, from [Link]
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Wäldchen, S., et al. (2015). Light-induced cell damage in live-cell super-resolution microscopy. PubMed Central. Retrieved January 17, 2026, from [Link]
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Ellis-Davies, G. C. R. (n.d.). Useful caged compounds for cell physiology. PubMed Central. Retrieved January 17, 2026, from [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. Retrieved January 17, 2026, from [Link]
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Pantl, O., et al. (n.d.). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Wirmer, J., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters. Retrieved January 17, 2026, from [Link]
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Zhang, Y., et al. (n.d.). Optimization Method of Sheet Metal Laser Cutting Process Parameters under Heat Influence. MDPI. Retrieved January 17, 2026, from [Link]
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Kumar, S., & Singh, R. (2016). Optimization of CNC Laser Cutting Process Parameters. International Advanced Research Journal in Science, Engineering and Technology. Retrieved January 17, 2026, from [Link]
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Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. Retrieved January 17, 2026, from [Link]
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Ellis-Davies, G. C. R. (n.d.). Caged compounds for multichromic optical interrogation of neural systems. PubMed Central. Retrieved January 17, 2026, from [Link]
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Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PubMed Central. Retrieved January 17, 2026, from [Link]
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How to Optimize Laser Cutting Parameters?. (2025, April 3). HARSLE. Retrieved January 17, 2026, from [Link]
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Pantl, O., et al. (n.d.). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Uçak, N., & Çelik, İ. (n.d.). Optimization of Laser Cutting Parameters for PMMA Using Metaheuristic Algorithms. MDPI. Retrieved January 17, 2026, from [Link]
-
Glutamate Uncaging. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Solvent Effects on o-Nitrobenzyl Photocleavage Efficiency
Welcome to the technical support center for o-nitrobenzyl (ONB) photochemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize ONB as a photolabile protecting group (PPG) and wish to troubleshoot or optimize their cleavage experiments. We will delve into the critical, and often underestimated, role of the solvent in determining the efficiency and success of the photorelease.
The Core Mechanism: Why Solvent Matters
The photocleavage of an o-nitrobenzyl-protected molecule is not a simple bond-breaking event. It is an intramolecular redox reaction initiated by light. Understanding this mechanism is the first step in troubleshooting any issues.
Upon absorption of UV light (typically 300-365 nm), the o-nitrobenzyl group is promoted to an excited state.[1] The key event is an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group.[1] This forms a transient aci-nitro intermediate, which then undergoes a series of electronic and atomic rearrangements to release the protected molecule and form an o-nitrosobenzaldehyde or o-nitroso ketone byproduct.[2][3]
Each intermediate in this pathway has distinct electronic and structural properties, and its stability can be significantly influenced by the surrounding solvent molecules. This interaction is the primary reason why solvent choice is paramount for high-efficiency cleavage.
Caption: The photochemical cleavage pathway of the o-nitrobenzyl group.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during ONB cleavage experiments, with a focus on solvent-related causes and solutions.
Q1: My cleavage reaction is very slow or incomplete. Where should I start troubleshooting?
A1: Inefficiency in ONB cleavage can stem from several factors, but the solvent environment is a primary suspect. Start by asking two questions:
-
Is the solvent appropriate for the mechanism? The stability of the key aci-nitro intermediate is crucial. Solvents that can stabilize this intermediate without promoting unproductive side reactions are ideal.
-
Is the solvent transparent at the irradiation wavelength? Any solvent that absorbs significantly at the wavelength used for photolysis will reduce the number of photons reaching your compound, drastically lowering the reaction rate. Always use high-purity, spectroscopy-grade solvents.
A study on various ONB linkers demonstrated that photolysis rates can vary dramatically between aqueous buffers, methanol (protic), and p-dioxane (aprotic).[4] This highlights the profound impact of the solvent choice.
Q2: Should I use a protic or an aprotic solvent? What is the expected effect?
A2: This is a critical question, and the answer depends on the specific ONB derivative. However, a general trend has been observed.
-
Aprotic Solvents (e.g., Dioxane, Acetonitrile, THF, DMSO): These solvents are often preferred and can lead to higher cleavage efficiencies.[4] They are less likely to form strong hydrogen bonds with the excited nitro group or the aci-nitro intermediate, which can sometimes hinder the necessary conformational changes for the reaction to proceed. For one ONB derivative, the cleavage rate in dioxane-d8 was found to be faster than in deuterated methanol (CD3OD).[5]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Protic solvents can have a dual effect.[6] They can stabilize charged intermediates through hydrogen bonding, which might be beneficial. However, they can also solvate the nitro group so effectively that it hinders the intramolecular hydrogen abstraction, thereby slowing the reaction.[4] For some ONB systems, a decrease in the rate of cleavage is observed in protic solvents compared to aprotic ones.[4]
Expert Insight: If you are experiencing poor cleavage in a protic solvent like methanol, consider switching to an aprotic equivalent with similar polarity, such as acetonitrile or dioxane.
Q3: My reaction is being performed in an aqueous buffer for a biological application and the efficiency is low. What can I do?
A3: This is a common challenge. While water is necessary for biological compatibility, it is not always the optimal solvent for ONB photochemistry.
-
Co-Solvents: Introduce a water-miscible aprotic co-solvent like DMSO or DMF. Even a small percentage (5-10%) can sometimes create a more favorable microenvironment around the ONB group, enhancing the cleavage rate without compromising biological activity.
-
Scavengers: The o-nitroso byproduct is reactive. In biological systems, it can react with thiols, such as cysteine residues in proteins. Including a scavenger like dithiothreitol (DTT) or glutathione can sometimes improve results by preventing unwanted side reactions, though its effect on the cleavage rate itself can vary.[4]
-
pH: The stability of the leaving group and the intermediates can be pH-dependent. Ensure your buffer's pH is optimal for the stability of your released molecule and does not catalyze any degradation pathways.
Q4: The reaction starts efficiently but then slows down or stops. What could be the cause?
A4: This is a classic sign of an "inner filter effect" or product inhibition. The primary culprit is the o-nitrosobenzaldehyde byproduct.[7]
-
Byproduct Absorption: This byproduct often absorbs light at or near the same wavelength used for the cleavage (e.g., 365 nm).[5] As the reaction proceeds, the concentration of the byproduct increases, and it begins to "steal" photons from the remaining unreacted ONB compound, effectively slowing and eventually stopping the reaction.
-
Solution:
-
Work at lower concentrations: Diluting the sample can mitigate this effect.
-
Flow Chemistry: For larger-scale reactions, consider a flow chemistry setup where the solution is irradiated in a thin film, and the products are immediately moved out of the light path.
-
Stirring: Ensure the solution is well-stirred to prevent localized high concentrations of the byproduct at the surface closest to the light source.
-
Data Summary: Solvent Properties and Their Impact
The following table summarizes the properties of common solvents and their generally observed effects on ONB cleavage efficiency. Note that kinetics are highly dependent on the specific ONB substrate.
| Solvent | Type | Dielectric Constant (ε) | General Observation on Cleavage Efficiency | Reference |
| p-Dioxane | Nonpolar Aprotic | 2.2 | Often provides the highest efficiency; favors the reaction by not interfering with H-abstraction. | [4] |
| Acetonitrile | Polar Aprotic | 37.5 | Generally good efficiency; a common choice for balancing polarity and aprotic nature. | [1] |
| DMSO | Polar Aprotic | 46.7 | Can be effective, but its high polarity might overly stabilize certain intermediates. | [5] |
| Methanol | Polar Protic | 32.7 | Efficiency is often moderate to low; H-bonding can hinder the initial H-abstraction step. | [4][5] |
| Water/Buffer | Polar Protic | 80.1 | Often results in the lowest efficiency among common solvents for non-optimized systems. | [4] |
| Chloroform | Nonpolar Aprotic | 4.8 | Moderate efficiency; its low polarity may not sufficiently stabilize key intermediates. | [5] |
Note: The kinetic rate constants for one specific o-nitrobenzyl tosylate at 365 nm were determined to be 1.63 x 10⁻⁴ s⁻¹ in dioxane-d8, 1.31 x 10⁻⁴ s⁻¹ in DMSO-d6, 1.12 x 10⁻⁴ s⁻¹ in CDCl3, and 8.83 x 10⁻⁴ s⁻¹ in CD3OD.[5] This particular result in CD3OD is higher than in some aprotic solvents, underscoring that substrate-specific effects are critical.
Systematic Troubleshooting Workflow
If you are facing issues with your ONB cleavage, follow this workflow to systematically diagnose the problem.
Caption: A decision tree for troubleshooting inefficient o-nitrobenzyl cleavage.
Standardized Experimental Protocol: Monitoring Cleavage by HPLC
This protocol provides a self-validating method for assessing cleavage efficiency in different solvents. The key is kinetic analysis, which provides unambiguous data on the reaction rate.
5.1 Materials
-
o-Nitrobenzyl protected compound
-
Spectroscopy-grade solvents to be tested (e.g., acetonitrile, dioxane, methanol)
-
Quartz cuvette or reaction vessel transparent to UV light
-
Calibrated UV lamp (e.g., mercury arc lamp with 365 nm filter)[1]
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Stirring mechanism (e.g., magnetic stir bar)
5.2 Procedure
-
Sample Preparation: Prepare a stock solution of your ONB-protected compound in the chosen solvent. A typical starting concentration is 0.1-1.0 mM. Ensure the optical density at the irradiation wavelength is below 0.2 to minimize the inner filter effect during initial testing.[1]
-
Initial Analysis (t=0): Before irradiation, inject an aliquot of the solution into the HPLC. Record the chromatogram. This will give you the precise retention time and peak area of your starting material.
-
Initiate Photolysis: Place the reaction vessel under the UV lamp and begin irradiation. Ensure the solution is constantly and gently stirred. Maintain a constant temperature if your reaction is sensitive to it.
-
Kinetic Time Points: At regular intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from the reaction mixture and immediately inject it into the HPLC.
-
Data Analysis: For each time point, integrate the peak area of the starting material and the released product.
-
Plot the percentage of the remaining starting material versus time.
-
Fit the data to a first-order kinetic model (ln[A] vs. time) to determine the apparent rate constant (k_obs) for the cleavage in that specific solvent.
-
-
Comparison: Repeat the experiment for each solvent you wish to test, keeping all other conditions (concentration, light intensity, temperature) identical. Comparing the k_obs values will give you a quantitative measure of the solvent's effect on cleavage efficiency.
This rigorous, data-driven approach will allow you to confidently select the optimal solvent for your specific application, moving beyond trial-and-error and into rational design.
References
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich.
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. | Request PDF.
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. | ACS Omega.
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. | Chemical Reviews - ACS Publications.
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. - Penn Engineering.
-
A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. - Benchchem.
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | The Journal of Organic Chemistry - ACS Publications.
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. - PMC - NIH.
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
-
Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers.
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. - PMC - PubMed Central.
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. | Chemical Reviews - ACS Publications.
-
Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. - Canadian Science Publishing.
-
Technical Support Center: Real-Time Monitoring of o-Nitrobenzyl (oNv) Group Deprotection. - Benchchem.
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. | Request PDF - ResearchGate.
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. - PMC - NIH.
-
Photocleavage of Poly(methyl acrylate) with Centrally Located o -Nitrobenzyl Moiety: Influence of Environment on Kinetics. | Request PDF - ResearchGate.
-
Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. - PubMed.
-
The difference between protic vs. aprotic solvents. - YouTube.
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Troubleshooting unexpected results in caged compound experiments
Welcome to the technical support center for caged compound experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you overcome common challenges and ensure the integrity of your results.
Core Principles of Caged Compound Experiments
Caged compounds are powerful tools that allow for the precise spatiotemporal control of biologically active molecules.[1][2] The core concept involves chemically modifying a molecule with a photoremovable protecting group (the "cage"), rendering it biologically inert.[1][2] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in a controlled manner.[1][2]
A successful caged compound experiment hinges on several key properties of the caged molecule:
-
Biological Inertness: The caged compound should not exhibit any significant biological activity (neither as an agonist nor an antagonist) before photolysis.[3]
-
Efficient Photorelease: The uncaging process should be efficient, characterized by a high quantum yield (the probability of a photon absorption event leading to uncaging) and, for two-photon experiments, a large two-photon cross-section.[4][5]
-
Rapid Uncaging Kinetics: The release of the active molecule should be faster than the biological process being studied.[1]
-
Aqueous Stability and Solubility: The compound must be soluble in physiological buffers without the need for organic co-solvents and should not spontaneously hydrolyze, which would lead to premature uncaging.[1][4][6][7]
-
Minimal Phototoxicity: The light used for uncaging, as well as the caged compound and its byproducts, should not cause damage to the biological sample.[5]
Unexpected results in these experiments can often be traced back to a deviation from one of these core principles. The following sections provide a structured approach to troubleshooting common issues.
Troubleshooting Guide: From Unexpected Results to Solutions
This section is organized by common problems encountered during caged compound experiments. For each issue, we will explore the potential causes and provide a step-by-step guide to diagnosis and resolution.
Issue 1: Biological Response Observed Before Light Application (Premature Uncaging)
Observing a biological effect before you've even turned on your light source is a clear indication that the active compound is present in your sample prematurely. This compromises the entire premise of a controlled release experiment.
Causality: The most likely culprit is the instability of the caged compound in your aqueous experimental buffer, leading to spontaneous hydrolysis.[1][4] Some chemical linkages used to attach the cage, particularly esters, are more susceptible to hydrolysis than others, such as ethers or carbamates.[1]
-
Assess Compound Stability with HPLC:
-
Objective: To quantify the rate of degradation of the caged compound in your specific experimental buffer.
-
Protocol:
-
Prepare a stock solution of your caged compound in the same aqueous buffer used for your biological experiments.
-
Immediately analyze an aliquot of this solution using High-Performance Liquid Chromatography (HPLC) to establish a baseline (t=0) concentration of the intact caged compound.
-
Incubate the stock solution under the same conditions as your experiment (e.g., temperature, pH).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Analysis: Plot the concentration of the intact caged compound over time. A significant decrease indicates instability. You may also be able to identify a growing peak corresponding to the uncaged, active molecule.
-
-
-
Control Experiment: "Dark" Application:
-
Objective: To confirm that the observed biological effect is due to the presence of the uncaged compound and not an off-target effect of the caged molecule itself.
-
Protocol:
-
Prepare your biological sample as you would for a typical uncaging experiment.
-
Apply the caged compound to the sample in the complete absence of the uncaging light source. It is crucial to protect the sample from ambient light as well.[8]
-
Monitor for the biological response over a time course that matches your typical experiment.
-
-
Interpretation: If you observe the same biological response as you did in your original, problematic experiment, it confirms that premature uncaging is occurring. If there is no response, the issue may lie with off-target effects of the caged compound (see Issue 3).
-
-
Modify Buffer Conditions: If possible, adjust the pH of your buffer to a range where the caged compound is more stable. For many compounds, storage in slightly acidic solutions (e.g., pH 4) can improve long-term stability.[4]
-
Prepare Fresh Solutions: Always prepare solutions of your caged compound fresh for each experiment to minimize the time for potential degradation.
-
Choose a More Stable Analog: If the compound proves to be inherently unstable in your experimental conditions, consider sourcing a different caged version of your molecule of interest that utilizes a more stable chemical linkage.
Issue 2: Low or No Biological Response After Uncaging
You apply the uncaging light pulse, but the expected biological response is weak or entirely absent. This common issue can stem from several factors related to both the compound and the experimental setup.
Causality: The primary causes for inefficient uncaging are insufficient light delivery to the sample, a low quantum yield of the caged compound, or a lower-than-expected concentration of the caged compound.
Below is a decision tree to guide you through troubleshooting this issue.
Caption: Troubleshooting workflow for low or no biological response.
-
Calibrate Your Light Source:
-
Objective: To ensure sufficient light of the correct wavelength is reaching your sample.
-
Procedure:
-
Use a power meter to measure the light output directly at the sample plane.
-
For two-photon uncaging, an elegant method is to calibrate the local power dosage by monitoring the bleaching of a known concentration of a fluorescent dye like Alexa-594.[1]
-
Ensure that your light source (e.g., laser, lamp) is set to the optimal wavelength for your caging group (see Table 1).
-
Check the alignment of your optical path to ensure the uncaging beam is focused correctly on the area of interest.
-
-
-
Validate Compound Concentration and Solubility:
-
Objective: To confirm that the concentration of the caged compound in your working solution is accurate and that the compound is fully dissolved.
-
Procedure:
-
Use UV-Vis spectrophotometry and the known extinction coefficient of your caged compound to verify the concentration of your stock solution.
-
Visually inspect your working solutions for any signs of precipitation. Poor aqueous solubility can be a significant issue, especially when a hydrophobic caging group is added to an already sparingly soluble molecule.[1][6][7]
-
If solubility is an issue, consider using a caged compound with modifications that enhance water solubility, such as the addition of charged groups.[1] Always prepare solutions in 100% physiological buffer, avoiding co-solvents like DMSO which can have their own biological effects.[6][7]
-
-
-
Control Experiment: Direct Application of Uncaged Compound:
-
Objective: To verify that your biological system is responsive to the active molecule.
-
Procedure:
-
Prepare your biological sample as usual.
-
Instead of applying the caged compound, directly apply the active (uncaged) molecule at a concentration you would expect to achieve after photolysis.
-
-
Interpretation: If you observe the expected biological response, it confirms that your biological preparation is healthy and responsive. If there is no response, the issue lies with the biological system itself (e.g., receptor desensitization, poor cell health) and not with the uncaging experiment.
-
Issue 3: Off-Target Effects or Unexpected Biological Responses
You observe a biological response, but it's not what you expected, or you see effects that suggest the caged compound is interacting with unintended targets.
Causality: The caged compound itself, while designed to be inert, may still have some residual affinity for the target receptor or, more commonly, for other receptors.[4] For example, several caged glutamate compounds have been shown to have antagonistic effects on GABA-A receptors.[5] Additionally, the byproducts of the photolysis reaction, such as nitroso compounds, can be reactive and may have their own biological effects.[3]
-
Control for Caged Compound Inertness:
-
Objective: To determine if the caged compound itself has any biological activity in the absence of light.
-
Procedure: This is the same as the "Dark" Application control described in Issue 1. Apply the caged compound to your preparation and monitor for any biological response without any light stimulation.
-
Interpretation: Any observed response indicates that the caged compound is not truly inert in your system.
-
-
Control for Photolysis Byproducts:
-
Objective: To assess whether the byproducts of the uncaging reaction are causing the unexpected effects.
-
Protocol:
-
Prepare a solution of the caged compound in your experimental buffer.
-
Completely photolyze this solution by exposing it to a strong light source until all of the caged compound has been converted to the active molecule and byproducts. You can confirm complete photolysis using HPLC.
-
Apply this "pre-photolyzed" solution to your biological preparation. The active molecule will be present, so you should expect to see its intended effect.
-
-
Interpretation: If you observe the same unexpected side effects in addition to the expected response, it strongly suggests that the photolysis byproducts are responsible.
-
-
Control for Light-Induced Damage (Phototoxicity):
-
Objective: To ensure that the uncaging light itself is not causing a biological response or damaging the cells.
-
Protocol:
-
Prepare your biological sample as usual, but do not add the caged compound.
-
Expose the sample to the same light stimulus (wavelength, intensity, and duration) that you use for uncaging.
-
Monitor for any biological response.
-
-
Interpretation: Any observed response indicates phototoxicity. To mitigate this, reduce the light intensity or the duration of exposure. For two-photon experiments, carefully determine the phototoxic threshold for your specific preparation.[5]
-
-
Reduce Caged Compound Concentration: If the caged compound shows off-target effects, try reducing its concentration to a level that is still sufficient for effective uncaging but below the threshold for the off-target activity.
-
Switch to a Different Caging Group: Different caging groups produce different byproducts. If byproduct toxicity is an issue, a caged compound with a different photochemistry may solve the problem.
-
Include Scavengers: In some cases, reactive byproducts can be neutralized by including scavenger molecules in the buffer, though this needs to be carefully validated to ensure the scavengers themselves do not interfere with the experiment.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right caged compound for my experiment?
A: The choice depends on several factors:
-
The molecule to be caged: Ensure a high-quality, stable caged version of your molecule of interest is available.
-
Photochemical Properties: Select a compound with a high uncaging index (the product of the extinction coefficient and the quantum yield) to maximize efficiency.[8] Refer to tables of photochemical properties (see Table 1) to match the compound's absorption spectrum with your available light source.
-
Uncaging Speed: The rate of photorelease must be faster than the biological process you are studying.[1]
-
Compatibility: Ensure the caged compound's absorption spectrum does not overlap with other fluorescent probes you are using in the same experiment.
Q2: My caged compound has poor water solubility. What can I do?
A: This is a common problem.[1][6][7] First, ensure you are not exceeding the solubility limit. Always try to dissolve the compound directly in your aqueous buffer. Avoid using organic co-solvents like DMSO, as they can have unintended biological effects.[6][7] If solubility remains an issue, look for alternative caged versions of your molecule that have been modified with charged groups to improve their aqueous solubility.[1]
Q3: How can I load caged compounds into cells?
A: There are two primary methods:
-
Patch Pipette Dialysis: This is the most precise method, allowing you to introduce a known concentration of the caged compound directly into the cell's cytosol.[1][3] This is particularly useful for quantitative experiments, such as those with caged calcium.[1][3]
-
Acetoxymethyl (AM) Esters: Some caged compounds are available as cell-permeable AM esters. These can be loaded into cells by incubation in the extracellular medium.[1][3] However, this method is generally qualitative as the final intracellular concentration is unknown.[1]
Q4: What is the difference between one-photon and two-photon uncaging?
A: The key difference is in the spatial confinement of the photorelease.
-
One-photon (1P) uncaging uses a single, higher-energy photon (typically UV or blue light) to excite the caging group. Excitation occurs along the entire light path through the sample, leading to a "cone" of uncaging.
-
Two-photon (2P) uncaging uses two lower-energy photons (typically near-infrared) that must arrive simultaneously to cause excitation.[1][4] This only occurs at the focal point where the photon density is highest, resulting in highly localized uncaging in a tiny volume (less than 1 femtoliter).[1] This makes 2P uncaging ideal for applications requiring subcellular precision, such as stimulating a single dendritic spine.[1]
Q5: How do I determine the correct light dosage for my experiment?
A: The optimal light dosage is a balance between achieving sufficient uncaging and avoiding phototoxicity.
-
Start with recommended parameters: Consult the literature or manufacturer's data for your specific caged compound and light source.
-
Calibrate your system: Measure the power at the sample plane.
-
Perform a dose-response curve: Systematically vary the light intensity or duration and measure the resulting biological response. This will help you find the minimum light dose required to elicit a robust and reproducible effect.
-
Always perform a "light-only" control (as described in Issue 3) to check for phototoxicity at the light dose you plan to use.
Data & Protocols
Table 1: Properties of Common Caging Groups
| Caging Group | Abbreviation | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Features & Potential Issues |
| α-carboxy-2-nitrobenzyl | CNB | ≤360 | 0.2 - 0.4 | Good water solubility, fast uncaging, biologically inert byproducts.[5] |
| 1-(2-nitrophenyl)ethyl | NPE | ≤360 | ~0.5 (for ATP) | Similar properties to CNB.[5][6] |
| 4,5-dimethoxy-2-nitrobenzyl | DMNB | 340 - 360 | Generally lower than CNB/NPE | Longer wavelength absorption, but often slower uncaging and lower quantum yields.[5] |
| 7-diethylaminocoumarin-4-yl)methyl | DEACM | ~390-405 | High (e.g., 0.76 for cAMP) | Red-shifted absorption, high efficiency, suitable for wavelength-selective experiments.[9][10] |
| 6-bromo-7-hydroxycoumarin-4-yl)methyl | Bhc | ~350-400 | High | Compatible with two-photon excitation.[11] |
| 4-methoxy-7-nitroindolinyl | MNI | ~350 (1P), ~720 (2P) | ~0.065 | Widely used for two-photon uncaging of glutamate.[4][6] |
Protocol: General HPLC Method for Stability Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid, TFA) and acetonitrile (with 0.1% TFA) is a common starting point. The specific gradient will need to be optimized for your compound.
-
Sample Preparation:
-
Prepare a ~1 mM stock solution of your caged compound in your experimental buffer.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Method:
-
Inject 10-20 µL of the sample.
-
Run a gradient from low to high organic phase (e.g., 5% to 95% acetonitrile) over 20-30 minutes to elute the caged compound and any potential degradation products.
-
Monitor the elution profile at a wavelength where the caged compound and/or the uncaged product have strong absorbance.
-
-
Analysis:
-
Identify the peak corresponding to your intact caged compound based on its retention time (determined with a pure standard).
-
Quantify the peak area at different time points to determine the rate of degradation.
-
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. [Link]
-
Zito, K., & Scheuss, V. (2009). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines: Structure, Dynamics and Regulation (pp. 65-82). Springer. [Link]
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Ellis-Davies, G. C. R. (2019). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 59(8), 759-767. [Link]
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The Science Scribe. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
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Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]
-
Sarkisov, D. V., & Wang, S. S. H. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. In Patch-Clamp Methods and Protocols (pp. 149-176). Humana Press. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
-
Olson, J. P., et al. (2013). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Journal of the American Chemical Society, 135(16), 5946-5949. [Link]
-
Ellis-Davies, G. C. R. (2008). Development and application of caged calcium. Methods in molecular biology (Clifton, N.J.), 462, 13-25. [Link]
-
Ellis-Davies, G. C. R. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 17. [Link]
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Aujard, I., et al. (2006). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 4(17), 3244-3250. [Link]
-
Park, S., et al. (2014). Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. Bioorganic & medicinal chemistry letters, 24(2), 562-566. [Link]
-
McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems: Laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. [Link]
-
Corrie, J. E., et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Bio-Synthesis Inc. (2021, August 2). Photolysis of caged ATP and caged oligonucleotides. Bio-Synthesis. [Link]
-
Olson, J. P., et al. (2013). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Journal of the American Chemical Society, 135(16), 5946-5949. [Link]
-
Ellis-Davies, G. C. R. (2008). Development and application of caged calcium. Methods in molecular biology (Clifton, N.J.), 462, 13-25. [Link]
-
Ellis-Davies, G. C. R. (2019). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 59(8), 759-767. [Link]
-
He, L., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(10), 2642-2645. [Link]
-
Hirtz, J. J., et al. (2011). Coumarin‐Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. Chemistry–A European Journal, 27(5), 1547-1558. [Link]
-
Hirtz, J. J., et al. (2011). Coumarin‐Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. Chemistry–A European Journal, 27(5), 1547-1558. [Link]
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Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic studies in biology: phototriggers, photoswitches and caged biomolecules. John Wiley & Sons. [Link]
-
Papageorgiou, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(22), 5859-5869. [Link]
-
Kantevari, S., et al. (2007). P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. Journal of neurophysiology, 97(2), 1183-1191. [Link]
-
Samanta, S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5337-5406. [Link]
-
He, L., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(10), 2642-2645. [Link]
-
National Center for Biotechnology Education. (n.d.). Lab Photosynthesis. University of Reading. [Link]
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Wammer, K. H., et al. (2011). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. Journal of hazardous materials, 190(1-3), 549-555. [Link]
-
Grither, W. R., et al. (2022). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 27(16), 5304. [Link]
-
Ellis-Davies, G. C. R., et al. (2016). Calcium uncaging with visible light. ACS chemical neuroscience, 7(9), 1195-1200. [Link]
-
Aref, S. (2023, June 2). Lec 22: Decision tree pruning, bootstrap aggregating (bagging), and bagged trees [Video]. YouTube. [Link]
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Green, B. R. (2003). The Light Reactions: A Guide to Recent Acquisitions for the Picture Gallery. The Plant Cell, 15(suppl_1), S3-S16. [Link]
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Garcia-Galan, M. J., et al. (2011). UV Filters Biodegradation by Fungi, Metabolites Identification and Biological Activity Assessment. Water, 3(4), 1152-1167. [Link]
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Li, H., et al. (2024). A decision tree model to help treatment decision-making for severe spontaneous intracerebral hemorrhage. Frontiers in Neurology, 15, 1324709. [Link]
Sources
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Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental hurdles, and answer frequently asked questions regarding catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of catalysts used for synthesizing imidazole derivatives?
A1: Catalysts for imidazole synthesis are diverse and can be broadly classified into several categories:
-
Homogeneous Catalysts: These include Lewis acids (e.g., ZnCl₂, InCl₃, CuI) and Brønsted acids (e.g., p-toluenesulfonic acid, benzoic acid) that are soluble in the reaction medium.[1][2] They often exhibit high activity and selectivity.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture. Examples include silica-supported acids (HBF₄–SiO₂), metal oxides (ZrO₂-Al₂O₃), and magnetic nanoparticles (e.g., ZnFe₂O₄).[3][4][5] Their primary advantages are ease of separation, lower operational cost, and potential for recyclability.[6]
-
Ionic Liquids (ILs): Imidazolium-based ionic liquids can function as both the solvent and the catalyst, offering a greener alternative due to their low volatility and recyclability.[7][8] They can be designed to have specific acidic or basic properties to promote the reaction.[9]
-
Nanocatalysts: These materials, such as metal or metal oxide nanoparticles, provide a large surface area and high catalytic activity. Magnetic nanocatalysts (e.g., NiFe₂O₄@MCM-41) are particularly advantageous as they can be easily recovered using an external magnet.[10][11]
-
Catalyst-Free Methods: Under certain conditions, such as high temperatures or the use of microwave irradiation, some imidazole syntheses can proceed without a dedicated catalyst, which simplifies purification.[12][13]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice depends on the specific requirements of your synthesis.
-
Choose a homogeneous catalyst when: High activity and selectivity are paramount, and you have a robust purification method (e.g., column chromatography) to remove the catalyst from the final product. They are often ideal for initial small-scale reaction screening due to their generally higher and more predictable activity.
-
Choose a heterogeneous catalyst when: Ease of product purification, catalyst recyclability, and scalability are important.[4] These are excellent for developing more sustainable and cost-effective industrial processes.[3] However, they may sometimes exhibit lower activity or require more optimization compared to their homogeneous counterparts.
Q3: What is the role of microwave irradiation in catalytic imidazole synthesis?
A3: Microwave-assisted synthesis has become a powerful tool in this field. It offers several key advantages over conventional heating methods:
-
Reduced Reaction Times: Microwave energy provides rapid and uniform heating of the reaction mixture, significantly accelerating reaction rates.[12][14]
-
Increased Yields and Purity: The rapid heating can minimize the formation of byproducts that often occur during long reaction times at high temperatures.[15]
-
Energy Efficiency: Microwave-assisted reactions are generally more energy-efficient, contributing to greener chemistry principles.[11] Many catalytic systems, from simple Lewis acids to complex nanocatalysts, show enhanced performance under microwave irradiation.[11][15]
Q4: Can the catalyst influence the substitution pattern of the final imidazole product?
A4: Yes, the catalyst can play a crucial role in controlling selectivity, particularly in four-component reactions (4-MCR) where both tri- and tetrasubstituted imidazoles can form. For instance, in a reaction involving a 1,2-diketone, an aldehyde, an amine, and an ammonium source, the catalyst can selectively promote the formation of the desired tetrasubstituted product over the trisubstituted byproduct.[16] Studies have shown that catalysts like HBF₄–SiO₂ can be highly effective for both three- and four-component reactions, while Zn(BF₄)₂ may show a preference for the latter.[16]
Troubleshooting and Optimization Guide
This section addresses common problems encountered during the catalytic synthesis of imidazole derivatives.
Problem 1: Low Yield in Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, a multicomponent synthesis of imidazoles from a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is versatile but can suffer from low yields.[17][18]
-
Potential Cause 1: Suboptimal Catalyst Choice or Concentration.
-
Troubleshooting: The reaction often requires a catalyst to proceed efficiently.[19] Screen a variety of Lewis or Brønsted acid catalysts. For example, a study on the synthesis of 2,4,5-trisubstituted imidazoles found that CuI was an effective catalyst, and optimizing its loading to 15 mol% in butanol gave excellent yields.[20] Other effective catalysts include a low-melting mixture of urea and ZnCl₂ or silicotungstic acid.[2][21]
-
-
Potential Cause 2: Harsh Reaction Conditions.
-
Troubleshooting: High temperatures and long reaction times can lead to the degradation of reactants or products.[19] Consider using microwave assistance to shorten reaction times and potentially lower the required temperature.[22] Alternatively, optimize the temperature for conventional heating; one study found 160°C to be optimal for a specific synthesis.[19]
-
-
Potential Cause 3: Formation of Side Products.
-
Troubleshooting: Side reactions, such as the formation of oxazoles, can compete with the desired imidazole synthesis.[19] The choice of catalyst and solvent can mitigate this. Heterogeneous catalysts can sometimes offer higher selectivity.[5] Careful monitoring by TLC is essential to track the formation of the desired product versus byproducts.
-
-
Potential Cause 4: Poor Reactant Solubility or Purity.
-
Troubleshooting: Ensure all reactants, particularly the aldehyde and dicarbonyl compound, are of high purity.[17] Screen different solvents to ensure adequate solubility of all starting materials. While ethanol is common, solvents like butanol or even solvent-free conditions have proven effective for certain catalytic systems.[5][20]
-
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting a suitable catalyst system for your imidazole synthesis.
Caption: A workflow for selecting an appropriate catalyst.
Problem 2: Catalyst Deactivation and Poor Recyclability
A key advantage of heterogeneous catalysts is their potential for reuse, but a drop in activity after the first cycle is a common issue.
-
Potential Cause 1: Leaching of the Active Species.
-
Troubleshooting: The active catalytic species (e.g., metal ions) may leach from the solid support into the reaction medium. Analyze the filtrate from the reaction mixture using ICP-MS or a similar technique to quantify leaching. To mitigate this, ensure the catalyst is prepared using robust methods. Covalent anchoring of the catalytic species to the support is generally more stable than simple impregnation.
-
-
Potential Cause 2: Fouling of the Catalyst Surface.
-
Troubleshooting: Polymeric byproducts or starting materials can adsorb onto the active sites of the catalyst, blocking them. After the reaction, wash the recovered catalyst extensively with appropriate solvents to remove adsorbed species. A calcination step (heating at high temperature) can sometimes regenerate the catalyst by burning off organic residues, but this must be done carefully to avoid damaging the catalyst structure.[5]
-
-
Potential Cause 3: Structural Change or Sintering.
-
Troubleshooting: High reaction temperatures can cause nanoparticles to agglomerate (sinter) or the support material to change its structure, reducing surface area and activity. Characterize the used catalyst with techniques like XRD and TEM and compare it to the fresh catalyst. If sintering is observed, the reaction temperature may be too high for the catalyst's thermal stability.[5]
-
Data & Protocols
Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
This table summarizes the performance of various catalysts in the one-pot, three-component synthesis of 2,4,5-triphenyl-1H-imidazole from benzil, benzaldehyde, and ammonium acetate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) / Conditions | Time | Yield (%) | Reference |
| CuI | 15 | Butanol | Reflux | 25 min | 85 | [20] |
| ZnFe₂O₄ NPs | 5 | Reflux | 30-50 min | 87-96 | [5] | |
| ZrO₂-Al₂O₃ | 0.03 g | 120 | 20 min | 91-99.6 | [5] | |
| HBF₄-SiO₂ | 0.1 g | Ethanol | Reflux | 30 min | 98 | [16] |
| DABCO | - | t-Butanol | 60-65 | 12 h | 92 | [21] |
| Lactic Acid | 1 mL | 160 | - | 92 | [21] | |
| None | N/A | Ethanol | Microwave | 3-5 min | 90-95 | [13] |
NPs: Nanoparticles, DABCO: 1,4-diazabicyclo[2.2.2]octane
Generalized Catalytic Mechanism
The following diagram illustrates the generally accepted role of a Lewis acid catalyst in the Debus-Radziszewski synthesis.
Caption: Role of a Lewis acid catalyst in imidazole synthesis.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from a reported procedure and serves as a representative example of a homogeneous-catalyzed multicomponent reaction.[1][20]
Materials:
-
4-chlorobenzaldehyde (1.0 mmol)
-
Benzoin (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)
-
Butanol (7 mL)
-
Ethanol (for recrystallization)
-
Round bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a 50 mL round bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask to serve as the solvent.
-
Attach a reflux condenser to the flask and place the setup on a heating mantle.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.[20]
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), remove the flask from the heat and allow it to cool to room temperature.
-
A solid product should precipitate from the solution upon cooling.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any residual ammonium salts.
-
Recrystallize the crude product from hot ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
-
Dry the purified product under vacuum.
References
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Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019). Synthetic Communications.
-
Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (n.d.). Taylor & Francis Online.
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Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025). Current Microwave Chemistry.
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Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives | Request PDF. (n.d.). ResearchGate.
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Full article: Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019). Taylor & Francis Online.
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Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Bentham Science.
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. (2025). BenchChem.
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Troubleshooting common problems in imidazole synthesis reactions. (2025). BenchChem.
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Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
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Microwave-assisted synthesis of imidazolines. (n.d.). ResearchGate.
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Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health.
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Catalysis and Green Chemistry: The Power of Imidazole Ionic Liquids. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
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Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][5]imidazo[1,2-a]pyrimidines via A3 coupling. (2025). National Institutes of Health.
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Technical Support Center: Synthesis of Substituted Imidazoles. (2025). BenchChem.
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A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications.
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI.
-
Technical Support Center: Regioselectivity in Imidazole Synthesis. (2025). BenchChem.
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Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019). ResearchGate.
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Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions | Request PDF. (n.d.). ResearchGate.
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Jour of Adv Research in Dynamical & Control Systems.
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C–H arylation and alkenylation of imidazoles by nickel catalysis. (n.d.). National Institutes of Health.
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A general and direct synthesis of imidazolium ionic liquids using orthoesters. (n.d.). Royal Society of Chemistry.
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Imidazole synthesis. (n.d.). Organic Chemistry Portal.
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Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
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A review article on synthesis of imidazole derivatives. (2024). ResearchGate.
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A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology.
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). National Institutes of Health.
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Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing.
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
-
Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate.
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI.
-
Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry.
-
Problem with to synthesis of imidazole? (2016). ResearchGate.
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A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). JETIR.
-
Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube.
-
oxazoles into imidazoles. (n.d.). The Royal Society of Chemistry.
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Royal Society of Chemistry.
-
Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. (2019). PubMed.
-
How to make imidazole compounds from diamines and aldehydes? (2020). ResearchGate.
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Validation & Comparative
A Comparative Guide to o-Nitrobenzyl and p-Nitrobenzyl Protecting Groups for Advanced Synthesis
In the intricate landscape of chemical synthesis, photolabile protecting groups (PPGs) offer an unparalleled level of spatiotemporal control, enabling the release of a protected functional group on demand with a pulse of light.[1][2] Among the pioneering and most utilized PPGs are the nitrobenzyl derivatives. However, a critical distinction exists between the ortho- and para-isomers that dictates their utility. This guide provides a detailed, data-driven comparison of the o-nitrobenzyl (ONB) and p-nitrobenzyl (PNB) moieties, clarifying their distinct roles in modern chemistry for researchers, scientists, and drug development professionals.
The Decisive Factor: Mechanism of Photocleavage
The fundamental difference between the o-nitrobenzyl and p-nitrobenzyl groups lies in their photochemical cleavage mechanism.[1] The efficiency and practicality of a PPG are directly governed by this pathway.
The o-nitrobenzyl group undergoes a well-established and efficient intramolecular rearrangement upon UV irradiation, often described as a Norrish Type II-like reaction.[1][3] Upon photon absorption, the excited nitro group, strategically positioned at the ortho position, abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, forming an aci-nitro intermediate that ultimately decomposes to release the protected molecule and generate a 2-nitrosobenzaldehyde byproduct.[2][4] The spatial proximity of the nitro group to the benzylic hydrogen is the cornerstone of this efficient intramolecular process.[1]
In stark contrast, the p-nitrobenzyl group lacks the necessary ortho-nitro stereochemistry for this pathway to occur.[1] With the nitro group positioned on the opposite side of the aromatic ring, it cannot participate in the intramolecular hydrogen abstraction required for efficient phot cleavage. Consequently, the p-nitrobenzyl group is significantly less photolabile and is not considered a practical option for applications requiring light-induced deprotection under standard conditions.[1]
Caption: Photocleavage mechanism of the o-nitrobenzyl group.
Head-to-Head Photophysical Comparison
The efficacy of a PPG is quantified by its photophysical parameters, primarily its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[1] The overall uncaging efficiency can be represented by the product ε × Φu.
| Parameter | o-Nitrobenzyl (ONB) Derivatives | p-Nitrobenzyl (PNB) Derivatives | Key Takeaway |
| Absorption Max. (λmax) | ~280-350 nm[1] | Data not readily available for photolabile applications. | ONB derivatives have a well-characterized absorption profile in the UVA range, suitable for many biological and chemical experiments.[5] |
| Molar Extinction (ε) | 5,000 - 15,000 M⁻¹cm⁻¹[1] | Data not readily available for photolabile applications. | The strong light absorption of ONB derivatives contributes significantly to their uncaging efficiency. |
| Quantum Yield (Φu) | 0.01 - 0.5[1][6] | Significantly lower than ONB; often considered non-photolabile.[1] | The quantum yield for ONB is substantially higher, indicating a much more efficient photocleavage process. |
| Photolysis Rate | Milliseconds to hours, depending on substituents and leaving group.[1][7] | Very slow to negligible under conditions that cleave ONB.[1] | ONB allows for the rapid, controlled release of the caged molecule, which is crucial for studying fast biological processes. |
Note: The scarcity of photophysical data for the p-nitrobenzyl group as a PPG is a direct consequence of its inefficiency for this purpose.
Applications and Orthogonal Synthetic Strategies
The mechanistic differences translate directly into divergent applications. The ONB group is the clear choice for photolability, while the PNB group serves as a robust, standard protecting group in orthogonal synthesis.
o-Nitrobenzyl: The Photolabile Workhorse
The ONB group is extensively used in applications requiring precise spatiotemporal control.
-
Caged Compounds: Masking the function of bioactive molecules like neurotransmitters, nucleotides, and peptides, allowing for their release at a specific time and location within a biological system.[1][8]
-
Drug Delivery: Designing prodrugs that can be activated at a target site (e.g., a tumor) by external light, minimizing systemic toxicity.[9][10]
-
Materials Science & Photolithography: Creating light-sensitive polymers and hydrogels for applications in tissue engineering and microfabrication.[6]
p-Nitrobenzyl: A Tool for Orthogonal Synthesis
While unsuitable for photocleavage, the PNB group is a valuable protecting group for alcohols, amines, and carboxylic acids, prized for its stability and unique deprotection conditions that are orthogonal to many other common protecting groups.[11]
-
Stability: PNB ethers are stable to a wide range of acidic and basic conditions that might cleave other groups like silyl ethers (e.g., TBS) or Boc carbamates.
-
Deprotection: The PNB group is most commonly cleaved under reductive conditions, typically catalytic hydrogenation (H₂ over Pd/C).[11][12] This allows for selective deprotection without affecting acid-labile, base-labile, or fluoride-labile groups.
Caption: Orthogonal deprotection using the p-nitrobenzyl group.
Experimental Protocols
Protocol 1: Protection of an Alcohol with p-Nitrobenzyl Bromide
Objective: To install a PNB protecting group on a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Nitrobenzyl bromide (1.2 equiv)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the alcohol in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of p-nitrobenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.[11]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Photolytic Deprotection of an o-Nitrobenzyl Ether
Objective: To cleave an ONB ether to reveal the free alcohol using UV light.
Materials:
-
ONB-protected compound
-
Appropriate solvent (e.g., Methanol, Acetonitrile/Water)
-
UV photoreactor or lamp (e.g., with emission at 350-365 nm)[5]
-
TLC or HPLC for reaction monitoring
Procedure:
-
Prepare Solution: Dissolve the ONB-protected compound in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be optimized to ensure sufficient light penetration.
-
Irradiate: Place the vessel in the photoreactor and irradiate with UV light (e.g., 365 nm). Maintain a constant temperature, if necessary, using a cooling fan or bath.
-
Monitor Reaction: Periodically take aliquots from the reaction mixture and monitor the disappearance of the starting material and the appearance of the product by TLC or HPLC.[13]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent and purify via flash column chromatography to isolate the deprotected alcohol and remove the o-nitrosobenzaldehyde byproduct.[13]
Caption: A typical workflow for a photolytic deprotection experiment.[13]
Protocol 3: Reductive Deprotection of a p-Nitrobenzyl Ether
Objective: To cleave a PNB ether using catalytic hydrogenation.
Materials:
-
PNB-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or cylinder)
Procedure:
-
Dissolve the PNB-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon).
-
Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen) and filter the mixture through a pad of Celite to remove the catalyst. Wash the filter pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[11]
Conclusion and Recommendation
The choice between o-nitrobenzyl and p-nitrobenzyl protecting groups is not one of preference but of purpose.
-
For researchers requiring a photolabile protecting group for applications in chemical biology, controlled release, or materials science, the o-nitrobenzyl moiety is the unequivocal and superior choice . Its efficacy is rooted in an efficient intramolecular photocleavage mechanism that its para-isomer cannot replicate.[1]
-
For synthetic chemists in need of a robust, non-photolabile protecting group for alcohols or other functional groups within a complex, multi-step synthesis, the p-nitrobenzyl group is a valuable tool . Its stability and unique reductive cleavage conditions make it an excellent component of an orthogonal protection strategy.[11]
Understanding this fundamental dichotomy is crucial for the rational design of experiments and the successful execution of complex synthetic routes.
References
- A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Benchchem. [URL: https://www.benchchem.com/product/B2809193/application-note/a-comparative-guide-to-4-nitrobenzyl-and-o-nitrobenzyl-as-photolabile-protecting-groups]
- Photolysis conditions for oNv group deprotection (wavelength and time). Benchchem. [URL: https://www.benchchem.com/product/B2809193/application-note/photolysis-conditions-for-onv-group-deprotection-wavelength-and-time]
- Willi, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00016]
- Ka, E. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 6(1). [URL: https://www.jhss.org/articles/001c.31703]
- Kim, J., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3412351/]
- Chen, J., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439. [URL: https://pubmed.ncbi.nlm.nih.gov/37146313/]
- Willi, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10120894/]
- Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. Benchchem. [URL: https://www.benchchem.com/product/B6972/application-note/application-notes-and-protocols-for-the-photocleavage-of-2-methoxy-6-nitrobenzyl-protecting-groups]
- Son, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [URL: https://www.eng.upenn.
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- A Comparative Guide to Orthogonal Deprotection Strategies Involving 4-Nitrobenzyl Ethers. Benchchem. [URL: https://www.benchchem.
- Ka, E. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. ResearchGate. [URL: https://www.researchgate.
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A Comparative Guide to Photoremovable Protecting Groups: 1-(2-Nitrobenzyl)-1H-imidazole vs. Coumarin-Based Cages
In the intricate world of chemical biology and drug development, the ability to control molecular activity with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging groups," are indispensable tools that offer this control, allowing researchers to initiate biological processes on demand using light as a non-invasive trigger.[1] Among the diverse portfolio of PPGs, two classes have emerged as foundational platforms: the classic o-nitrobenzyl derivatives and the versatile coumarin-based systems.
This guide provides an in-depth, objective comparison between these two preeminent classes of caging groups, with a focus on the archetypal 1-(2-nitrobenzyl)-1H-imidazole and the broader, highly adaptable family of coumarin cages. We will dissect their photochemical mechanisms, compare their performance based on critical experimental data, and provide practical guidance to help researchers select the optimal tool for their specific application.
The Classic Workhorse: 1-(2-nitrobenzyl)-1H-imidazole
The ortho-nitrobenzyl (oNB) cage is one of the earliest and most widely used PPGs, forming the bedrock of many seminal studies in the field, including the first photo-activation of ATP.[1][2][3] Its reliability and well-understood chemistry have cemented its place in the researcher's toolbox.
Mechanism of Uncaging
The photochemistry of oNB cages is a robust, multi-step intramolecular process. Upon absorption of UV light, the nitro group is excited, enabling it to abstract a hydrogen atom from the adjacent benzylic carbon. This forms a transient aci-nitro intermediate, which is the hallmark of this uncaging pathway.[2][4][5] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde (or related ketone) byproduct.[2][3][6]
Caption: Uncaging mechanism of o-nitrobenzyl protecting groups.
Performance Characteristics
-
Absorption Wavelength: The primary drawback of traditional oNB cages is their reliance on UV light, typically in the 340-360 nm range.[4][6] This high-energy light has limited tissue penetration and can cause photodamage in living systems. While chemical modifications can shift this absorption to longer wavelengths (a bathochromic shift), it often comes at the cost of reduced uncaging efficiency.[7][8][9]
-
Quantum Yield (Φu): The quantum yield—a measure of the efficiency of the photoreaction—for oNB cages is generally moderate. Values can vary based on substitution and the nature of the caged molecule, but typically fall within the 0.1-1% range for red-shifted derivatives and can be higher for simpler ones.[4][8][9]
-
Two-Photon Uncaging (2PU): Standard oNB derivatives exhibit very small two-photon action cross-sections (δu), making them inefficient for two-photon excitation (TPE) applications, which are crucial for achieving deep-tissue penetration and high 3D spatial resolution.[3][7][10]
-
Photolysis Byproducts: The generation of a reactive 2-nitrosoaldehyde or ketone byproduct is a significant concern.[2][3] These molecules can react with cellular nucleophiles, such as thiols, leading to off-target effects and potential toxicity.[3][11]
-
Synthesis and Stability: The synthesis of oNB-caged compounds is well-established, and they are generally stable under physiological conditions in the absence of light.[1][12]
The Modern Contender: Coumarin-Based Caging Groups
Coumarin-derived PPGs represent a highly versatile and tunable class of phototriggers. Their development has addressed many of the limitations inherent to the oNB platform, making them the preferred choice for a wide range of modern biological applications, particularly those requiring visible light or two-photon excitation.[13][14][15]
Mechanism of Uncaging
The uncaging of coumarin derivatives proceeds through a distinct mechanism. Upon photoexcitation, the bond between the caged substrate and the coumarin's benzylic carbon undergoes heterolytic cleavage.[16][17][18] This process forms a transient contact ion pair (CIP), consisting of the coumarin carbocation and the anionic substrate.[16][17] The efficiency of the final release is critically dependent on the rate at which this ion pair dissociates versus the rate at which it recombines back to the starting material.[17][18] Modern coumarin design focuses on stabilizing the carbocation intermediate to slow this unproductive recombination, thereby boosting the quantum yield.[17][19]
Caption: Uncaging mechanism of coumarin-based protecting groups.
Performance Characteristics
-
Absorption Wavelength: A key advantage of coumarins is their highly tunable absorption spectrum. By strategically placing electron-donating and -withdrawing groups on the coumarin scaffold, their absorption maxima can be shifted from the UV all the way into the green and red portions of the visible spectrum.[13][15][20][21] This allows for the use of longer, less damaging wavelengths of light.
-
Quantum Yield (Φu): While early coumarin cages had relatively low quantum yields, significant progress has been made.[20][22] Modern, rationally designed coumarins can achieve remarkable quantum yields, with some exceeding 20% or even 40%, representing a dramatic improvement in efficiency over many PPGs.[22][23][24]
-
Two-Photon Uncaging (2PU): Coumarins are the gold standard for two-photon uncaging. Their extended π-conjugated systems lead to inherently larger two-photon absorption cross-sections.[25][26] The development of derivatives like brominated hydroxycoumarins (Bhc) provided a major breakthrough, offering δu values one to two orders of magnitude greater than previously available cages.[10]
-
Photolysis Byproducts: The coumarin photoproduct is typically a fluorescent alcohol.[17][19] This fluorescence can be a double-edged sword: it provides a convenient reporter for monitoring the uncaging reaction but can also interfere with other fluorescence-based imaging in the experiment.[15] While generally considered less reactive than nitroso byproducts, phototoxicity can still be a concern with some derivatives.[27] Notably, recent advances in understanding the uncaging mechanism have led to new designs that avoid the production of toxic byproducts like formaldehyde, which plagued some earlier versions.[22][23][24]
-
Synthesis and Stability: The coumarin core is synthetically accessible and highly amenable to structural modification, allowing for the fine-tuning of its photophysical properties.[13][20][28]
Head-to-Head Comparison: Nitrobenzyl vs. Coumarin
The choice between these two classes of caging groups depends entirely on the experimental demands. The following table summarizes their key performance characteristics to guide this decision.
| Feature | 1-(2-Nitrobenzyl) Group | Coumarin-Based Groups | Rationale for Difference |
| Excitation Wavelength | UV (~340-360 nm) | Highly Tunable (UV to >550 nm) | Coumarin's extended π-system is more easily modified by auxochromes to tune electronic transitions. |
| One-Photon Quantum Yield (Φu) | Moderate (often <5%) | Low to Very High (<1% to >40%) | Coumarin mechanism allows for rational design to minimize unproductive recombination pathways. |
| Two-Photon Cross-Section (δu) | Very Low (<0.1 GM) | Moderate to High (up to >1 GM) | The larger, more polarizable π-system of coumarins is inherently more efficient at absorbing two photons. |
| Byproduct Reactivity | High (reactive nitroso species) | Generally Low (coumarin alcohol) | The nitroso group is electrophilic and can react with cellular nucleophiles. |
| Byproduct Fluorescence | None / Negligible | Often Highly Fluorescent | The coumarin photoproduct retains the core fluorophore structure. |
| Synthetic Versatility | Good | Excellent | The coumarin scaffold offers multiple sites for facile chemical modification to tune properties. |
GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹)
Experimental Protocols and Workflows
Trustworthy and reproducible science is built on well-validated protocols. Below are generalized methodologies for the synthesis and application of caged compounds.
General Workflow for a Photolysis Experiment
A typical uncaging experiment involves preparing the caged compound, delivering it to the system of interest (e.g., cell culture or tissue slice), and irradiating a specific region to release the active molecule. The biological response is then monitored.
Caption: A generalized workflow for uncaging experiments.
Protocol: Synthesis of a Caged Carboxylic Acid
This protocol describes a general esterification method to link a carboxylic acid to a photolabile alcohol, applicable to both nitrobenzyl and coumarin systems.
-
Preparation of the Photolabile Alcohol:
-
Activation of the Carboxylic Acid (if necessary):
-
For less reactive couplings, the carboxylic acid may need to be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a coupling agent. Causality: This enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the photolabile alcohol.
-
-
Esterification Reaction:
-
Dissolve the photolabile alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a coupling catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). Causality: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then efficiently displaced by the alcohol to form the ester bond.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC was used).
-
Wash the organic solution with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and catalysts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure caged compound. Characterize by NMR and mass spectrometry to confirm structure and purity.
-
Conclusion and Recommendations
The choice between 1-(2-nitrobenzyl)-1H-imidazole and coumarin-based caging groups is a critical decision in experimental design.
-
Choose a 1-(2-nitrobenzyl) derivative when:
-
The experimental setup is limited to UV light sources.
-
The potential for byproduct fluorescence from a coumarin cage would interfere with other measurements.
-
You are replicating a classic study or using a well-established protocol where this specific cage has been validated.
-
-
Choose a coumarin-based derivative when:
-
The experiment requires visible light to minimize phototoxicity and maximize tissue penetration.
-
Two-photon excitation is needed for high-resolution, deep-tissue uncaging.
-
A high quantum yield is essential to reduce light dosage and irradiation times.
-
The fluorescence of the photoproduct can be tolerated or leveraged as a reporter of successful uncaging.
-
While the o-nitrobenzyl group remains a reliable tool, the field has largely moved towards the superior photophysical properties and synthetic versatility of coumarin-based cages. Their tunability, efficiency, and suitability for advanced microscopy techniques make them the platform of choice for developing the next generation of light-activated tools for biology and medicine.
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Design, Synthesis, and Reaction of π-Extended Coumarin-based New Caged Compounds with Two-photon Absorption Character in the Near-IR Region. (n.d.). Chemistry Letters. [Link]
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(a). Energy diagram of the coumarin photolysis mechanism after... (n.d.). ResearchGate. [Link]
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Synthesis of extended polarized coumarin cages. Reagents and conditions. (n.d.). ResearchGate. [Link]
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Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PubMed Central. [Link]
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o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. (2006). PubMed. [Link]
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Sensitized Two-Photon Activation of Coumarin Photocages. (2018). The Journal of Physical Chemistry Letters. [Link]
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Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2002). Journal of the American Chemical Society. [Link]
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Photoremovable Protecting Groups Used for the Caging of Biomolecules. (2005). Wiley-VCH. [Link]
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Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. (2019). Photochemical & Photobiological Sciences. [Link]
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (n.d.). ResearchGate. [Link]
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Triggering biological processes: Methods and applications of photocaged peptides and proteins. (2021). The Royal Society of Chemistry. [Link]
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High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Publishing. [Link]
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A Comparative Guide to the Biological Activity of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of nitroimidazole derivatives, focusing on their diverse biological activities. We will explore the fundamental mechanisms of action that underpin their efficacy as antiprotozoal, antimicrobial, and anticancer agents, supported by comparative experimental data and detailed protocols for their evaluation.
Introduction: The Versatility of a Privileged Scaffold
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. First introduced in the 1960s, they have become indispensable chemotherapeutic agents, particularly for infections caused by anaerobic organisms.[1][2][3] Their significance lies in their mechanism of action; they are prodrugs , meaning they are administered in an inactive form and require bioactivation within the target cell to exert their cytotoxic effects.[4][5] This selective activation is the cornerstone of their therapeutic efficacy and relatively low toxicity to mammalian cells, which are predominantly aerobic.[5][6] This unique property has enabled their application across a wide spectrum of diseases, from parasitic and bacterial infections to innovative strategies in cancer therapy.[7][8]
The Core Mechanism: Reductive Bioactivation
The biological activity of all nitroimidazole derivatives hinges on a single, critical process: the reduction of their nitro group under low-oxygen conditions.[7][9] This process confers selectivity, as the enzymes required for this activation are abundant in anaerobic microorganisms and hypoxic tumor cells but largely absent in healthy, aerobic host tissues.[4][9][10]
The activation cascade proceeds as follows:
-
Passive Diffusion: The inactive nitroimidazole prodrug passively enters the target cell (e.g., a protozoan, bacterium, or hypoxic cancer cell).[9]
-
Enzymatic Reduction: Inside the cell, low-redox-potential proteins, such as ferredoxin or specific nitroreductases (NTRs), transfer electrons to the nitro group.[4][11][12]
-
Generation of Cytotoxic Radicals: This reduction is a one-electron transfer process that creates a highly reactive nitroso radical anion.[4][6]
-
Cellular Damage: This radical and subsequent reactive nitrogen species (including hydroxylamines) are the ultimate effectors of cell death. They indiscriminately attack and damage vital cellular macromolecules.[4][13]
-
DNA Damage: The primary mechanism of cytotoxicity is the interaction of these radicals with microbial or cellular DNA, leading to strand breakage, destabilization of the helical structure, and ultimately, cell death.[6][13]
-
Protein and Lipid Damage: The reactive intermediates also form covalent adducts with proteins and lipids, disrupting critical metabolic pathways and cellular integrity.[4][14]
-
Comparative Biological Activities
The versatility of the nitroimidazole scaffold has been exploited to develop derivatives with potent activity against a wide range of pathogens and diseases.
Antiprotozoal Activity
This is the most well-established application of nitroimidazoles. They are the drugs of choice for several anaerobic protozoal infections.[1][3] More recently, their scaffold has been utilized to develop treatments for neglected tropical diseases.[4][5]
Table 1: Comparative In Vitro Antiprotozoal Activity (IC₅₀/EC₅₀ in µM)
| Compound | G. lamblia (Mtz-S) | G. lamblia (Mtz-R) | E. histolytica | T. vaginalis | Reference |
|---|---|---|---|---|---|
| Metronidazole | 6.1 | 18.0 | 5.0 | 0.8 | [15] |
| Tinidazole | Data not available | Data not available | Data not available | Data not available | |
| Compound 8f | 1.6 | 2.5 | 1.7 | 0.6 | [15] |
| Compound 8h | 1.6 | 2.0 | 5.1 | 1.4 | [15] |
| Quinoline-Metronidazole Hybrid 63i | N/A | N/A | N/A | N/A | [4] |
| L. donovani (Amastigote) IC₅₀ | |||||
| Miltefosine (Control) | N/A | N/A | N/A | N/A | [4] |
| Compound 63i | N/A | N/A | 3.75 | N/A |[4] |
Mtz-S: Metronidazole-Sensitive; Mtz-R: Metronidazole-Resistant. Lower values indicate higher potency.
As the data indicates, novel carboxamide derivatives like 8f and 8h demonstrate significantly greater potency against both sensitive and metronidazole-resistant strains of G. lamblia compared to the parent drug.[15] Furthermore, hybrid molecules such as 63i show promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[4]
Antimicrobial Activity
Nitroimidazoles are highly effective against anaerobic bacteria. Their spectrum also includes antitubercular activity, a critical area of drug development due to rising resistance to standard therapies.
Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus | M. tuberculosis | Reference |
|---|---|---|---|---|---|---|
| Metronidazole | >100 | >100 | >100 | >100 | Inactive Aerobically | [16] |
| Ciprofloxacin (Control) | 0.25 | 0.5 | 0.5 | 1.0 | N/A | [17] |
| Compound 11 | 1.56 | 3.13 | 1.56 | 3.13 | N/A | [17] |
| Compound 12 | 3.13 | 6.25 | 1.56 | 3.13 | N/A | [17] |
| PA-824 | N/A | N/A | N/A | N/A | 0.015 - 0.12 | [18][19] |
| Delamanid | N/A | N/A | N/A | N/A | 0.006 - 0.024 |[7] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
The data shows that while classic nitroimidazoles like metronidazole are ineffective against aerobic bacteria, newer derivatives containing an oxadiazole scaffold (Compounds 11 and 12 ) exhibit broad-spectrum antibacterial activity.[17] In the realm of tuberculosis, bicyclic nitroimidazoles like PA-824 and Delamanid are exceptionally potent against M. tuberculosis, including under aerobic conditions where older derivatives are inactive.[18][19]
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a perfect target for the selective activation of nitroimidazole derivatives.[8][20] This has led to their investigation as both direct cytotoxic agents and as radiosensitizers to enhance the efficacy of radiation therapy.[8]
Table 3: Comparative In Vitro Anticancer Activity (IC₅₀/LC₅₀ in µM)
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | HCT116 (Colon) - Hypoxic | Reference |
|---|---|---|---|---|
| Doxorubicin (Control) | ~0.36 | Data not available | Data not available | [21] |
| N-ethyl-nitroimidazole | 11.2 | 10.3 | N/A | [22][23] |
| Compound 11b (Oxadiazole) | N/A | N/A | 4.69 | [20] |
| Compound 21b (Triazole) | N/A | N/A | 11.56 | [20] |
| Compound 22b (Triazole) | N/A | N/A | 5.91 | [20] |
| Compound 17 (Tetrazole) | 12.0 | N/A | N/A |[24] |
IC₅₀/LC₅₀: Half-maximal inhibitory/lethal concentration. Lower values indicate higher potency.
The results highlight the promise of nitroimidazoles in oncology. Simple N-alkyl derivatives show moderate cytotoxicity, while newer generations incorporating oxadiazole or triazole rings (11b, 22b ) exhibit potent activity under hypoxic conditions, demonstrating their potential as bioreductive drugs.[20][22]
Structure-Activity Relationships (SAR)
The biological activity of a nitroimidazole derivative is profoundly influenced by its chemical structure. Understanding these relationships is key to designing more effective and safer drugs.
-
Position of the Nitro Group: The nitro group is indispensable for activity.[16][18] Generally, 5-nitroimidazoles exhibit greater biological activity than their 4-nitro counterparts.[2]
-
Bicyclic Systems: For antitubercular activity, the development of rigid, bicyclic systems like the imidazooxazines (e.g., PA-824) was a breakthrough.[11][12] The oxygen atom within this second ring is a critical determinant of aerobic activity against M. tuberculosis.[18][19]
-
Side Chain Modifications: Alterations at the N-1 position of the imidazole ring are commonly used to modulate pharmacokinetic properties like solubility, metabolism, and half-life.[25]
-
Hybrid Scaffolds: Linking the nitroimidazole core to other pharmacologically active scaffolds, such as oxadiazoles, triazoles, or quinolines, can significantly enhance potency and broaden the spectrum of activity.[17][20]
node_img [image="https://i.imgur.com/7gK1iQx.png", label=""];
node_R1 [label="N-1 Side Chain:\n- Modulates pharmacokinetics\n- Affects solubility & half-life", shape=plaintext, pos="1.5,2.5!", pin=true]; node_R2 [label="C-2 Substituent:\n- Bicyclic systems enhance\n antitubercular activity", shape=plaintext, pos="3.5,2.5!", pin=true]; node_NO2 [label="C-5 Nitro Group:\n- Essential for activity\n- Site of reductive activation", shape=plaintext, pos="3.5,0.5!", pin=true];
} dot Caption: Key structural features governing nitroimidazole activity.
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the biological activity of different derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[26][27]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the nitroimidazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 200 µL of the stock compound to well 1. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on. Discard 100 µL from the final dilution well.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[28]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[29][30]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[29]
-
Compound Treatment: Prepare serial dilutions of the nitroimidazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[29]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated by plotting percent viability against log concentration and fitting the data to a dose-response curve.[29]
Protocol 3: Nitroreductase (NTR) Activity Assay
This assay quantifies the activity of the NTR enzyme, confirming the compound's mechanism of action. It often uses a probe that becomes fluorescent or luminescent upon reduction by NTR.[10][31]
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell extracts from bacteria or tumor cells, or use purified NTR enzyme.
-
Reaction Setup: In a 96-well plate, create a reaction mixture containing a buffer (e.g., PBS), a cofactor (e.g., 500 µM NADH), and the cell lysate or purified enzyme.[32]
-
Initiate Reaction: Add a fluorogenic or luminogenic NTR substrate (e.g., a luciferin derivative).[10][31] In the presence of active NTR, the substrate will be reduced, generating a measurable signal.
-
Measurement: Immediately place the plate in a fluorometer or luminometer and measure the signal intensity at regular intervals.
-
Data Analysis: The NTR activity is proportional to the rate of increase in the fluorescence or luminescence signal. A standard curve using known concentrations of purified NTR can be used for quantification.[32]
Conclusion and Future Outlook
Nitroimidazole derivatives are a powerful and versatile class of therapeutic agents, whose selective cytotoxicity is driven by reductive activation in anaerobic and hypoxic environments. While classic derivatives like metronidazole remain clinically vital, the field is rapidly advancing. Research now focuses on synthesizing novel hybrid molecules and bicyclic derivatives to overcome drug resistance, broaden the spectrum of activity to include pathogens like M. tuberculosis, and exploit the hypoxic tumor microenvironment for targeted cancer therapy.[7][20][33] The continued exploration of structure-activity relationships, coupled with robust biological evaluation, will undoubtedly lead to the development of next-generation nitroimidazoles with enhanced efficacy and improved safety profiles.
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Chacin-Gonzalez, E., et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research, 120(9), 3217-3228. [Link]
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Kim, H., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1421. [Link]
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Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 51(5), 421-427. [Link]
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Al-Masoudi, N. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341063. [Link]
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A Researcher's Guide to Orthogonal Deprotection Strategies Featuring the o-Nitrobenzyl Group
In the intricate world of multi-step organic synthesis, particularly in fields like drug development and peptide chemistry, the ability to selectively unmask functional groups is paramount. This is the realm of orthogonal protection, a strategy that allows for the deprotection of one specific protecting group under a unique set of conditions, leaving others intact[1][2][3][4]. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer an unparalleled level of control, enabling reactions to be initiated with spatiotemporal precision using light[5][6]. The ortho-nitrobenzyl (ONB) group stands as a cornerstone of this class, prized for its efficient cleavage upon UV irradiation[7].
This guide provides a comprehensive comparison of orthogonal deprotection strategies centered around the ONB group. We will delve into the mechanism of ONB photocleavage, explore a variety of protecting groups that are orthogonal to it, and provide validated experimental protocols for their selective removal.
The o-Nitrobenzyl Group: A Light-Triggered Unmasking
The defining characteristic of the o-nitrobenzyl group is its ability to be cleaved by near-UV light, typically around 350-365 nm[8][9][10]. This property makes it an invaluable tool for applications requiring precise control over the release of an active molecule, a process often referred to as "uncaging"[7][8].
Mechanism of Photocleavage
The photocleavage of ONB-protected compounds is an intramolecular redox reaction that proceeds through a mechanism akin to a Norrish Type II reaction[6][7].
-
Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited triplet state[8].
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon[7][8].
-
Rearrangement: This is followed by a series of electronic and atomic rearrangements, forming an aci-nitro intermediate[11].
-
Release: This intermediate rapidly decomposes to release the deprotected functional group (e.g., an alcohol, amine, or carboxylic acid) and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct[7][11].
The proximity of the ortho-nitro group to the benzylic hydrogens is absolutely critical for this efficient intramolecular process to occur[7]. Its isomer, the 4-nitrobenzyl group, lacks this spatial arrangement and is therefore not a practical choice for light-induced cleavage[7].
Caption: Mechanism of o-Nitrobenzyl (ONB) photocleavage.
The Principle of Orthogonality
An ideal set of protecting groups allows for each to be attached and cleaved independently of all others[1]. A protecting group is considered "orthogonal" to the ONB group if it remains stable under UV irradiation (around 365 nm) but can be selectively removed by a different class of reagents, such as acids, bases, fluoride ions, or through catalytic hydrogenation[3][4][12]. This orthogonality is the key to sequential deprotection in complex synthetic routes.
Caption: Concept of an orthogonal deprotection strategy.
Comparative Guide to Protecting Groups Orthogonal to ONB
The selection of an appropriate orthogonal partner for the ONB group depends on the stability of the substrate and the desired reaction sequence. Below is a comparison of common protecting groups that offer excellent orthogonality.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality to ONB | Key Considerations |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[2][13] | Excellent | Widely used for amines. Stable to base and hydrogenolysis. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine)[2][3] | Excellent | Common in solid-phase peptide synthesis. Labile to some nucleophiles. |
| tert-Butyldimethylsilyl | TBDMS | Fluoride Ions (e.g., TBAF)[14][15] | Excellent | Standard for protecting alcohols. Stability is tunable with different silyl groups (e.g., TIPS, TBDPS). |
| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Excellent | Used for alcohols, ethers, and amines. Not compatible with other reducible groups (e.g., alkynes). |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[16] | Excellent | Classic amine protecting group. Orthogonal to Boc and Fmoc.[16] |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[14] | Excellent | Cleaved under neutral conditions. Requires a specific catalyst and scavenger. |
Field-Proven Experimental Protocols
The following protocols provide step-by-step methodologies for the selective deprotection of an ONB group and a subsequent orthogonal deprotection of a Boc group.
Protocol 1: Photolytic Cleavage of an o-Nitrobenzyl Ether
This protocol describes the deprotection of a model compound, (o-nitrobenzyloxy)cyclohexane, to yield cyclohexanol.
Materials:
-
(o-nitrobenzyloxy)cyclohexane (1 equiv)
-
Solvent (e.g., Dioxane/H₂O 5:1)
-
UV Photoreactor equipped with a 365 nm lamp
-
Nitrogen or Argon source
-
Standard glassware for reaction and workup
-
Silica gel for chromatography
Procedure:
-
Dissolve the ONB-protected substrate in the chosen solvent system in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to prevent side reactions with oxygen[17].
-
Place the vessel in the photoreactor and irradiate with 365 nm light at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 1 to 6 hours, depending on the substrate and lamp intensity[9].
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain the desired alcohol and the 2-nitrosobenzaldehyde byproduct. Purify the residue by silica gel column chromatography to isolate the pure alcohol.
Protocol 2: Sequential Orthogonal Deprotection Workflow
This workflow demonstrates the selective cleavage of an ONB group followed by the acid-catalyzed removal of a Boc group from a bifunctional molecule.
Caption: Sequential workflow for ONB and Boc deprotection.
Procedure for Step 2 (Acidolysis):
-
Dissolve the purified intermediate (Substrate-OH, Boc) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at room temperature.
-
Stir the reaction for 30-60 minutes. Monitor deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid.
-
The resulting amine salt can be used directly or neutralized with a mild base as required for the next synthetic step.
Trustworthiness and Causality in Experimental Design
-
Choice of Solvent: For photolysis, solvents like dioxane, acetonitrile, or methanol are often used. The inclusion of water can sometimes facilitate the reaction. Solvents must be UV-transparent at the chosen wavelength.
-
Deoxygenation: The excited state of the nitroaromatic compound can react with molecular oxygen, leading to undesired side products and lower yields. Rigorous deoxygenation is therefore a self-validating step for ensuring reaction fidelity[17].
-
Wavelength Selection: The use of a specific wavelength (e.g., 365 nm) is critical for selectivity. Higher energy light (e.g., 254 nm) can cause non-specific bond cleavage and damage the substrate[1].
-
Cation Scavengers in Acidolysis: When removing acid-labile groups like Trityl or Boc, reactive carbocation intermediates can be formed. Adding a cation scavenger (e.g., triethylsilane) to the reaction mixture can prevent side reactions with sensitive functional groups on the substrate[13].
By leveraging the unique light-triggered cleavage of the o-nitrobenzyl group in concert with chemically labile partners, researchers can orchestrate complex synthetic sequences with high precision and control. This guide serves as a foundational resource for designing and implementing robust orthogonal strategies in advanced chemical synthesis.
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Wagner, A., & Brückner, R. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Synlett, 23(10), 1493-1498. Retrieved from [Link]
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Miller, T. J., Schwartz, M. E., & Gough, G. R. (2001). 2'-Hydroxyl-protecting Groups That Are Either Photochemically Labile or Sensitive to Fluoride Ions. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.5. Retrieved from [Link]
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A Comparative Guide to Photolabile Protecting Groups in Organic Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise control of chemical reactions is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, offer an unparalleled level of spatiotemporal control over the activation of functional groups. By employing light as a traceless reagent, PPGs enable the masking and subsequent release of a molecule's functionality with high precision, minimizing the need for harsh chemical deprotection steps that can compromise sensitive substrates.[1][2] This guide provides an in-depth, data-driven comparison of the most common classes of PPGs, offering insights into their mechanisms, performance, and practical applications to empower you in selecting the optimal PPG for your synthetic strategy.
The Fundamental Principles of Photolabile Protection
The utility of a PPG is defined by a set of key characteristics that dictate its suitability for a given application. An ideal PPG should exhibit:
-
High Stability in the Dark: The protecting group must remain intact under various reaction conditions in the absence of light.[1]
-
Efficient Photochemical Cleavage: Upon irradiation, the PPG should be removed with a high quantum yield (Φ), which represents the efficiency of the photoreaction.[1][3]
-
Optimal Wavelength of Activation (λmax): The PPG should absorb light at a wavelength that is benign to the rest of the molecule and, in biological contexts, to the cellular machinery.[1][3] Wavelengths above 300 nm are generally preferred to avoid potential photodamage.[1][4]
-
Clean and Non-interfering Byproducts: The photolysis byproducts should be non-toxic and should not interfere with the desired reaction or biological system.[3][5]
-
Orthogonality: The PPG should be cleavable without affecting other protecting groups present in the molecule, offering an additional layer of synthetic flexibility.[6]
A Comparative Analysis of Common Photolabile Protecting Groups
The selection of a PPG is a critical decision that depends on the specific requirements of the synthesis. Below is a comparative overview of the most widely used PPG classes, highlighting their key features and performance metrics.
o-Nitrobenzyl Derivatives: The Workhorse of Photochemistry
The ortho-nitrobenzyl (oNB) group and its derivatives are arguably the most extensively studied and utilized class of PPGs in organic synthesis.[6][7] Their popularity stems from their versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1][8]
Mechanism of Action: The photolytic cleavage of o-nitrobenzyl ethers proceeds via a Norrish Type II-like mechanism. Upon UV irradiation, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and an o-nitrosobenzaldehyde byproduct.[1][8][9]
Figure 1: Simplified mechanism of o-nitrobenzyl photodeprotection.
Performance and Derivatives: While the parent o-nitrobenzyl group is effective, its relatively low quantum yield and the potential for the o-nitroso byproduct to act as a photosensitizer have driven the development of numerous derivatives with improved properties.[5][7] The introduction of electron-donating groups, such as methoxy groups, can red-shift the absorption maximum to longer, less damaging wavelengths and in some cases improve the quantum yield.[8][10]
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 0.01-0.3 | Well-established chemistry, versatile. Requires UV light, which can be phototoxic; byproduct can be reactive.[10] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | ~350 | 0.006-0.16 | Red-shifted absorption. Lower quantum yield in some cases.[5][10] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~350 | ~0.07 | Improved cleavage kinetics. |
Coumarin-Based Protecting Groups: Tunability and Longer Wavelength Activation
Coumarin-based PPGs have emerged as a powerful alternative to nitrobenzyl derivatives, particularly in biological applications.[4][7] Their key advantages include absorption at longer wavelengths (extending into the visible region), generally faster release rates, and tunable photophysical properties through synthetic modification.[7][11][12]
Mechanism of Action: The photodecomposition of coumarin-4-ylmethyl esters involves a heterolytic cleavage of the C-O bond in the excited singlet state, generating a carbocation intermediate that is stabilized by the coumarin ring system. Subsequent reaction with a nucleophile (e.g., water) liberates the protected molecule.[7][11]
Figure 2: Simplified mechanism of coumarin-based photodeprotection.
Performance and Derivatives: The parent coumarin scaffold can be readily modified to fine-tune its properties. For instance, the introduction of a diethylamino group at the 7-position significantly red-shifts the absorption maximum.[4] While some coumarin derivatives have lower quantum yields compared to nitrobenzyl compounds, their high molar extinction coefficients can result in efficient uncaging.[7]
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| (7-Methoxycoumarin-4-yl)methyl (MCM) | ~320 | ~0.03 | Good for protecting carboxylates and phosphates. |
| (7-Diethylaminocoumarin-4-yl)methyl (DEACM) | ~400 | ~0.002-0.08 | Longer wavelength absorption, suitable for biological applications.[4] Can have low aqueous solubility.[7] |
| Brominated Hydroxycoumarin (Bhc) | ~350-450 | ~0.2-0.5 | High quantum yields. |
Dinitrophenyl Protecting Groups: Orthogonal Cleavage Strategies
The 2,4-dinitrophenyl (DNP) group is a well-established protecting group in organic synthesis, particularly for amines and hydroxyl groups.[13] While not strictly a photolabile group in the same vein as o-nitrobenzyl or coumarin derivatives, its removal under mild, non-photolytic conditions provides an important orthogonal strategy.
Mechanism of Removal: The DNP group is typically cleaved via thiolysis, using a thiol such as 2-mercaptoethanol in the presence of a mild base.[14] The strong electron-withdrawing nature of the two nitro groups makes the ipso-carbon highly susceptible to nucleophilic aromatic substitution.[13]
Figure 3: Workflow for the thiolytic removal of a DNP protecting group.
Advantages and Applications: The primary advantage of the DNP group is its stability to acidic and some basic conditions, allowing for its use in complex synthetic sequences where other protecting groups might be labile. Its removal under mild, reductive conditions with thiols makes it orthogonal to many other protecting group strategies.[13][14]
Experimental Protocols
To provide practical guidance, here are representative protocols for the protection and deprotection of an alcohol using an o-nitrobenzyl PPG and a coumarin-based PPG.
Protocol 1: Protection of an Alcohol with 4,5-Dimethoxy-2-nitrobenzyl Bromide (DMNB-Br)
-
Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DMNB-Br (1.2 equiv.) in anhydrous DCM or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: Photolytic Deprotection of a DMNB-Protected Alcohol
-
Dissolve the DMNB-protected alcohol in a suitable solvent (e.g., acetonitrile/water mixture).[15]
-
Transfer the solution to a quartz reaction vessel if using a wavelength below 300 nm, or a borosilicate (Pyrex) vessel for wavelengths >320 nm.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution using a suitable light source (e.g., a Rayonet photoreactor with 350 nm lamps or a high-pressure mercury lamp with appropriate filters).[15] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the deprotected alcohol by flash column chromatography to remove the o-nitrosobenzaldehyde byproduct.
Conclusion
The strategic implementation of photolabile protecting groups offers a powerful approach to streamline complex organic syntheses and to control biological processes with high fidelity. The choice between the classic o-nitrobenzyl derivatives, the versatile coumarin-based systems, or other PPGs depends on a careful consideration of the specific requirements of the target molecule and the desired reaction conditions. By understanding the underlying photochemical mechanisms and key performance metrics detailed in this guide, researchers can make informed decisions to harness the full potential of light-mediated chemical control.
References
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Givens, R. S., & Rubina, M. (2010). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 110(5), 2677-2737. [Link]
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Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Bochet, C. G. (2002). Photolabile Protecting Groups in Organic Synthesis. In Organic Photochemistry and Photobiology (2nd ed.). CRC Press. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Kalyanaraman, A., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
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Singh, A. K., & Kumar, S. (2016). Photolabile Protecting Groups: Structure and Reactivity. RSC Advances, 6(73), 68869-68892. [Link]
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5656-5743. [Link]
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Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (12), 1251-1272. [Link]
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Furuta, T., Furuta, M., Iwamura, M., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal, 12(23), 6177-6189. [Link]
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Givens, R. S., & Lee, J. I. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 447-458. [Link]
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Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Chemical Reviews. [Link]
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Warther, D., & Goeldner, M. (2016). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 138(49), 15848-15851. [Link]
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Costa, S. P. G., Gonçalves, M. S. T., & Piloto, A. M. (2015). Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS. RSC Advances, 5(104), 85652-85661. [Link]
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Chembites. (2020, June 22). Release the molecule! Photolabile protecting groups. Chembites. [Link]
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Zhu, Y., & Zhao, Y. (2010). Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength. The Journal of Organic Chemistry, 75(23), 8301-8304. [Link]
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Kalyanaraman, A., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. [Link]
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Studer, A., & Lücking, F. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 11625-11630. [Link]
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Grokipedia. (n.d.). Dinitrophenyl. In Grokipedia. Retrieved January 17, 2026, from [Link]
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Shaban, M. A., & El-Badry, O. M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
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A Senior Scientist's Guide to Photoremovable Protecting Groups: Advantages of 1-(2-Nitrobenzyl)-1H-imidazole
For researchers, medicinal chemists, and professionals in drug development, achieving spatiotemporal control over molecular function is a paramount objective. The ability to initiate a biological or chemical process at a precise time and location opens up unparalleled opportunities in fields ranging from targeted drug delivery to the intricate study of cellular signaling pathways. Photoremovable protecting groups (PPGs), or "photocages," are indispensable tools in this endeavor, acting as light-sensitive masks for reactive functional groups.[1]
Among the pantheon of PPGs, the ortho-nitrobenzyl (ONB) group stands as a foundational and robust scaffold.[2] This guide provides an in-depth technical comparison of 1-(2-nitrobenzyl)-1H-imidazole, a classic implementation of this technology, against modern alternatives. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to equip you with the knowledge to select and apply the optimal photocaging strategy for your research.
The Archetype: Unpacking 1-(2-Nitrobenzyl)-1H-imidazole
The imidazole moiety, most notably the side chain of the amino acid histidine, is a uniquely versatile functional group. Its ability to act as a proton donor, acceptor, and metal chelator makes it a critical component in the active sites of countless enzymes and a valuable pharmacophore in drug design.[3] Consequently, the ability to reversibly mask its function is of significant scientific interest. The 2-nitrobenzyl group was one of the first PPGs successfully applied to protect the imidazole nitrogen of histidine, paving the way for its use in complex peptide synthesis and, more recently, the genetic encoding of photocaged amino acids for controlling protein function in situ.[3][4][5]
Mechanism of Photocleavage
The photorelease mechanism of the 2-nitrobenzyl group is a well-characterized Norrish Type II reaction.[6] Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming a transient aci-nitro intermediate.[7] This intermediate then undergoes an irreversible rearrangement to release the protected imidazole and form a 2-nitrosobenzaldehyde byproduct. This process is efficient and does not require any additional chemical reagents, offering a clean method of deprotection.[6]
Caption: Photocleavage mechanism of the 2-nitrobenzyl group.
Performance Characteristics
The primary advantages of the 2-nitrobenzyl group for imidazole protection lie in its high stability and predictability. It is inert to a wide range of chemical conditions used in organic synthesis, such as strong acids and bases, making it an orthogonal protecting group.[4] The photocleavage is typically performed using near-UV light (e.g., 365 nm), a wavelength readily accessible with standard laboratory equipment like mercury lamps or modern LEDs.[3][8]
While a precise quantum yield (Φ) for the cleavage from an imidazole nitrogen is not prominently reported in the literature, studies on analogous systems provide a useful benchmark. For example, 1-(2-nitrophenyl)ethyl phosphate esters exhibit high quantum yields in the range of 0.49–0.63.[9] More directly, studies on Boc-protected N¹-(2-nitrobenzyl)-L-histidine show approximately 30% deprotection after 30 minutes of irradiation with 365 nm light in an aqueous solution, confirming its utility.[3] The byproduct, 2-nitrosobenzaldehyde, can be reactive, which is a consideration for sensitive biological systems.[1]
Comparative Analysis with Alternative Photoremovable Protecting Groups
While the 2-nitrobenzyl group is a reliable workhorse, its requirement for UV light can be a drawback, particularly in cellular applications where UV radiation can cause photodamage. This has spurred the development of alternative PPGs with improved photophysical properties.
| Photolabile Protecting Group (PPG) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) Range | Key Advantages & Drawbacks |
| o-Nitrobenzyl (oNB) | 300 - 365 | 0.01 - 0.63[9][10] | Advantages: Well-established chemistry, high stability, predictable mechanism.[4][6] Drawbacks: Requires potentially phototoxic UV light, byproduct can be reactive.[1] |
| Coumarin-4-ylmethyl (CM) | 350 - 450 | 0.01 - 0.2 | Advantages: Activated by longer wavelength light (violet/blue), can be used for orthogonal uncaging with oNB.[11] Drawbacks: Generally lower quantum yields compared to some oNB derivatives. |
| Ruthenium(II) Bipyridyl Complex | 450 - 550 (Visible) | ~0.02 (for His)[12] | Advantages: Cleavage with low-energy visible light, minimizing photodamage; high stability.[12] Drawbacks: Synthesis is more complex, introduces a metal complex as a byproduct. |
The choice of PPG is fundamentally dictated by the experimental constraints. For robust chemical synthesis where orthogonality is key, 1-(2-nitrobenzyl)-1H-imidazole remains an excellent choice. For applications requiring orthogonal deprotection or gentler wavelengths, a coumarin-based PPG might be preferable.[11] In live-cell imaging or in vivo studies where minimizing phototoxicity is critical, a ruthenium complex or another visible-light-absorbing PPG is the superior option, despite the synthetic and purification challenges.[12]
Caption: Workflow for comparing PPG photocleavage efficiency.
Field-Proven Experimental Protocols
Trustworthiness in scientific claims is built on reproducible, well-described methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis and deprotection of a 2-nitrobenzyl-caged histidine derivative.
Protocol 1: Synthesis of N-α-Boc-N-τ-(2-nitrobenzyl)-L-histidine
Causality: Direct alkylation of the histidine imidazole ring with o-nitrobenzyl chloride is known to fail, leading instead to stilbene formation.[4] Therefore, this protocol, adapted from the foundational work by Kalbag and Roeske, utilizes a silver salt of histidine to facilitate the desired N-alkylation. This is a self-validating system as the failure of the simpler method necessitates this more complex but effective approach.
Materials:
-
N-α-Boc-L-histidine
-
Silver Nitrate (AgNO₃)
-
Sodium Hydroxide (NaOH)
-
o-Nitrobenzyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (Ethyl acetate, HCl, NaHCO₃, brine, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Silver Salt: Dissolve N-α-Boc-L-histidine (1.0 eq) in a minimal amount of 1 M NaOH. To this solution, add an aqueous solution of AgNO₃ (1.0 eq) dropwise with stirring. A precipitate of the silver salt of Boc-histidine will form.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, then with ethanol, and finally with diethyl ether. Dry the solid under vacuum.
-
Alkylation Reaction: Suspend the dried silver salt (1.0 eq) in anhydrous DMF. Add o-nitrobenzyl chloride (1.1 eq) to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature in the dark (to prevent premature photolysis) for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, filter the mixture to remove silver chloride. Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-α-Boc-N-τ-(2-nitrobenzyl)-L-histidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Photochemical Deprotection (Uncaging)
Causality: The choice of wavelength is critical for efficient cleavage of the ONB group without exciting other chromophores in a complex system. A 365 nm wavelength is standard as it provides sufficient energy for the n→π* transition of the nitro group while being on the less damaging edge of the UV spectrum.[3] Using a buffered aqueous solution mimics physiological conditions, relevant for most biological applications. HPLC is the chosen analytical method for its ability to quantitatively resolve the caged starting material from the uncaged product.
Materials:
-
N-α-Boc-N-τ-(2-nitrobenzyl)-L-histidine
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable solvent system (e.g., acetonitrile/water)
-
A UV lamp with a peak emission at 365 nm (e.g., a Spectroline handheld lamp or a Rayonet photoreactor)
-
Quartz cuvette or vial
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged histidine derivative in a suitable solvent (e.g., DMSO or acetonitrile). Dilute the stock solution into the final irradiation buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 μM in a quartz cuvette. Note: Quartz is used for its transparency to UV light.
-
Initial Analysis (t=0): Before irradiation, inject an aliquot of the sample into the HPLC to obtain a chromatogram representing the starting material at time zero.
-
Irradiation: Place the cuvette at a fixed distance from the 365 nm lamp. Irradiate the sample. For a time-course experiment, withdraw aliquots at specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
HPLC Analysis: Analyze each aliquot by HPLC. Use a C18 reverse-phase column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the caged starting material from the more polar, uncaged product (N-α-Boc-L-histidine).
-
Quantification: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond or a wavelength specific to the Boc-His product). Calculate the percentage of uncaged product at each time point by integrating the respective peak areas.
-
Data Interpretation: Plot the percentage of uncaged product versus irradiation time to determine the photolysis kinetics under your specific experimental conditions (lamp power, distance, concentration).
Conclusion
1-(2-Nitrobenzyl)-1H-imidazole represents a cornerstone technology in the field of photoremovable protecting groups. Its robust chemical stability, well-understood cleavage mechanism, and proven utility in applications from peptide synthesis to protein engineering solidify its position as a go-to tool for researchers.[3][4] However, the evolution of chemical biology demands an ever-more sophisticated toolkit. For experiments demanding orthogonality or enhanced biocompatibility through the use of longer-wavelength visible light, newer alternatives like coumarin and ruthenium-based cages present compelling advantages. By understanding the comparative performance and the causality behind the experimental protocols, scientists can judiciously select the right tool to exert precise, light-mediated control over their molecular systems, driving innovation in drug discovery and fundamental biological research.
References
-
Kalbag, S. M., & Roeske, R. W. (1975). A photolabile protecting group for histidine. Journal of the American Chemical Society, 97(2), 440–441. [Link][4][13][14]
-
Deiters, A. (2010). Genetic Encoding of a Photocaged Histidine for Light-Control of Protein Activity. Angewandte Chemie International Edition, 49(48), 9292-9295. This reference is analogous to the provided search results and represents the type of work discussed. [Link][3]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link][6]
-
Vázquez, M. E., et al. (2013). Synthetic Peptides Caged on Histidine Residues with a Bisbipyridyl Ruthenium(II) Complex that Can Be Photolyzed by Visible Light. Chemical Communications, 49(78), 8827-8829. This reference is analogous to the provided search results and represents the type of work discussed. [Link][12]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link][1]
-
RSC Publishing. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews. [Link][2]
-
Bi, Q., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(11), 6303-6308. [Link][9]
-
ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link][7]
-
RSC Publishing. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link][8][15]
-
Shank, N. et al. (2021). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 22(3), 1339–1347. [Link][11]
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ResearchGate. (n.d.). Genetically encoded photocaged His derivative. ncAA‐18: N¹‐(2‐nitrobenzyl)‐L‐histidine. [Link][5]
-
Blanc, A. et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link][10]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-nitrobenzyl)-1H-imidazole
As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide addresses the proper disposal procedures for 1-(2-nitrobenzyl)-1H-imidazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined here are built upon the foundational principles of chemical waste management established by regulatory bodies and leading research institutions.
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-nitrobenzyl)-1H-imidazole was available at the time of this writing. Therefore, the hazard assessment and subsequent handling recommendations are based on an expert evaluation of its structural components: the imidazole ring and the 2-nitrobenzyl group. It is imperative to treat this compound as hazardous and to consult your institution's Environmental Health & Safety (EH&S) department for specific local requirements.
Part 1: Hazard Profile and Characterization
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. 1-(2-nitrobenzyl)-1H-imidazole combines two moieties of toxicological significance.
-
Imidazole Core: The imidazole ring is a common feature in biologically active molecules. The parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[1][2][3]
-
Nitroaromatic Group: Nitro-containing compounds, such as 2-nitroimidazole, are often associated with toxicity and can be reactive.[4][5][6] 2-Nitroimidazole is listed as toxic if swallowed and an irritant to the skin, eyes, and respiratory tract.[4][6]
Given these characteristics, 1-(2-nitrobenzyl)-1H-imidazole must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] This compound falls squarely under the Toxicity characteristic.
| Hazard Attribute | Inferred Classification & Rationale | Primary References |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic/Harmful if swallowed). Based on data for imidazole and 2-nitroimidazole. | [1][4][6] |
| Skin Corrosion/Irritation | Category 1C (Causes severe skin burns). The imidazole parent compound is highly corrosive. | [1][3] |
| Serious Eye Damage | Category 1 (Causes serious eye damage). Irreversible effects are noted for the parent imidazole. | [1][2][3] |
| Reproductive Toxicity | Suspected Category 1B (May damage fertility or the unborn child). A significant hazard associated with imidazole. | [1][8][2][3] |
| Reactivity | Stable under normal conditions. However, incompatible with strong oxidizing agents, strong acids, and acid chlorides. Thermal decomposition may produce nitrogen oxides (NOx). | [9][4] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The "cradle-to-grave" management of hazardous waste is a regulatory and ethical responsibility for every researcher.[10] This workflow ensures that waste is handled safely from the moment of generation to its final disposal by a licensed facility.
Step 1: Immediate Segregation at the Point of Generation
All materials contaminated with 1-(2-nitrobenzyl)-1H-imidazole are to be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Contaminated labware (e.g., pipette tips, weighing boats, chromatography vials).
Causality: Immediate segregation prevents the unintentional cross-contamination of non-hazardous waste streams and minimizes the volume of hazardous material generated.[13]
Step 2: Container Selection and Management
-
Select a Compatible Container: Use a chemically resistant container, preferably plastic, with a secure, leak-proof screw-top cap.[13] Avoid using glass Schott bottles, which can be expensive and are better reserved for active use.[14]
-
Segregate Waste Types:
-
Solid Waste: Collect pure compound, contaminated powders, and disposable labware in a designated solid waste container.
-
Liquid Waste: Collect solutions in a separate liquid waste carboy. Do not mix incompatible wastes. For example, keep acidic solutions separate from basic solutions.[14]
-
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[12] This is a critical safety measure to prevent the release of vapors and to avoid spills.
Step 3: Proper Labeling
Accurate labeling is paramount for the safety of all personnel.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department.[12]
-
Complete All Fields: Clearly write the full chemical name: "1-(2-nitrobenzyl)-1H-imidazole" . Do not use abbreviations or chemical formulas. List all constituents and their approximate percentages.
-
Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Corrosive).
Causality: EH&S personnel rely on this information to safely handle, transport, and consolidate hundreds of waste containers.[7][13] Inaccurate information can lead to dangerous chemical reactions during the consolidation process.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7][13]
-
Use Secondary Containment: Place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[11]
-
Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste streams physically separated.[11][14] Do not store this compound's waste next to strong acids or oxidizers.
Step 5: Arranging for Disposal
-
Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste in your SAA.[7][11]
-
Request Pickup: Once your waste container is full or you are finished with the project, submit a request for waste pickup through your institution's EH&S department.[7][13]
Part 3: Spill Management and Decontamination
Accidents happen, and preparation is key. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[11][12]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves. Work in a chemical fume hood when handling the solid compound or concentrated solutions.[9][4]
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
For small powder spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material and spill cleanup debris into your designated solid hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated. A standard procedure is to triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water. The initial solvent rinsate must be collected and disposed of as hazardous liquid waste.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-nitrobenzyl)-1H-imidazole waste.
Caption: Disposal workflow for 1-(2-nitrobenzyl)-1H-imidazole.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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1H-Imidazole: Human health tier II assessment. Australian Department of Health. [Link]
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Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer. [Link]
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Safety Data Sheet: Imidazole. Carl ROTH. [Link]
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Personal protective equipment for handling 1-(2-nitrobenzyl)-1H-imidazole
Essential Safety and Handling Guide for 1-(2-nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-nitrobenzyl)-1H-imidazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with 1-(2-nitrobenzyl)-1H-imidazole are presumed to be skin and eye irritation, potential for respiratory irritation from dust, and possible toxicity if ingested or absorbed through the skin.[1][2][3][4] The nitroaromatic group suggests that care must be taken to avoid absorption.[1] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when splashing is possible.[2][4][5][6] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable choices. Always inspect gloves for integrity before use and change them immediately upon contamination.[2][7] | Prevents skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[1] Double gloving is recommended for enhanced protection. |
| Body Protection | Flame-resistant Laboratory Coat | Should be kept fully buttoned. Consider a chemical-resistant apron for larger quantities. | Protects skin from spills and prevents contamination of personal clothing.[1][5][6] |
| Respiratory Protection | NIOSH-approved Respirator | An N95 dust mask or higher is required if handling the powder outside of a certified fume hood.[1][2][5] | Prevents inhalation of fine powders, which can cause respiratory irritation.[4] All handling of the solid should ideally be within a fume hood. |
| Foot Protection | Closed-toe, Chemical-resistant Shoes | --- | Protects feet from spills.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling 1-(2-nitrobenzyl)-1H-imidazole is crucial for minimizing exposure and ensuring reproducible results.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[1][8] This is the most critical engineering control to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1][5][6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the handling of this compound and cover the work surface with absorbent, disposable bench paper.[1]
-
Weighing:
-
Utilize an analytical balance with a draft shield inside the fume hood if possible.
-
Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Dissolving:
-
Add the solvent to the solid compound slowly to prevent splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work area within the fume hood with an appropriate solvent and dispose of the contaminated bench paper as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands and face thoroughly after handling.
-
Emergency Procedures and Disposal Plan
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[8]
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials, which should also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Waste Disposal
-
Segregation: All waste contaminated with 1-(2-nitrobenzyl)-1H-imidazole, including disposable gloves, bench paper, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Do not attempt to neutralize 1-(2-nitrobenzyl)-1H-imidazole in the laboratory. The waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8]
Workflow for Safe Handling of 1-(2-nitrobenzyl)-1H-imidazole
Caption: Workflow for the safe handling of 1-(2-nitrobenzyl)-1H-imidazole.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (2-Nitrobenzyl alcohol).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem.
- 1-(2-Nitrobenzyl)-1H-imidazole - ChemScene.
- SAFETY DATA SHEET - Sigma-Aldrich (1H-imidazole monohydrochloride).
- SAFETY DATA SHEET (Imidazole).
- SAFETY DATA SHEET - Fisher Scientific (2-Nitroimidazole).
- SAFETY DATA SHEET - TCI Chemicals (1-Methyl-1H-imidazole-2-carboxylic Acid).
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
